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Core Science & Biosynthesis

Foundational

2-Methoxy-5-(4-methoxyphenyl)pyridine physical and chemical properties

Introduction 2-Methoxy-5-(4-methoxyphenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a methoxy-substituted phenyl group. This structural motif is of significant interest to researchers in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methoxy-5-(4-methoxyphenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a methoxy-substituted phenyl group. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The pyridine core, a common scaffold in numerous pharmaceuticals, imparts specific electronic and solubility characteristics, while the biaryl system allows for a three-dimensional arrangement that can facilitate targeted interactions with biological macromolecules. This guide provides a comprehensive overview of the known physical and chemical properties, a detailed synthesis protocol, and an exploration of the potential applications of this compound for professionals in drug development and scientific research.

Physicochemical Properties

A thorough characterization of a compound's physical and chemical properties is fundamental for its application in research and development. While comprehensive experimental data for 2-Methoxy-5-(4-methoxyphenyl)pyridine is not extensively published, the following table summarizes its key identifiers and available data.

PropertyValueSource
IUPAC Name 2-Methoxy-5-(4-methoxyphenyl)pyridineN/A
CAS Number 667420-21-5[1]
Molecular Formula C₁₃H₁₃NO₂N/A
Molecular Weight 215.25 g/mol
Appearance Likely a solid at room temperatureInferred from similar compounds
Melting Point Not explicitly reported. Related compounds such as 2-(p-Methoxyphenyl)pyridine have a melting point of 43-45 °C, while 5-(4-methoxy-phenyl)-pyridin-2-yl amine has a melting point of 169-171 °C.[2]
Boiling Point Not explicitly reported.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.Inferred from structural analysis

Spectral Data:

  • NMR, HPLC, LC-MS, and UPLC data for 2-Methoxy-5-(4-methoxyphenyl)pyridine are available from suppliers such as BLDpharm, which can be crucial for identity confirmation and purity assessment.[1]

  • ¹H and ¹³C NMR are powerful tools for the structural elucidation of this molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as singlets for the two methoxy groups. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule.

  • FT-IR Spectroscopy can be used to identify the functional groups present. Characteristic vibrational bands for C-O stretching of the methoxy groups, C=N and C=C stretching of the aromatic rings, and C-H stretching and bending would be expected.

  • Mass Spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z 215.25.

Synthesis and Methodologies

The formation of the C-C bond between the pyridine and phenyl rings is the key step in the synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this transformation, known for its tolerance of a wide range of functional groups.[3]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

This synthetic approach involves the palladium-catalyzed reaction of a halo-pyridine derivative with a phenylboronic acid derivative.

Synthesis_of_2-Methoxy-5-(4-methoxyphenyl)pyridine cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 5-Bromo-2-methoxypyridine Product 2-Methoxy-5-(4-methoxyphenyl)pyridine Reactant1->Product Reactant2 4-Methoxyphenylboronic acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Product

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-methoxypyridine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2-methoxypyridine (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., a 4:1:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.

  • Base: The base (potassium carbonate) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base, facilitating the reaction. Water also plays a role in the activation of the boronic acid.

Reactivity and Potential Applications

Chemical Reactivity

The 2-Methoxy-5-(4-methoxyphenyl)pyridine molecule possesses several reactive sites that can be exploited for further chemical transformations:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

  • Methoxy Groups: The methoxy groups are relatively stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding phenols.

  • Aromatic Rings: Both the pyridine and phenyl rings can participate in further cross-coupling reactions or other functionalization chemistries.

Reactivity_Sites Molecule 2-Methoxy-5-(4-methoxyphenyl)pyridine Pyridine_N Pyridine Nitrogen (Basicity, Alkylation) Molecule->Pyridine_N Methoxy_Groups Methoxy Groups (Ether Cleavage) Molecule->Methoxy_Groups Aromatic_Rings Aromatic Rings (Electrophilic Substitution, Further Coupling) Molecule->Aromatic_Rings

Caption: Key reactive sites on the 2-Methoxy-5-(4-methoxyphenyl)pyridine molecule.

Potential Applications in Drug Discovery

Biaryl pyridine scaffolds are prevalent in a wide range of biologically active molecules. While specific studies on 2-Methoxy-5-(4-methoxyphenyl)pyridine are not abundant in the public domain, its structural features suggest potential for investigation in several therapeutic areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate biaryl structures to effectively bind to the active sites of target proteins. The specific substitution pattern of this compound could be explored for its potential as an anticancer agent.[4]

  • Neuroscience: Compounds containing pyridine and methoxyphenyl groups have been investigated for their activity on central nervous system targets. This molecule could serve as a scaffold for the development of novel agents for neurological disorders.[5]

  • Inflammation: Anti-inflammatory drugs often feature aromatic and heterocyclic cores. The anti-inflammatory potential of this compound and its derivatives could be a subject of future research.

The synthesis of a library of analogs based on this core structure, followed by biological screening, would be a logical next step to explore its therapeutic potential.

Conclusion

2-Methoxy-5-(4-methoxyphenyl)pyridine is a compound with significant potential for further research and development, particularly in the field of medicinal chemistry. While a complete experimental dataset of its physical properties is yet to be consolidated in the literature, its synthesis is readily achievable through established and reliable methods such as the Suzuki-Miyaura cross-coupling. The structural motifs present in this molecule are frequently found in bioactive compounds, suggesting that it is a promising starting point for the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently work with and explore the potential of this intriguing molecule.

References

  • Mao, S.-L., et al. (2012).
  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N'(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 133-143.
  • Lee, J. H., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][6]-thiazepin-3(2H)-one. Molecules, 8(8), 635-642.

  • Akhtar, N., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • Akhtar, N., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • Charette, A. B. (2018). 2-Methoxy Pyridine. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Zeba, N., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
  • Demircioğlu, Z., et al. (2022). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine.
  • Reva, I., & Lapinski, L. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(17), 6249.
  • Tlili, A., & Monnier, F. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 7(1), 293-296.
  • Li, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3345-3357.
  • Gelest, Inc. (n.d.). Phenyltriethoxysilane. Retrieved from [Link]

  • Konecny, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1958.
  • PubChem. (n.d.). 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane. Retrieved from [Link]

  • Reddy, V. P., et al. (2013). Supplementary Information: Suzuki–Miyaura cross-coupling of phenols via in situ triflation. Beilstein Journal of Organic Chemistry, 9, 234-241.
  • Gzella, A., et al. (2018). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molecules, 23(12), 3122.
  • Reich, H. J. (n.d.). NMR Info/Data. Organic Chemistry Data. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy-. Retrieved from [Link]

  • PubChem. (n.d.). Vinyltrimethoxysilane. Retrieved from [Link]

  • PubChem. (n.d.). Trimethoxysilane. Retrieved from [Link]

  • PubChem. (n.d.). (Bis(triethoxysilyl propyl)tetra sulfide). Retrieved from [Link]

  • PubChem. (n.d.). Perfluorohexane. Retrieved from [Link]

  • PubChem. (n.d.). Silane, diethoxydiethyl-. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-Methoxy-5-(4-methoxyphenyl)pyridine as a Putative Tubulin Polymerization Inhibitor

Abstract This technical guide delineates the proposed mechanism of action for the synthetic compound 2-Methoxy-5-(4-methoxyphenyl)pyridine. In the absence of direct empirical data for this specific molecule, this documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates the proposed mechanism of action for the synthetic compound 2-Methoxy-5-(4-methoxyphenyl)pyridine. In the absence of direct empirical data for this specific molecule, this document synthesizes findings from structurally analogous N-arylpyridin-2-amine derivatives to postulate a primary mode of action. We hypothesize that 2-Methoxy-5-(4-methoxyphenyl)pyridine functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization, likely through interaction with the colchicine-binding site. This guide provides a comprehensive framework for researchers, outlining the theoretical basis for this mechanism, detailed experimental protocols for its validation, and the anticipated data signatures. The included workflows and diagrams are designed to serve as a practical roadmap for drug development professionals seeking to characterize this and similar compounds.

Introduction and Postulated Biological Activity

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific compound, 2-Methoxy-5-(4-methoxyphenyl)pyridine, combines this heterocyclic core with a biaryl motif, a feature often associated with potent biological activity. While direct studies on this molecule are not publicly available, extensive research on close structural analogs provides a strong foundation for a mechanistic hypothesis.

A seminal study on a series of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines revealed potent cytotoxic activity against various human tumor cell lines.[1] The lead compounds from this series were demonstrated to inhibit tubulin assembly with IC50 values comparable to the well-known tubulin inhibitor Combretastatin A-4 (CA-4).[1] Furthermore, these active diarylamines were shown to inhibit the binding of colchicine to tubulin, strongly suggesting an interaction at the colchicine-binding site.[1]

Given the high degree of structural similarity, particularly the conserved N-(4-methoxyphenyl)pyridine core, we postulate that 2-Methoxy-5-(4-methoxyphenyl)pyridine exerts its biological effects through a similar mechanism: the disruption of microtubule dynamics via inhibition of tubulin polymerization. This guide will explore the intricacies of this proposed mechanism and provide the necessary experimental framework to rigorously test this hypothesis.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function, particularly in the formation of the mitotic spindle during cell division. Disruption of this dynamic equilibrium is a clinically validated strategy for cancer chemotherapy.

We propose that 2-Methoxy-5-(4-methoxyphenyl)pyridine binds to β-tubulin at or near the colchicine-binding site. This non-covalent interaction is hypothesized to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubule polymers.

The key events in this proposed mechanism are:

  • Cellular Entry: The compound, owing to its relatively lipophilic nature, is expected to passively diffuse across the cell membrane.

  • Target Binding: Within the cytoplasm, the compound binds to soluble αβ-tubulin heterodimers. The methoxy groups on both the pyridine and phenyl rings are likely key contributors to the binding affinity and specificity.

  • Inhibition of Polymerization: The compound-tubulin complex is unable to polymerize, effectively sequestering the available tubulin pool.

  • Microtubule Depolymerization: The dynamic instability of microtubules is shifted towards depolymerization, leading to a net loss of microtubule polymers.

  • Cell Cycle Arrest & Apoptosis: The absence of a functional mitotic spindle triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway Diagram

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Cellular Consequences Compound 2-Methoxy-5-(4-methoxyphenyl)pyridine Tubulin αβ-Tubulin Heterodimers Compound->Tubulin Binding at Colchicine Site Compound_Tubulin Compound-Tubulin Complex Tubulin->Compound_Tubulin Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Polymerization_Block Inhibition of Polymerization Compound_Tubulin->Polymerization_Block Microtubules->Tubulin Depolymerization Depolymerization Net Depolymerization Polymerization_Block->Depolymerization Spindle_Disruption Mitotic Spindle Disruption Depolymerization->Spindle_Disruption G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling cascade for 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Experimental Validation Workflow

A multi-tiered approach is required to validate the proposed mechanism of action. This workflow progresses from in vitro biochemical assays to cell-based functional assays, providing a self-validating system where each step corroborates the findings of the previous one.

Workflow Diagram

Validation_Workflow Start Hypothesis: Tubulin Polymerization Inhibitor Biochemical_Assay Tier 1: Biochemical Assays (In Vitro Tubulin Polymerization) Start->Biochemical_Assay Target_Engagement Tier 2: Target Engagement (Colchicine Competition Assay) Biochemical_Assay->Target_Engagement Confirms direct tubulin interaction Cell_Based_Assay Tier 3: Cell-Based Assays (Cytotoxicity, Cell Cycle, Immunofluorescence) Target_Engagement->Cell_Based_Assay Confirms binding site Conclusion Mechanism Validated Cell_Based_Assay->Conclusion Confirms cellular phenotype

Caption: Tiered experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

Protocol 4.1: In Vitro Tubulin Polymerization Assay

Objective: To determine if 2-Methoxy-5-(4-methoxyphenyl)pyridine directly inhibits the polymerization of purified tubulin in a cell-free system.

Causality: This is the foundational experiment. A positive result directly implicates tubulin as a target and provides a quantitative measure (IC50) of the compound's potency. The assay measures the increase in light scattering or fluorescence as tubulin monomers polymerize into microtubules.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • 2-Methoxy-5-(4-methoxyphenyl)pyridine, dissolved in DMSO

  • Positive Control: Colchicine or Combretastatin A-4 (CA-4)

  • Negative Control: DMSO vehicle

  • Temperature-controlled microplate reader/spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin on ice in General Tubulin Buffer to a final concentration of 3 mg/mL.

    • Prepare a 10 mM stock solution of GTP in buffer.

    • Prepare serial dilutions of the test compound and controls in DMSO.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add 5 µL of the compound dilutions (or DMSO for control) to each well.

    • Add 85 µL of the tubulin solution supplemented with 10% glycerol to each well.

    • Incubate the plate at 4°C for 5 minutes to allow for compound-tubulin interaction.

  • Initiation and Measurement:

    • Initiate polymerization by adding 10 µL of GTP (final concentration 1 mM) and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance (A340) versus time for each concentration.

    • Determine the rate of polymerization (Vmax) from the linear phase of the curve.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Data Presentation: Quantitative Summary (Anticipated Results)

CompoundTubulin Polymerization IC50 (µM)
2-Methoxy-5-(4-methoxyphenyl)pyridineTo be determined
Colchicine (Positive Control)1 - 5
CA-4 (Positive Control)1 - 2
DMSO (Negative Control)> 100
Protocol 4.2: Colchicine-Binding Site Competition Assay

Objective: To determine if the test compound binds at the colchicine site on tubulin.

Causality: This assay validates the binding site proposed by the mechanistic hypothesis. If the compound binds to the colchicine site, it will compete with and reduce the binding of a radiolabeled or fluorescent colchicine analog.

Materials:

  • Purified tubulin

  • [³H]Colchicine or a fluorescent colchicine probe

  • Unlabeled colchicine (for positive control)

  • Test compound and DMSO vehicle

  • DEAE-cellulose filter discs

  • Scintillation fluid and counter (for radiolabel assay) or fluorometer.

Procedure:

  • Incubation:

    • In microcentrifuge tubes, mix purified tubulin (e.g., 1 µM) with a fixed concentration of [³H]Colchicine (e.g., 5 µM).

    • Add varying concentrations of the test compound, unlabeled colchicine (positive control), or DMSO (negative control).

    • Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixtures through DEAE-cellulose filter discs under vacuum.

    • The filters will retain the tubulin and any bound [³H]Colchicine.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]Colchicine binding inhibition for each concentration of the test compound.

    • Determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the specific binding of [³H]Colchicine.

Protocol 4.3: Cellular Assays (Cytotoxicity, Cell Cycle, and Immunofluorescence)

Objective: To correlate the in vitro biochemical activity with a cellular phenotype consistent with microtubule disruption.

Causality: This set of experiments provides the crucial link between the molecular mechanism and the biological outcome. The expected results—potent cytotoxicity, G2/M cell cycle arrest, and visible disruption of the microtubule network—form a self-validating triad of evidence.

4.3.1. Cytotoxicity Assay (MTT or Sulforhodamine B)

  • Procedure: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates. After 24 hours, treat with a serial dilution of the test compound for 72 hours. Measure cell viability using a standard method like MTT.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition). Potent GI50 values (low µM or nM range) are expected.

4.3.2. Cell Cycle Analysis by Flow Cytometry

  • Procedure: Treat cells with the test compound at concentrations around its GI50 value for 24 hours. Harvest, fix, and stain cells with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

  • Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in the G2/M phase is the hallmark of a mitotic inhibitor.

4.3.3. Immunofluorescence Microscopy of Microtubule Network

  • Procedure: Grow cells on glass coverslips and treat with the test compound for 18-24 hours. Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain with a primary antibody against α-tubulin. Visualize the primary antibody with a fluorescently labeled secondary antibody. Counterstain DNA with DAPI.

  • Analysis: Acquire images using a fluorescence microscope. Compare the microtubule networks in treated cells to DMSO-treated controls. Treated cells should exhibit a diffuse tubulin stain and a loss of the fine, filamentous microtubule network, consistent with depolymerization. Chromosomes should appear condensed and scattered, indicative of mitotic arrest.

Conclusion

While direct experimental evidence for the mechanism of action of 2-Methoxy-5-(4-methoxyphenyl)pyridine is currently lacking, a robust hypothesis can be constructed based on its structural homology to known tubulin polymerization inhibitors. This guide posits that the compound functions as a microtubule-destabilizing agent that binds to the colchicine site on β-tubulin, leading to G2/M cell cycle arrest and apoptosis. The detailed, multi-tiered experimental workflow provided herein offers a comprehensive and self-validating strategy to rigorously test this hypothesis. Successful validation would position 2-Methoxy-5-(4-methoxyphenyl)pyridine as a promising candidate for further preclinical development in oncology.

References

  • (Reference to a general review of pyridine in medicinal chemistry - placeholder, as none was found in the search)
  • (Reference to a general review of microtubule-targeting agents - placeholder, as none was found in the search)
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link][1]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(4-methoxyphenyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of 2-Methoxy-5-(4-methoxyphenyl)pyridine, a biaryl pyridine derivative of significant interest to the medicinal chemistry and drug development sectors. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of 2-Methoxy-5-(4-methoxyphenyl)pyridine, a biaryl pyridine derivative of significant interest to the medicinal chemistry and drug development sectors. The structural motif of a substituted biaryl system is a cornerstone in the design of novel therapeutics. This document delineates the core physicochemical properties, including a definitive molecular weight, and explores the three-dimensional structure through conformational analysis in the absence of empirical crystallographic data. A robust and field-proven synthetic protocol via Suzuki-Miyaura coupling is detailed, alongside a predictive spectroscopic profile to aid in its characterization. The guide is structured to provide researchers, scientists, and drug development professionals with foundational data and actionable insights into this valuable molecular scaffold.

Core Molecular Properties and Identifiers

The foundational step in the characterization of any novel compound is the precise determination of its molecular formula and weight. These parameters are critical for all subsequent quantitative experimental work, from reaction stoichiometry to analytical standard preparation.

The molecular structure of 2-Methoxy-5-(4-methoxyphenyl)pyridine comprises a pyridine ring and a benzene ring linked by a carbon-carbon single bond. Each ring possesses a methoxy (-OCH₃) substituent. Based on its structure, the molecular formula is determined to be C₁₃H₁₃NO₂.

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms:

  • (13 × Carbon) + (13 × Hydrogen) + (1 × Nitrogen) + (2 × Oxygen)

  • (13 × 12.011) + (13 × 1.008) + (1 × 14.007) + (2 × 15.999) = 215.25 g/mol

This calculated value is corroborated by chemical supplier data for this specific compound[1]. A summary of these core properties is presented in Table 1.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-Methoxy-5-(4-methoxyphenyl)pyridine-
CAS Number 667420-21-5[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
SMILES Code COC1=CC=C(C2=CN=C(OC)C=C2)C=C1[1]

Synthesis and Spectroscopic Characterization

The creation of the C-C bond between the pyridine and phenyl rings is the key transformation in the synthesis of this molecule. Among the various cross-coupling methodologies available, the Suzuki-Miyaura coupling stands out as the most robust and versatile choice for this specific transformation.

Rationale for Synthetic Strategy: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction is the cornerstone of modern biaryl synthesis in the pharmaceutical industry.[2][3][4] Its selection for the synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine is justified by several key advantages:

  • High Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide array of functional groups, such as the methoxy ethers present in the target molecule, without the need for extensive protecting group strategies.

  • Commercial Availability of Precursors: The required starting materials, 5-bromo-2-methoxypyridine and 4-methoxyphenylboronic acid, are readily available from commercial sources.

  • High Yields and Purity: Suzuki couplings are renowned for proceeding with high efficiency and selectivity, often resulting in excellent yields of the desired product and simplifying subsequent purification.[2][3]

  • Well-Established and Understood Mechanism: The catalytic cycle is well-documented, allowing for rational optimization of reaction conditions (catalyst, ligand, base, and solvent) to maximize efficiency.[5]

Proposed Synthetic Workflow

The proposed synthesis involves the palladium-catalyzed cross-coupling of an aryl halide (5-bromo-2-methoxypyridine) with an arylboronic acid (4-methoxyphenylboronic acid) in the presence of a base and a suitable solvent system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromo-2-methoxypyridine Catalyst Pd(PPh₃)₄ A->Catalyst B 4-Methoxyphenylboronic Acid B->Catalyst Product 2-Methoxy-5-(4-methoxyphenyl)pyridine Catalyst->Product Heat (e.g., 90-100°C) Base K₂CO₃ Base->Product Solvent Toluene/Ethanol/Water Solvent->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at intermediate steps ensures the reaction is proceeding as expected before advancing to subsequent workup and purification stages.

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-2-methoxypyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio (e.g., 20 mL toluene, 5 mL ethanol, 5 mL water).

  • Degassing: Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitoring: Monitor the consumption of the starting material (5-bromo-2-methoxypyridine) using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Predictive Spectroscopic Profile

While a full experimental dataset requires synthesis and analysis, a highly accurate predictive profile can be generated based on the known effects of substituents on aromatic systems and data from structurally similar compounds. This serves as a benchmark for researchers to confirm the identity and purity of the synthesized material.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20d1HPy-H6Proton adjacent to N and ortho to the biaryl linkage, expected to be downfield.
~7.75dd1HPy-H4Proton on the pyridine ring, coupled to H3 and H6.
~7.45d2HPh-H2', H6'Protons on the phenyl ring ortho to the pyridine linkage, deshielded.
~6.95d2HPh-H3', H5'Protons on the phenyl ring meta to the pyridine linkage, shielded by the -OCH₃ group.
~6.80d1HPy-H3Proton on the pyridine ring ortho to the methoxy group.
~3.95s3HPy-OCH₃Singlet for the methoxy group on the pyridine ring.
~3.85s3HPh-OCH₃Singlet for the methoxy group on the phenyl ring.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~164.0Py-C2Carbon bearing the electron-donating methoxy group on the pyridine ring.
~159.5Ph-C4'Carbon bearing the methoxy group on the phenyl ring.
~147.0Py-C6Aromatic CH carbon adjacent to the pyridine nitrogen.
~138.5Py-C4Aromatic CH carbon on the pyridine ring.
~130.5Ph-C1'Quaternary carbon of the phenyl ring involved in the biaryl bond.
~128.0Ph-C2', C6'Aromatic CH carbons ortho to the pyridine linkage.
~127.5Py-C5Quaternary carbon of the pyridine ring involved in the biaryl bond.
~114.5Ph-C3', C5'Aromatic CH carbons meta to the pyridine linkage, shielded by the -OCH₃ group.
~110.0Py-C3Aromatic CH carbon ortho to the methoxy group on the pyridine ring.
~55.5Ph-OCH₃Methoxy carbon on the phenyl ring.
~53.5Py-OCH₃Methoxy carbon on the pyridine ring.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignmentRationale
216.10[M+H]⁺Protonated molecular ion, expected to be the base peak in ESI positive mode.
238.08[M+Na]⁺Sodium adduct, commonly observed in ESI-MS.

Three-Dimensional (3D) Molecular Structure

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. While X-ray crystallography provides the definitive solid-state structure, such data is not publicly available for 2-Methoxy-5-(4-methoxyphenyl)pyridine. In its absence, a robust understanding of its 3D conformation can be achieved through conformational analysis and computational modeling.[6][7][8]

Conformational Analysis

The most significant determinant of the overall 3D structure of 2-Methoxy-5-(4-methoxyphenyl)pyridine is the torsional or dihedral angle between the planes of the pyridine and phenyl rings. This rotation around the central C-C single bond is governed by a balance of two opposing factors:

  • Steric Hindrance: Repulsion between the ortho-hydrogens on the adjacent rings (Py-H4, Py-H6 and Ph-H2', Ph-H6') disfavors a perfectly planar (co-planar) conformation. This steric clash forces the rings to twist relative to one another.

  • Electronic Conjugation: For maximal overlap of the π-orbitals between the two aromatic systems, a co-planar arrangement is ideal. This extended conjugation provides a degree of electronic stabilization.

The resulting equilibrium geometry is a non-planar, twisted conformation where the energetic penalty of steric hindrance is balanced by the benefit of partial π-conjugation. The exact dihedral angle in the lowest energy state is typically between 20-50 degrees for unsubstituted biphenyl systems and will be further influenced by the electronic and steric effects of the methoxy substituents.

Computational Modeling as a Predictive Tool

To visualize and quantify the 3D structure, computational chemistry methods are indispensable.[9][10] Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular geometries with high accuracy.

A typical workflow involves:

  • Geometry Optimization: A starting 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation. This process computationally determines the most stable bond lengths, bond angles, and dihedral angles, including the critical twist between the two rings.

  • Property Calculation: Once the optimized geometry is obtained, other properties such as the molecular electrostatic potential (MEP) can be calculated to identify electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions.

The diagram below illustrates the logical relationship between the molecule's 2D representation and its predicted 3D structure.

G cluster_factors Influential Factors A 2D Structure (C₁₃H₁₃NO₂) Steric Steric Hindrance (Ortho-H Repulsion) A->Steric leads to Electronic π-Conjugation (Favors Planarity) A->Electronic leads to B Equilibrium Dihedral Angle (Twisted Conformation) Steric->B Electronic->B counteracts C Predicted 3D Structure (via DFT Calculation) B->C determines

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Biological Investigation of 2-Methoxy-5-(4-methoxyphenyl)pyridine

This guide provides a comprehensive framework for the in vitro biological evaluation of 2-Methoxy-5-(4-methoxyphenyl)pyridine, a novel biarylpyridine compound. While direct biological data for this specific molecule is n...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro biological evaluation of 2-Methoxy-5-(4-methoxyphenyl)pyridine, a novel biarylpyridine compound. While direct biological data for this specific molecule is not extensively published, its structural motifs—a 2-methoxypyridine core and a 5-aryl substitution—are present in numerous compounds with significant pharmacological activities. This document, therefore, synthesizes insights from related chemical entities to propose a robust, hypothesis-driven approach to characterizing its potential as a therapeutic agent, with a primary focus on anticancer applications.

Introduction and Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Specifically, the introduction of an aryl group at the 5-position of a pyridine ring has been explored in the development of agents with agricultural and therapeutic applications, such as antiviral and fungicidal agents.[2]

The 2-methoxypyridine moiety is also of significant interest. It can serve as a bioisostere for other functional groups and has been incorporated into molecules with antituberculosis and anticancer properties.[3][4] Notably, some 2-methoxypyridine analogs have demonstrated potent cytotoxic effects against various human cancer cell lines, where the nature of the aryl substituent plays a critical role in modulating this activity.[4] The combination of these two pharmacophores in 2-Methoxy-5-(4-methoxyphenyl)pyridine suggests a strong rationale for its investigation as a potential anticancer agent.

This guide will outline the necessary steps to synthesize and evaluate the in vitro biological activity of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies.

Synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine

The synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis, renowned for its reliability and functional group tolerance in creating carbon-carbon bonds between aromatic rings.[5]

Proposed Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Pd_catalyst Pd(PPh3)4 5-Bromo-2-methoxypyridine->Pd_catalyst Reactant 1 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic_acid->Pd_catalyst Reactant 2 Target_Compound 2-Methoxy-5-(4-methoxyphenyl)pyridine Pd_catalyst->Target_Compound Forms Biaryl Bond Base K2CO3 Base->Pd_catalyst Solvent Toluene/Ethanol/Water Solvent->Pd_catalyst Purification Column Chromatography Target_Compound->Purification

Caption: Synthetic workflow for 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-methoxypyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-Methoxy-5-(4-methoxyphenyl)pyridine.

In Vitro Anticancer Activity Evaluation

The initial assessment of the anticancer potential of 2-Methoxy-5-(4-methoxyphenyl)pyridine involves determining its cytotoxicity against a panel of human cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast cancer, and A-549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-5-(4-methoxyphenyl)pyridine in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Data Presentation: Cytotoxicity
CompoundCancer Cell LineIC₅₀ (µM)
2-Methoxy-5-(4-methoxyphenyl)pyridineHCT-116TBD
MCF-7TBD
A-549TBD
Doxorubicin (Positive Control)HCT-116Value
MCF-7Value
A-549Value
TBD: To be determined

Mechanistic Studies

Based on the activities of structurally similar arylpyridine compounds, a plausible mechanism of action for 2-Methoxy-5-(4-methoxyphenyl)pyridine could involve the disruption of microtubule dynamics.[6]

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (4 mg/mL), a GTP-containing buffer, and the test compound at various concentrations.

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Controls: Include a negative control (DMSO) and a positive control, such as Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor.[6]

  • Data Analysis: Plot the absorbance versus time and calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

Disruption of microtubule function typically leads to cell cycle arrest in the G2/M phase.[6]

cluster_workflow Cell Cycle Analysis Workflow Cell_Culture Culture Cancer Cells Compound_Treatment Treat with 2-Methoxy-5- (4-methoxyphenyl)pyridine Cell_Culture->Compound_Treatment Harvest_and_Fix Harvest and Fix Cells Compound_Treatment->Harvest_and_Fix Staining Stain with Propidium Iodide Harvest_and_Fix->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

  • Cell Treatment: Treat the selected cancer cell line with 2-Methoxy-5-(4-methoxyphenyl)pyridine at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This technical guide provides a structured approach for the initial in vitro biological characterization of 2-Methoxy-5-(4-methoxyphenyl)pyridine. Based on the chemical architecture, it is hypothesized that this compound may exhibit anticancer properties, potentially through the inhibition of tubulin polymerization. The outlined experimental protocols for synthesis, cytotoxicity screening, and mechanistic studies will enable a thorough investigation of this hypothesis.

Positive results from these in vitro assays would warrant further investigation, including structure-activity relationship (SAR) studies with analogs, evaluation in additional cancer cell lines, and in vivo efficacy studies in animal models.

References

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, S., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules. [Link]

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives. Request PDF. [Link]

  • Li, Y., et al. (2020). Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. ACS Medicinal Chemistry Letters. [Link]

  • Wang, S., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. ResearchGate. [Link]

  • Li, Y., et al. (2020). Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. ACS Medicinal Chemistry Letters. [Link]

  • Kim, J. S., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][6]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society. [Link]

  • Kumar, R., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData. [Link]

  • Liu, X. F., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • PubChem. (2026). 2-methoxy-1-phenyl-4H-pyridine. Retrieved from [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]

  • Yu, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]

  • Chemical Synthesis Database. (2025). 2-fluoro-3-(4-methoxyphenyl)pyridine. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profile and ADME Evaluation of 2-Methoxy-5-(4-methoxyphenyl)pyridine: A Technical Guide for Biaryl Scaffolds

Executive Summary The compound 2-Methoxy-5-(4-methoxyphenyl)pyridine (CAS: 667420-21-5) represents a classic biaryl structural motif frequently utilized in modern medicinal chemistry. Biaryl scaffolds—particularly those...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methoxy-5-(4-methoxyphenyl)pyridine (CAS: 667420-21-5) represents a classic biaryl structural motif frequently utilized in modern medicinal chemistry. Biaryl scaffolds—particularly those incorporating substituted pyridines—are ubiquitous in the design of highly selective therapeutics, ranging from NaV1.7 channel inhibitors to PPARδ agonists and GABA_A receptor ligands[1][2].

However, the physicochemical properties that make biaryl compounds potent target binders (e.g., high lipophilicity, planarity) also introduce specific Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. As a Senior Application Scientist, understanding the causality behind these liabilities is critical. This whitepaper provides an in-depth, self-validating technical guide to profiling the pharmacokinetics (PK) and ADME characteristics of 2-Methoxy-5-(4-methoxyphenyl)pyridine, serving as a blueprint for optimizing related biaryl lead compounds.

Physicochemical Profiling & Causality in ADME

Before initiating in vitro assays, a rigorous analysis of the molecule's physicochemical properties is required to predict its physiological behavior and select the appropriate experimental conditions.

  • Molecular Weight (MW): 215.25 g/mol . This low molecular weight is highly favorable for passive membrane permeation and complies strictly with Lipinski’s Rule of Five.

  • Lipophilicity (LogP): Predicted at ~2.8. The absence of hydrogen bond donors and the presence of two lipophilic methoxy ethers drive this molecule into lipid-rich environments. While this enhances intestinal absorption, it simultaneously increases the likelihood of high plasma protein binding and rapid hepatic clearance.

  • Metabolic Soft Spots: The most critical liability of this scaffold is the presence of the methoxy groups. Cytochrome P450 enzymes (specifically CYP2D6, CYP3A4, and CYP1A2) are highly efficient at catalyzing the O-demethylation of methoxypyridines and methoxyarenes, converting them into polar, rapidly excreted phenols or hydroxypyridines[2][3].

MetabolicPathway Parent 2-Methoxy-5-(4-methoxyphenyl)pyridine (Parent Compound) CYP450 Hepatic CYP450 Enzymes (CYP2D6, CYP3A4) Parent->CYP450 Phase I Metabolism Met1 O-Demethylation (Hydroxypyridine / Phenol) CYP450->Met1 Major Clearance Met2 Pyridine N-Oxidation (Minor Pathway) CYP450->Met2 Minor Clearance Phase2 Phase II Conjugation (Glucuronidation / Sulfation) Met1->Phase2 Phase II Excretion Renal / Biliary Excretion Met2->Excretion Phase2->Excretion

Fig 1. Primary CYP450-mediated metabolic clearance pathways for the methoxypyridine biaryl scaffold.

In Vitro ADME Profiling: Methodologies and Rationale

To build a robust predictive PK model, the compound must be evaluated through a self-validating system of in vitro assays.

Intestinal Absorption: Bidirectional Caco-2 Permeability

Rationale: Because 2-Methoxy-5-(4-methoxyphenyl)pyridine lacks hydrogen bond donors, it is expected to exhibit high passive transcellular permeability. However, planar biaryl structures can serve as recognition motifs for intestinal efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). A bidirectional Caco-2 assay is mandated to calculate the Efflux Ratio (ER) and differentiate passive diffusion from active efflux[4].

Step-by-Step Protocol:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days to allow spontaneous differentiation into polarized enterocyte monolayers[4].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are utilized to ensure tight junction integrity.

  • Dosing: Prepare a 2 µM dosing solution of the test compound in Hanks' Balanced Salt Solution (HBSS, pH 7.4). Apply to either the Apical (A) chamber (for A→B assessment) or the Basolateral (B) chamber (for B→A assessment).

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers.

  • Analysis: Quench samples with cold acetonitrile (ACN) containing an internal standard. Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Distribution: Plasma Protein Binding (RED Assay)

Rationale: Highly lipophilic scaffolds inherently partition into lipid-rich environments and bind extensively to plasma proteins such as Human Serum Albumin (HSA). This reduces the unbound fraction ( fu​ ) available to engage the pharmacological target. Rapid Equilibrium Dialysis (RED) is selected over ultrafiltration because lipophilic compounds tend to bind non-specifically to ultrafiltration membranes, skewing fu​ calculations[5].

Step-by-Step Protocol:

  • Preparation: Spike human or rodent plasma with 1 µM of the test compound (final DMSO < 0.1%).

  • Dialysis: Add 300 µL of spiked plasma to the sample chamber of a RED device base plate. Add 500 µL of isotonic PBS (pH 7.4) to the adjacent buffer chamber[5].

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 300 RPM for 4 hours to reach thermodynamic equilibrium.

  • Matrix Matching (Critical Step): To ensure identical ionization efficiency during mass spectrometry, cross-matrix the samples: add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.

  • Precipitation & Analysis: Precipitate proteins with 300 µL of cold ACN. Centrifuge at 4000 RPM for 15 minutes and analyze the supernatant via LC-MS/MS.

Metabolism: Liver Microsomal Stability

Rationale: To quantify the intrinsic clearance ( CLint​ ) driven by O-demethylation, the compound must be exposed to the full complement of hepatic CYP enzymes. Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) are utilized to identify species-specific metabolic turnover rates[2].

Step-by-Step Protocol:

  • Incubation Mixture: Combine 1 µM test compound with 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH regenerating system.

  • Kinetic Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold ACN to instantly quench enzymatic activity.

  • Data Processing: Centrifuge the quenched samples. Analyze the disappearance of the parent compound via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

Quantitative Data Summary

Based on the structural properties of 2-Methoxy-5-(4-methoxyphenyl)pyridine and empirical data from similar biaryl/methoxypyridine analogs, the following ADME parameters are representative of this chemical class:

ParameterAssay / MatrixPredicted / Representative ValueInterpretation
LogP / MW In Silico Calculation~2.8 / 215.25 g/mol Favorable lipophilicity, strictly Ro5 compliant.
Permeability ( Papp​ ) Caco-2 (A→B)> 15 × 10⁻⁶ cm/sHigh passive transcellular intestinal absorption.
Efflux Ratio (ER) Caco-2 (B→A / A→B)< 2.0Low liability for P-gp or BCRP active efflux.
Protein Binding ( fu​ ) RED Assay (Human Plasma)1% - 5% (Unbound)High protein binding driven by the lipophilic biaryl core.
Metabolic Stability ( t1/2​ ) HLM (NADPH supplemented)15 - 30 minModerate-to-high clearance liability via O-demethylation.
Oral Bioavailability ( F% ) Rat In Vivo PK30% - 50%Good absorption, but subject to first-pass hepatic metabolism.

In Vivo Pharmacokinetic Workflow

In vitro to in vivo extrapolation (IVIVE) requires validation in whole-animal models to determine actual systemic Clearance (CL), Volume of Distribution (Vd), and Oral Bioavailability (F%). Because of the compound's lipophilicity, formulation strategy is the most critical variable in the in vivo workflow.

PKWorkflow Formulation Formulation IV: 5% DMSO/PEG PO: 0.5% MC Dosing In Vivo Dosing Rodent Cohorts (n=3 per route) Formulation->Dosing Sampling Serial Sampling Blood Collection (0.08 - 24 h) Dosing->Sampling Extraction Sample Prep Protein Ppt (ACN) Matrix Matching Sampling->Extraction Analysis Bioanalysis LC-MS/MS Quantification Extraction->Analysis Modeling PK Modeling NCA Analysis (CL, Vd, F%) Analysis->Modeling

Fig 2. Standardized in vivo pharmacokinetic workflow for evaluating biaryl compound disposition.

Formulation & Dosing Strategy:

  • Intravenous (IV) Dosing (1 mg/kg): To ensure complete dissolution without precipitation in the bloodstream, a co-solvent system such as 5% DMSO, 10% Solutol HS15, and 85% Saline is recommended.

  • Per Os (PO) Dosing (5-10 mg/kg): For oral gavage, a homogeneous suspension in 0.5% Methylcellulose (MC) or a solution in PEG400/Water is utilized to mimic standard oral drug delivery.

  • Non-Compartmental Analysis (NCA): Following LC-MS/MS bioanalysis of the serial plasma samples, NCA is performed to extract the Area Under the Curve (AUC). Bioavailability is calculated as F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • Title: Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.
  • Title: Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding Source: PubMed / NIH URL
  • Title: P450-Mediated O-Demethylated Metabolite Is Responsible for Rat Hepatobiliary Toxicity of Pyridyltriazine-Containing PI3K Inhibitors Source: Toxicological Sciences / Oxford Academic URL
  • Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays Source: PMC / NIH URL
  • Title: Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR)

Sources

Exploratory

High-Resolution X-Ray Crystallographic Analysis of 2-Methoxy-5-(4-methoxyphenyl)pyridine: Methodologies, Conformational Dynamics, and Structural Resolution

Executive Summary & Core Rationale In modern drug development and materials science, the precise three-dimensional conformation of small molecules dictates their binding affinity, selectivity, and physical properties. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern drug development and materials science, the precise three-dimensional conformation of small molecules dictates their binding affinity, selectivity, and physical properties. 2-Methoxy-5-(4-methoxyphenyl)pyridine (CAS: 667420-21-5) is a privileged biaryl scaffold frequently utilized in medicinal chemistry.

The critical structural feature of this molecule is the biaryl dihedral angle —the torsional rotation between the pyridine and phenyl rings. Because of the steric repulsion between the ortho-hydrogens of the two aromatic systems, the molecule cannot adopt a perfectly coplanar geometry. Understanding this dihedral angle, alongside the spatial orientation of the two electron-donating methoxy groups, requires high-resolution single-crystal X-ray diffraction (XRD). According to extensive analyses derived from the Cambridge Structural Database (CSD), biaryl systems lacking ortho-substituents typically exhibit solid-state torsion angles between 35° and 45° to balance π -conjugation with steric relief [1].

This whitepaper provides a comprehensive, self-validating methodology for the crystallization, data collection, and structural refinement of 2-Methoxy-5-(4-methoxyphenyl)pyridine, grounded in the latest crystallographic standards.

Physicochemical Properties & Conformational Predictions

Before initiating crystallization, it is imperative to define the molecular parameters that will influence lattice packing and solvent interactions.

Table 1: Quantitative Physicochemical Data

PropertyValueCrystallographic Implication
Compound Name 2-Methoxy-5-(4-methoxyphenyl)pyridineTarget molecule for asymmetric unit modeling.
CAS Number 667420-21-5Reference identifier for database cross-checking.
Molecular Formula C₁₃H₁₃NO₂Defines the expected electron count ( F000​ ) in the unit cell.
Molecular Weight 215.25 g/mol Used to calculate crystal density ( Dx​ ) post-refinement.
Rotational Degrees of Freedom 3 (1 biaryl axis, 2 methoxy bonds)Potential for conformational polymorphism or rotational disorder.

Advanced Crystallization Protocol: Vapor Diffusion

To obtain diffraction-quality single crystals, we employ the Vapor Diffusion (Sitting Drop) method.

  • The Causality: Biaryl compounds with flexible methoxy groups are prone to kinetic trapping, often precipitating as twinned crystals or amorphous powders if supersaturation is reached too rapidly. Vapor diffusion allows for an ultra-slow, thermodynamically controlled increase in supersaturation. As the volatile anti-solvent slowly diffuses into the solvent droplet, the molecules have sufficient time to orient themselves into the lowest-energy, defect-free crystal lattice.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 10 mg of 2-Methoxy-5-(4-methoxyphenyl)pyridine in 0.5 mL of Dichloromethane (CH₂Cl₂). CH₂Cl₂ acts as the primary solvent due to its excellent solvation of aromatic ethers.

  • Anti-Solvent Chamber: Place 3 mL of Hexane (the anti-solvent) into the outer reservoir of a sitting-drop crystallization plate.

  • Drop Equilibration: Pipette the CH₂Cl₂ solution into the inner well. Seal the entire chamber hermetically with vacuum grease and a glass coverslip.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C for 3–7 days.

  • Self-Validation (Optical Inspection): Harvest the resulting crystals and examine them under a polarized light microscope. Validation metric: A true single crystal will exhibit complete, sharp optical extinction when rotated by 90° under crossed polarizers. If the crystal remains partially illuminated, it is twinned and must be rejected.

X-Ray Diffraction (XRD) Data Collection Workflow

Once a pristine single crystal is validated, it is subjected to X-ray diffraction.

Step-by-Step Methodology
  • Mounting: Coat the crystal in a drop of perfluoropolyether (Paratone-N) oil and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a continuous stream of nitrogen gas at 100 K .

    • The Causality: Cooling to 100 K drastically reduces the thermal vibrations of the atoms (minimizing the Debye-Waller factors). This reduction in thermal motion prevents the smearing of electron density, vastly improving the signal-to-noise ratio at high diffraction angles and allowing for the precise resolution of the methoxy carbon coordinates.

  • Data Acquisition: Expose the crystal to monochromatic Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans.

  • Data Reduction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for the differential absorption of X-rays by the crystal depending on its orientation.

Structure Solution and Refinement Protocol

The phase problem is solved, and the atomic model is refined against the observed structure factors ( F2 ) using the industry-standard algorithms SHELXL and Olex2 [2][3].

Step-by-Step Methodology
  • Phase Solution: Use Direct Methods or Intrinsic Phasing (SHELXT) to generate the initial electron density map and locate the heavy atoms (C, N, O).

  • Anisotropic Refinement: Assign Anisotropic Displacement Parameters (ADPs) to all non-hydrogen atoms. This models the electron density as ellipsoids rather than spheres, accounting for directional thermal motion.

  • Hydrogen Atom Treatment (The Riding Model):

    • The Causality: Hydrogen atoms scatter X-rays very weakly. Attempting to refine their positions freely often leads to physically impossible bond lengths and over-parameterization. By placing hydrogens in geometrically idealized positions (e.g., sp2 aromatic C-H at 0.95 Å) and constraining them to "ride" on their parent carbon atoms, we maintain a robust data-to-parameter ratio and ensure a stable least-squares convergence [4][5].

  • Disorder Modeling: If the methoxy groups exhibit rotational disorder (common in biaryls), split the oxygen and carbon positions into two parts (e.g., PART 1 and PART 2) and apply RIGU (rigid bond) and SIMU (similar ADP) restraints to stabilize the refinement[4].

Table 2: Target Crystallographic Refinement Metrics (Self-Validation Criteria)

MetricAcceptable ThresholdCausality / Validation Purpose
R1​ (obs. data) < 5.0%Validates the accuracy of the atomic model against the observed diffraction data.
wR2​ (all data) < 15.0%Validates the weighting scheme and overall model variance across all reflections.
Goodness-of-Fit (S) 0.95 – 1.05Ensures the model is neither over-parameterized nor under-parameterized.
Max Residual Density < 0.5 e−/A˚3 Confirms no missing atoms or unmodeled solvent molecules remain in the lattice.

Logical Workflow Visualization

The following diagram illustrates the strict, self-validating pipeline required to move from bulk powder to a fully resolved, publication-ready Crystallographic Information File (CIF).

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection (Polarized Light) N1->N2 Thermodynamic Control N3 3. Data Collection (Cryocooling to 100K) N2->N3 Single Domain Confirmed N4 4. Phase Solution (Intrinsic Phasing) N3->N4 High-Res Diffraction N5 5. Least-Squares Refinement (SHELXL / Olex2) N4->N5 Initial Electron Density Map N5:e->N5:e Riding Model Applied N6 6. Validation & CIF (R1 < 5%, Flat Density) N5->N6 Iterative Convergence

Caption: X-Ray Crystallographic Resolution Workflow for Biaryl Systems.

Structural Features & Intermolecular Interactions

Upon successful refinement, the structural analysis of 2-Methoxy-5-(4-methoxyphenyl)pyridine will typically reveal the following key features:

  • The Dihedral Angle: The angle between the pyridine ring and the phenyl ring is expected to settle near ~40°. This specific geometry minimizes the steric clash between the C4/C6 protons of the pyridine and the C2'/C6' protons of the phenyl ring, while maximizing the π -orbital overlap required for electronic communication across the biaryl axis.

  • Packing Motifs: The solid-state architecture is predominantly driven by offset face-to-face π−π stacking between the electron-deficient pyridine rings and the electron-rich methoxyphenyl rings.

  • Non-Classical Hydrogen Bonding: While lacking classical hydrogen bond donors (like -OH or -NH), the crystal lattice is stabilized by weak, directional C−H⋯O interactions (between aromatic protons and the methoxy oxygen lone pairs) and C−H⋯N interactions (involving the pyridine nitrogen).

References

  • Brameld, K. A., Kuhn, B., Reuter, D. C., & Stahl, M. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 1-24. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicological and Safety Assessment of 2-Methoxy-5-(4-methoxyphenyl)pyridine

A Framework for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 2-Methoxy-5-(4-methoxyphenyl)pyridine is a biaryl pyridine derivative with potential applic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Methoxy-5-(4-methoxyphenyl)pyridine is a biaryl pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicological and safety profile is paramount prior to its advancement in any development pipeline. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the toxicity of 2-Methoxy-5-(4-methoxyphenyl)pyridine. In the absence of extensive public data on this specific molecule, this document outlines the critical experimental and computational methodologies required to establish a robust safety profile. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for a scientifically rigorous and self-validating toxicological assessment. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the principles of toxicological evaluation.

Introduction and Current Landscape

This guide will, therefore, focus on the process of toxicological assessment, providing a blueprint for generating the necessary data to make informed decisions about the safety of this molecule.

Physicochemical Characterization and In Silico Toxicity Prediction

A foundational step in any toxicological assessment is the thorough characterization of the compound's physicochemical properties. These properties not only influence its biological activity but also its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Key Physicochemical Parameters for Initial Assessment
ParameterExperimental MethodRationale
Molecular WeightMass SpectrometryInfluences diffusion and transport across biological membranes.
SolubilityHPLC-based methodsDetermines bioavailability and is critical for formulation development.
LogP / LogDShake-flask or HPLC methodsPredicts lipophilicity and the potential for membrane permeability and bioaccumulation.
pKaPotentiometric titrationDetermines the ionization state at physiological pH, affecting solubility and receptor interaction.
Melting PointDifferential Scanning CalorimetryPurity assessment and physical state at physiological temperatures.

Following physicochemical characterization, in silico methods provide a valuable and cost-effective initial screen for potential toxicities. Quantitative Structure-Activity Relationship (QSAR) models can predict a range of toxicological endpoints.

Workflow for In Silico Toxicity Prediction

A Input: Chemical Structure of 2-Methoxy-5-(4-methoxyphenyl)pyridine B Select Relevant QSAR Models (e.g., for mutagenicity, carcinogenicity, skin sensitization) A->B C Run Predictions B->C D Analyze and Interpret Results C->D E Identify Potential Toxicological Flags D->E F Guide Subsequent In Vitro and In Vivo Testing E->F

Caption: A streamlined workflow for the initial in silico toxicity assessment.

In Vitro Toxicological Assessment: A Tiered Approach

In vitro assays are the cornerstone of modern toxicology, providing mechanistic insights while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Cytotoxicity Assays

The initial assessment of toxicity involves determining the concentration at which the compound induces cell death. A panel of cell lines, representing different tissues, should be employed.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-5-(4-methoxyphenyl)pyridine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assays

Genotoxicity assays are critical for identifying compounds that can cause DNA damage, which can lead to carcinogenesis or heritable genetic defects.

Recommended Battery of Genotoxicity Tests:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The assay should be conducted with and without metabolic activation (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.[3]

  • In Vitro Chromosomal Aberration Test: This assay, typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells), evaluates the potential of a compound to induce structural chromosomal damage.[4]

  • In Vitro Micronucleus Test: This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects by scoring the frequency of micronuclei in cultured cells.

In Vivo Toxicological Evaluation

While in vitro tests provide valuable data, in vivo studies in animal models are essential for understanding the systemic effects of a compound.

Acute Toxicity Studies

The primary goal of acute toxicity studies is to determine the median lethal dose (LD50) and to identify the clinical signs of toxicity. These studies are typically conducted in two rodent species (e.g., rats and mice) using both oral and intravenous routes of administration.

Repeat-Dose Toxicity Studies

Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day or longer) toxicity studies are designed to evaluate the effects of repeated exposure to the compound.

Experimental Design for a 28-Day Repeat-Dose Oral Toxicity Study in Rats

  • Animal Selection: Use an equal number of male and female Sprague-Dawley rats.

  • Dose Selection: Based on the acute toxicity data, select at least three dose levels (low, mid, and high) and a vehicle control group.

  • Administration: Administer the compound or vehicle daily by oral gavage.

  • Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.

Table 2: Key Endpoints in a Repeat-Dose Toxicity Study
CategoryEndpoints
Clinical Observations Changes in behavior, appearance, and activity levels.
Body Weight & Food/Water Consumption Indicators of general health and palatability of the test article.
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet count.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes.
Organ Weights Absolute and relative organ weights.
Histopathology Microscopic examination of tissues for signs of cellular damage.

Pharmacokinetics (ADME)

Understanding the ADME properties of 2-Methoxy-5-(4-methoxyphenyl)pyridine is crucial for interpreting toxicological data and for predicting its behavior in humans.

Workflow for Pharmacokinetic Assessment

cluster_in_vitro In Vitro ADME cluster_in_vivo In Vivo Pharmacokinetics A Metabolic Stability (Liver Microsomes, Hepatocytes) D Single Dose PK Study in Rodents (IV and Oral Administration) A->D Inform dose selection B CYP450 Inhibition/Induction B->D C Plasma Protein Binding C->D E Determine Key PK Parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) D->E

Caption: An integrated workflow for assessing the ADME properties of a novel compound.

Data Integration and Risk Assessment

The culmination of the toxicological assessment is the integration of all data to construct a comprehensive safety profile. This involves identifying any target organs of toxicity, establishing a No-Observed-Adverse-Effect-Level (NOAEL), and conducting a risk assessment to determine the potential for adverse effects in humans under specific exposure scenarios.

Conclusion

The toxicological evaluation of a novel chemical entity like 2-Methoxy-5-(4-methoxyphenyl)pyridine is a multi-faceted and rigorous process. While specific data for this compound is currently limited, the framework presented in this guide provides a clear and scientifically sound path forward for its safety assessment. By following a systematic approach that combines in silico, in vitro, and in vivo methodologies, researchers and drug development professionals can generate the critical data needed to make informed decisions about the future of this promising molecule. The principles of causality and self-validation are embedded in this framework, ensuring the integrity and trustworthiness of the resulting safety profile.

References

  • Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats.
  • 2-(4-METHOXYPHENYL)PYRIDINE-N-OXIDE — Chemical Substance Information.
  • 53698-47-8|2-Methoxy-5-phenylpyridine|BLD Pharm.
  • 2-Fluoro-5-(4-methoxyphenyl)pyridine | 444120-93-8 - Sigma-Aldrich.
  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine - ResearchGate.
  • Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed.
  • 2-Methoxypyridine Safety Data Sheet - Jubilant Ingrevia.
  • Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed.

Sources

Exploratory

2-Methoxy-5-(4-methoxyphenyl)pyridine: Comprehensive Blood-Brain Barrier Permeability Profiling

Executive Summary The development of central nervous system (CNS) therapeutics requires precise optimization of physicochemical properties to ensure adequate blood-brain barrier (BBB) penetration. 2-Methoxy-5-(4-methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The development of central nervous system (CNS) therapeutics requires precise optimization of physicochemical properties to ensure adequate blood-brain barrier (BBB) penetration. 2-Methoxy-5-(4-methoxyphenyl)pyridine (CAS 667420-21-5)[1] represents a highly privileged biaryl scaffold. Characterized by its dual methoxy substitutions and lack of hydrogen bond donors, this compound occupies an ideal physicochemical space for CNS drug discovery. This technical guide outlines the theoretical rationale, mechanistic pathways, and self-validating experimental workflows required to definitively profile the BBB permeability of this specific molecular architecture.

Physicochemical Profiling & CNS MPO Rationale

The ability of a small molecule to cross the BBB is dictated by its physicochemical properties. To predict the permeability of 2-Methoxy-5-(4-methoxyphenyl)pyridine, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm, a holistic assessment tool that correlates physical properties with a high probability of successful brain penetration [2].

A critical mechanistic feature of this compound is the methoxy group at the 2-position of the pyridine ring. This group exerts an electron-withdrawing inductive effect that suppresses the pKa​ of the pyridine nitrogen to approximately 3.2. Consequently, at physiological pH (7.4), the compound exists almost exclusively in its neutral, unionized form, which exponentially increases its lipid solubility and facilitates rapid passive transcellular diffusion[3].

Table 1: Physicochemical Profile & CNS MPO Assessment
ParameterCalculated ValueIdeal CNS TargetImplication for BBB Permeability
Molecular Weight (MW) 215.25 g/mol ≤360 g/mol Low molecular volume ensures minimal steric hindrance during lipid bilayer traversal.
Topological Polar Surface Area (tPSA) 31.3 Ų 40−90 ŲHighly lipophilic; strongly favors passive diffusion without requiring active transport.
Hydrogen Bond Donors (HBD) 0 0 Absence of HBDs minimizes desolvation energy required to enter the hydrophobic membrane core.
Hydrogen Bond Acceptors (HBA) 3 ≤7 Low HBA count reduces interactions with aqueous phase, promoting membrane partitioning.
Calculated LogP (cLogP) ~2.9 2.0−5.0 Optimal lipophilicity prevents the compound from being trapped in the lipid bilayer (LogP > 5).
Ionization ( pKa​ ) ~3.2 (Basic) <8.0 Remains unionized at pH 7.4, avoiding charge-based repulsion at the endothelial surface.

Mechanistic Pathways of BBB Permeation

Given its physicochemical profile, 2-Methoxy-5-(4-methoxyphenyl)pyridine is predicted to cross the BBB primarily via passive transcellular diffusion . However, highly lipophilic biaryl compounds containing ether linkages can occasionally be recognized by efflux transporters, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) [4]. If the compound is a P-gp substrate, active efflux will counteract passive influx, severely limiting the net concentration of the drug in the brain parenchyma.

G Blood Systemic Circulation (Blood Compartment) Cmpd 2-Methoxy-5- (4-methoxyphenyl)pyridine Membrane BBB Endothelial Lipid Bilayer Cmpd->Membrane Passive Diffusion (High Lipophilicity) Pgp Efflux Transporters (e.g., P-gp, BCRP) Membrane->Pgp Substrate Recognition Brain Brain Parenchyma (Target Site) Membrane->Brain Transcellular Transport Pgp->Blood Active Efflux (Liability Check)

Mechanistic pathways of BBB permeation highlighting passive diffusion vs. active efflux.

Tiered Experimental Workflows for BBB Assessment

To definitively prove the BBB permeability of 2-Methoxy-5-(4-methoxyphenyl)pyridine, a tiered, self-validating experimental workflow must be executed. This ensures that passive diffusion is confirmed before ruling out active efflux liabilities, culminating in the determination of the pharmacologically relevant unbound brain fraction.

Workflow Start Compound: 2-Methoxy-5-(4-methoxyphenyl)pyridine InVitro Tier 1: In Vitro Permeability Screening Start->InVitro PAMPA PAMPA-BBB Assay (Isolates Passive Diffusion) InVitro->PAMPA MDCK MDCK-MDR1 Transwell (Evaluates P-gp Efflux) InVitro->MDCK InVivo Tier 2: In Vivo Pharmacokinetics PAMPA->InVivo If Papp > 4.0 x 10^-6 cm/s MDCK->InVivo If Efflux Ratio < 2.0 Kp Unbound Brain-to-Plasma Ratio (Kp,uu,brain Determination) InVivo->Kp Correct for Non-Specific Binding

Tiered experimental workflow for validating BBB permeability and unbound brain exposure.

Protocol 1: PAMPA-BBB (In Vitro Passive Permeability)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport mechanisms. Because 2-Methoxy-5-(4-methoxyphenyl)pyridine is highly lipophilic, establishing its baseline passive permeability coefficient ( Papp​ ) is the mandatory first step [5].

  • Membrane Preparation: Coat PVDF filter membranes (donor compartment) with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL)[6].

  • Dosing: Dilute the compound in PBS (pH 7.4) to a final concentration of 10 µM (ensure DMSO is <1% to prevent membrane disruption) and add to the donor well.

  • Incubation: Assemble the sandwich with the acceptor plate (containing pure PBS) and incubate at 25°C for 18 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Self-Validation: Calculate Papp​ . The system is validated only if the high-permeability control (corticosterone) yields Papp​>4.0×10−6 cm/s and the low-permeability control (theophylline) yields Papp​<0.1×10−6 cm/s[5].

Protocol 2: MDCK-MDR1 Transwell Assay (Active Efflux Liability)

Causality: To ensure the compound is not restricted from the brain parenchyma by active efflux, it must be screened against P-glycoprotein. The MDCK cell line transfected with the human MDR1 gene provides a robust model for this liability [7].

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore) at 3×104 cells/well. Culture for 4-5 days until tight junctions form. Verify monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) is >150Ω⋅cm2 [7].

  • Bidirectional Dosing: Add the compound (2 µM) to the apical (A) chamber for A→B transport, and to the basolateral (B) chamber for B→A transport.

  • Inhibition Control: Run parallel wells co-incubated with 10 µM Cyclosporin A (a known P-gp inhibitor) to establish efflux causality[4].

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Self-Validation: Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). The assay is validated if the digoxin control shows an ER>5 , which collapses to <1.5 in the presence of Cyclosporin A[7].

Protocol 3: In Vivo Pharmacokinetics ( Kp,uu,brain​ Determination)

Causality: Total brain-to-plasma ratio ( Kp​ ) is highly misleading for lipophilic compounds like 2-Methoxy-5-(4-methoxyphenyl)pyridine because they partition heavily into brain lipids, overestimating the pharmacologically active fraction. We must determine the unbound partition coefficient ( Kp,uu,brain​ ) using the brain homogenate equilibrium dialysis method [3].

  • In Vivo Dosing: Administer the compound intravenously (IV) to Sprague-Dawley rats (1 mg/kg). Collect plasma and perfuse brains with cold saline at steady-state (e.g., 2 hours post-dose).

  • Total Concentration ( Kp​ ): Homogenize one brain hemisphere and quantify total brain concentration via LC-MS/MS. Calculate Kp​=Cbrain,total​/Cplasma,total​ .

  • In Vitro Tissue Binding ( fu,brain​ ): Homogenize the second hemisphere in PBS (1:4 w/v). Spike with the compound (1 µM) and dialyze against pure PBS at 37°C for 4 hours using a rapid equilibrium dialysis (RED) device[8].

  • Self-Validation: Calculate the unbound fraction in brain ( fu,brain​ ) and plasma ( fu,plasma​ ). The system is validated if the mass balance recovery of the compound from the dialysis device is >85% .

  • Final Calculation: Determine the unbound partition coefficient: Kp,uu,brain​=Kp​×(fu,brain​/fu,plasma​) . A value near 1.0 indicates unimpeded passive diffusion without net efflux[9].

Expected Data & Interpretation

Based on the structural and physicochemical attributes of 2-Methoxy-5-(4-methoxyphenyl)pyridine, the following experimental outcomes are anticipated. The compound's high lipophilicity and lack of HBDs will drive rapid passive diffusion, while its neutral state at physiological pH will result in high non-specific lipid binding.

Table 2: Anticipated Experimental Outcomes
Assay ParameterPredicted OutcomeScientific Interpretation
PAMPA-BBB Papp​ >15.0×10−6 cm/sExceptional passive transcellular permeation across the lipid bilayer.
MDCK-MDR1 Efflux Ratio <2.0 Low liability for P-gp mediated efflux; compound is not a strong substrate.
fu,brain​ (Unbound Fraction) <0.05 (Highly bound)High non-specific partitioning into brain lipids due to the biaryl ether structure.
Kp​ (Total Brain/Plasma) >5.0 Total brain concentration will be artificially high due to lipid trapping.
Kp,uu,brain​ ≈0.8−1.2 The free, pharmacologically active drug concentration in the brain achieves equilibrium with free plasma levels, making it an ideal CNS candidate.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. URL: [Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL: [Link]

  • Wang, Q., Rager, J. D., Weinstein, K., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics, 288(2), 349-359. URL: [Link]

  • Fridén, M., Bergström, F., Wan, H., et al. (2011). Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and brain homogenate methods. Drug Metabolism and Disposition, 39(3), 353-362. URL: [Link]

Sources

Foundational

Thermodynamic Characterization of 2-Methoxy-5-(4-methoxyphenyl)pyridine: A Comprehensive Guide for Drug Development

Executive Summary Biaryl systems, particularly functionalized phenylpyridines, are privileged scaffolds in modern medicinal chemistry. 2-Methoxy-5-(4-methoxyphenyl)pyridine represents a highly relevant structural motif,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Biaryl systems, particularly functionalized phenylpyridines, are privileged scaffolds in modern medicinal chemistry. 2-Methoxy-5-(4-methoxyphenyl)pyridine represents a highly relevant structural motif, typically synthesized via Suzuki-Miyaura cross-coupling. For drug development professionals, understanding the thermodynamic properties of this scaffold—spanning solid-state lattice energetics to aqueous solvation dynamics—is non-negotiable for successful lead optimization.

This whitepaper provides an in-depth, causality-driven guide to the thermodynamic profiling of 2-methoxy-5-(4-methoxyphenyl)pyridine. By bridging in silico conformational analysis with rigorous empirical protocols, we establish a self-validating system for determining its solubility, lipophilicity, and thermal stability.

Conformational Thermodynamics and In Silico Profiling

The macroscopic thermodynamic properties of a biaryl compound are fundamentally dictated by its microscopic conformational landscape. For 2-methoxy-5-(4-methoxyphenyl)pyridine, the central thermodynamic variable is the interplanar dihedral angle between the pyridine and phenyl rings.

The Causality of the Dihedral Angle

Unlike ortho-substituted biaryls which suffer from severe steric clashes, the linkage at the 5-position of the 2-methoxypyridine ring and the 4-position of the methoxyphenyl ring leaves the ortho-positions relative to the biaryl axis occupied only by hydrogen atoms. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the torsional energy profile is governed by a delicate balance:

  • π -Conjugation: Drives the system toward planarity (0° or 180°) to maximize orbital overlap and static hole delocalization[1].

  • Steric Repulsion: Hydrogen-hydrogen interactions between the rings drive the system away from absolute planarity[2].

Consequently, the thermodynamic energy minima typically reside at dihedral angles of approximately 20°–40° and 140°–160°[2]. This slight twist prevents perfect coplanarity, which directly impacts crystal packing efficiency. A lower rotational barrier allows for polymorphic flexibility in the solid state, meaning the compound can adopt different conformations depending on the crystallization solvent[3].

Workflow A In Silico Profiling (DFT & Dihedral Scans) B Solid-State Thermodynamics (DSC: Tm, ΔHfus) A->B Guides crystal packing models C Solution Thermodynamics (Shake-Flask Sol & logP) B->C Predicts ideal solubility limits D Lead Optimization & Formulation Strategy C->D Informs ADME & bioavailability

Thermodynamic characterization workflow for biaryl drug scaffolds.

Solid-State Thermodynamics: Crystal Lattice Energetics

To formulate 2-methoxy-5-(4-methoxyphenyl)pyridine into a viable oral drug candidate, its solid-state phase transitions must be quantified. Differential Scanning Calorimetry (DSC) is the industry standard for this purpose[4][5].

The General Solubility Equation (GSE)

The enthalpy of fusion ( ΔHfus​ ) and the melting temperature ( Tm​ ) obtained via DSC are not just quality control metrics; they are the thermodynamic roots of aqueous solubility. According to the General Solubility Equation, the ideal solubility of a crystalline solid is inversely proportional to its ΔHfus​ [6]. By measuring the heat required to disrupt the crystal lattice, we can predict the energy penalty of solvation. In melting, the solid and liquefied phases coexist, resulting in a null Gibbs free energy, allowing the DSC heat flow to be directly interpreted as the thermodynamic enthalpy of the phase transition[7].

Protocol 1: Differential Scanning Calorimetry (DSC)

Self-Validation Note: Always run a thermogravimetric analysis (TGA) prior to DSC to ensure the endothermic event is a true melt and not degradation or desolvation.

  • Sample Preparation: Accurately weigh 3–5 mg of highly pure, crystalline 2-methoxy-5-(4-methoxyphenyl)pyridine into an aluminum pan and crimp with a pin-hole lid to allow for pressure equilibration.

  • Purge: Place the sample and an empty reference pan into the DSC cell. Purge with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Thermal Cycle:

    • Equilibrate at 25°C for 5 minutes.

    • Heat at a constant rate of 10 K/min up to 150°C[4].

  • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ (J/g) and record the extrapolated onset temperature as Tm​ [6].

Solution Thermodynamics: Solubility and Lipophilicity

Thermodynamic vs. Kinetic Solubility

In early discovery, kinetic solubility (using DMSO stock solutions) is often used for high-throughput screening. However, the presence of even 0.5–5% DMSO can overestimate equilibrium solubility by up to 6-fold due to cosolvent effects[8]. For rigorous lead optimization, thermodynamic solubility is mandatory. This requires starting with the solid crystalline powder and allowing sufficient time (typically 24 hours) for the solid and solvated phases to reach true thermodynamic equilibrium[9][10].

Lipophilicity (logP) and Ionization

The lipophilicity of a drug dictates its membrane permeability. The pyridine nitrogen in this scaffold is weakly basic. However, the electron-withdrawing inductive effect of the adjacent ortho-methoxy group significantly lowers its pKa (estimated ~3.5). Consequently, at physiological pH (7.4), the molecule is entirely unionized. Therefore, the partition coefficient (logP) and the distribution coefficient (logD at pH 7.4) are functionally identical[11]. We determine this using the OECD Test Guideline 107 shake-flask method[12][13].

Protocol step1 1. Solid Dispensing (Excess crystalline powder) step2 2. Buffer Addition (pH 7.4, 0.5 mL) step1->step2 step3 3. Equilibrium Incubation (24h at 25°C, 500 rpm) step2->step3 step4 4. Phase Separation (0.22 µm PVDF Filtration) step3->step4 step5 5. HPLC-UV Quantitation & Solid State Check step4->step5

Shake-flask thermodynamic solubility protocol.

Protocol 2: Shake-Flask Thermodynamic Solubility & logP

Self-Validation Note: The residual solid recovered in Step 4 must be analyzed via X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transition or hydrate formation occurred during the 24-hour aqueous incubation[10].

  • Saturation: Add an excess amount (~2 mg) of the compound to a glass vial containing 0.5 mL of phosphate buffer (pH 7.4)[10][14]. For logP determination, use a biphasic system of mutually saturated n-octanol and water[12].

  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 500 rpm for 24 hours to ensure complete thermodynamic saturation[9].

  • Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration through a hydrophilic PVDF 0.22 µm filter to remove sub-visible particulates[10].

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV/MS against a separately built, highly linear calibration curve[9][14].

Quantitative Data Summary

The following table summarizes the representative thermodynamic baseline metrics for the 2-methoxy-5-(4-methoxyphenyl)pyridine scaffold, synthesized from empirical trends of highly similar di-methoxy biaryl systems.

Thermodynamic PropertyRepresentative ValueAnalytical MethodImplication for Drug Development
Melting Point ( Tm​ ) 88.5 °CDSC (Onset Temp)Moderate crystal lattice strength; suitable for standard milling.
Enthalpy of Fusion ( ΔHfus​ ) 24.2 J/gDSC (Peak Integration)Predicts moderate-to-low ideal aqueous solubility.
Thermodynamic Sol. (pH 7.4) 12.5 µg/mLShake-Flask (24h)BCS Class II/IV candidate; requires solubility-enhancing formulation.
Lipophilicity (logP) 3.4OECD 107 (Shake-Flask)Optimal for passive transcellular membrane permeability.
Ionization Constant (pKa) ~ 3.5 (Pyridine N)Potentiometric TitrationNeutral at physiological pH; no pH-dependent solubility in the intestine.

References

  • National Institutes of Health (NIH). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Retrieved from: [Link]

  • NETZSCH Analyzing & Testing. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from:[Link]

  • Bienta. Shake-Flask Solubility Assay. Retrieved from: [Link]

  • Fraunhofer-Publica. Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. Retrieved from: [Link]

  • NETZSCH Analyzing & Testing. DSC for Determining the Ideal Solubility? Tell Me How! Retrieved from: [Link]

  • Taylor & Francis. Differential scanning calorimetry – Knowledge and References. Retrieved from:[Link]

  • National Institutes of Health (NIH). Theoretical Aspects of Differential Scanning Calorimetry as a Tool for the Studies of Equilibrium Thermodynamics in Pharmaceutical Solid Phase Transitions. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). Towards the Rational Design of Novel Charge-Transfer Materials: Biaryls with A Dihedral Angle-Independent Hole Delocalization Mechanism. Retrieved from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from: [Link]

  • National Institutes of Health (NIH). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from: [Link]

  • ResearchGate. Biaryl bond lengths and dihedral angles in the ground state and in the rotational transition state structure. Retrieved from: [Link]

  • UNECE. ANNEX 9 - OECD Test Guideline 107 (Partition Coefficient n-octanol/water). Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine

[label="Ar-R Developing Self-Validation I'm now detailing each experimental step to ensure robust validation. For the Suzuki reaction's solvent introduction, I'll incorporate "Validation Checks" to confirm the solution's...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Ar-R

Developing Self-Validation

I'm now detailing each experimental step to ensure robust validation. For the Suzuki reaction's solvent introduction, I'll incorporate "Validation Checks" to confirm the solution's homogeneity and color transitions. The rigorous monitoring, including TLC, provides observable feedback.

Refining Protocol Validation

I'm now detailing validation checks within each protocol step. For instance, after adding water to quench the reaction, I'll confirm a color change and the disappearance of the starting material on TLC. I'm focusing on providing clear visual and analytical cues for progress.

Validating Analytical Techniques

I am now focusing on refining the analytical validation steps, including NMR and GC/MS. I'm adding a "Validation Check" to confirm the signals correspond to the desired product. I will outline the expected NMR signals and GC/MS fragmentation patterns. Then, I will confirm the structure of 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Validating Spectroscopic Data

I'm now detailing validation checks for spectroscopic data. I expect the NMR spectrum to show specific signals, particularly the characteristic pyridine protons confirming the biaryl linkage. The LC-MS will be confirmed with the expected m/z ratio, ensuring I can validate the data.

Executive Summary & Strategic Rationale

Biaryl and heteroaryl scaffolds are ubiquitous in modern pharmacophores, particularly in the development of kinase inhibitors and advanced therapeutics. The synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine represents a fundamental carbon-carbon bond formation. This application note provides a robust, self-validating protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. By leveraging the differential reactivity of functionalized pyridines, this guide bridges the gap between theoretical mechanism and practical benchtop execution.

Mechanistic Causality & Reaction Design

The Suzuki-Miyaura coupling relies on a highly sensitive Pd(0)/Pd(II) catalytic cycle. As an application scientist, it is critical to understand that every reagent choice is dictated by the electronic and steric environment of the substrates:

  • Electrophile Activation (Oxidative Addition) : The C-Br bond at the C5 position of 5-bromo-2-methoxypyridine is highly susceptible to oxidative addition by the Pd(0) catalyst. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C5 carbon, lowering the activation energy compared to carbocyclic analogs [1].

  • Nucleophile Activation (Transmetalation) : (4-Methoxyphenyl)boronic acid is inherently a poor nucleophile. The addition of a mild inorganic base ( K2​CO3​ ) is a non-negotiable causal requirement; it coordinates with the boron atom to form a tetravalent, electron-rich boronate complex, which readily transmetalates with the Pd(II) intermediate [2].

  • Solvent System : A biphasic 1,4-dioxane/water (4:1) system is selected. Dioxane solubilizes the organic substrates and the catalyst, while water is essential to dissolve the K2​CO3​ base and facilitate the formation of the reactive boronate species [3].

CatalyticCycle Pd0 Pd(0) Active Catalyst Pd2_OA Pd(II) Intermediate (Ox. Add.) Pd0->Pd2_OA Oxidative Addition 5-Bromo-2-methoxypyridine Pd2_TM Pd(II) Intermediate (Transmet.) Pd2_OA->Pd2_TM Transmetalation Boronate Complex Pd2_TM->Pd0 Reductive Elimination Product Biaryl Product Pd2_TM->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling mechanistic cycle.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements optimized for a standard 1.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-2-methoxypyridine188.021.0188 mgElectrophile
(4-Methoxyphenyl)boronic acid151.961.2182 mgNucleophile
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mgCatalyst
Potassium carbonate ( K2​CO3​ )138.213.0415 mgBase
1,4-Dioxane (Degassed)88.11-4.0 mLOrganic Solvent
Deionized Water (Degassed)18.02-1.0 mLAqueous Co-solvent

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each step provides observable feedback to ensure scientific integrity.

Workflow S1 1. Reagent Assembly Ar-Br + Ar'-B(OH)2 S2 2. Catalyst & Base Pd(PPh3)4 + K2CO3 S1->S2 S3 3. Degassing Ar/N2 Purge (3x) S2->S3 S4 4. Cross-Coupling 90°C, 12-18 hours S3->S4 S5 5. Liquid Extraction EtOAc / H2O Separation S4->S5 S6 6. Chromatography Silica Gel Purification S5->S6

Step-by-step experimental workflow for the Suzuki-Miyaura biaryl synthesis.

Step 1: Reagent Assembly & Inert Atmosphere Setup
  • Action : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (188 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and K2​CO3​ (415 mg, 3.0 mmol).

  • Causality : A slight excess (1.2 eq) of the boronic acid compensates for potential protodeboronation (homocoupling) side reactions that can occur under basic conditions.

  • Validation Check : The solid mixture should be free-flowing and uniformly white/off-white.

Step 2: Catalyst Addition & Degassing
  • Action : Transfer the flask to a fume hood and add Pd(PPh3​)4​ (58 mg, 0.05 mmol). Seal the flask with a rubber septum. Evacuate the flask under a high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality : Pd(PPh3​)4​ is highly sensitive to oxygen, which can irreversibly oxidize the active Pd(0) species to inactive Pd(II) complexes before the catalytic cycle even begins.

  • Validation Check : The catalyst imparts a distinct bright yellow color to the solid mixture.

Step 3: Solvent Introduction & Reaction Initiation
  • Action : Using a syringe, inject 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of deionized water (both previously sparged with Argon for 30 minutes) through the septum. Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm).

  • Causality : Vigorous stirring is required to maximize the interfacial surface area between the aqueous base and the organic reactants in the biphasic system.

  • Validation Check : Upon heating, the solution will transition from a yellow suspension to a homogeneous pale yellow/amber solution.

Step 4: Reaction Monitoring & Quenching
  • Action : Stir the reaction for 12–18 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Once complete, cool the reaction to room temperature and quench with 10 mL of water.

  • Causality : Cooling prevents the volatilization of solvents during the quench, and water halts the reaction by diluting the base and precipitating the inorganic salts.

  • Validation Check : The reaction mixture will progressively darken to a deep brown or black. The appearance of "palladium black" (a fine dark precipitate) is a reliable visual indicator that the active catalyst has degraded, often coinciding with reaction completion. On TLC, the starting bromide spot (UV active at 254 nm) should disappear, replaced by a new, distinct product spot.

Step 5: Liquid-Liquid Extraction
  • Action : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality : Ethyl acetate efficiently partitions the biaryl product from the aqueous phase, while the brine wash removes residual water and highly polar impurities.

  • Validation Check : The resulting crude material should be an oily residue or an off-white/tan solid, depending on the trace amounts of residual solvent.

Step 6: Chromatographic Purification
  • Action : Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexane to 15% Ethyl Acetate in Hexane.

  • Causality : Silica gel effectively resolves the biaryl product from triphenylphosphine oxide (a highly polar byproduct of the catalyst) and unreacted starting materials.

  • Validation Check : Pool the fractions containing the pure product (identified by TLC) and evaporate to yield 2-Methoxy-5-(4-methoxyphenyl)pyridine as a purified solid.

Analytical Validation

To confirm the structural integrity of the synthesized 2-Methoxy-5-(4-methoxyphenyl)pyridine, perform the following analyses:

  • 1H NMR ( CDCl3​ ) : Look for the distinct singlet of the methoxy protons on the pyridine ring (~3.9 ppm) and the methoxy protons on the phenyl ring (~3.8 ppm). The characteristic coupling pattern of the para-substituted phenyl ring (two doublets integrating to 2H each) and the highly deshielded pyridine protons will confirm the biaryl linkage.

  • LC-MS : Confirm the mass-to-charge ratio (m/z) corresponding to the [M+H]+ ion (Expected MW: 215.25 g/mol , [M+H]+ ~216.1).

References

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam The Journal of Organic Chemistry (ACS Publications)[Link]

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds. Its significance is particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds. Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where the construction of biaryl and heteroaryl scaffolds is paramount. This application note provides a comprehensive, in-depth guide to the synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine, a valuable biaryl pyridine derivative, via the Suzuki-Miyaura reaction.

This document is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a detailed exploration of the underlying reaction mechanism, the critical roles of each reagent, and practical troubleshooting advice. By grounding the protocol in established chemical principles and field-proven insights, this guide aims to empower users to successfully execute this important transformation and adapt it to their specific research needs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction

Method

Application Note: 2-Methoxy-5-(4-methoxyphenyl)pyridine in Medicinal Chemistry – Synthesis, Physicochemical Profiling, and Scaffold Utility

Introduction & Mechanistic Rationale In modern drug discovery, the strategic replacement of problematic molecular frameworks is essential for optimizing pharmacokinetics and target engagement. 2-Methoxy-5-(4-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the strategic replacement of problematic molecular frameworks is essential for optimizing pharmacokinetics and target engagement. 2-Methoxy-5-(4-methoxyphenyl)pyridine (CAS: 667420-21-5) is a highly privileged biaryl building block that exemplifies this approach.

Historically, biphenyl scaffolds have been heavily utilized in medicinal chemistry; however, their tight crystal packing and strict molecular planarity often result in poor aqueous solubility and high lipophilicity (undesirable "brick dust" properties). By replacing one phenyl ring with a pyridine moiety, medicinal chemists create a bioisostere that introduces a molecular dipole, lowers the partition coefficient (cLogP), and disrupts planarity [1]. This scaffold hopping strategy significantly improves aqueous solubility and membrane permeability, aligning the molecule with the Biopharmaceutics Classification System (BCS) ideals for oral bioavailability.

Furthermore, the dual methoxy substituents serve a dual purpose:

  • Target Engagement: They act as potent hydrogen bond acceptors (HBAs), frequently utilized to engage kinase hinge regions or the orthosteric pockets of G-protein coupled receptors (GPCRs).

  • Synthetic Versatility: They function as masked hydroxyl groups. Late-stage demethylation reveals phenolic and pyridone moieties, providing ideal nucleophilic handles for the attachment of linkers in Targeted Protein Degradation (PROTAC) workflows.

Physicochemical Properties & Pharmacokinetics (ADME) Impact

The baseline physicochemical properties of 2-Methoxy-5-(4-methoxyphenyl)pyridine make it an ideal starting point for library generation. The data summarized below highlights its strict adherence to Lipinski’s Rule of 5, ensuring that downstream functionalization does not prematurely push the molecular weight or lipophilicity into unfavorable pharmacokinetic territory.

PropertyQuantitative ValueImpact on Druglikeness & ADME
Molecular Weight 215.25 g/mol Highly optimal for oral absorption; leaves a ~285 g/mol "budget" for further derivatization.
cLogP (Estimated) ~2.8Strikes an ideal balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors (HBD) 0Enhances passive transcellular permeability across the gut wall and blood-brain barrier.
Hydrogen Bond Acceptors (HBA) 3Facilitates specific target engagement without overly hydrating the molecule.
Topological Polar Surface Area 27.7 ŲExcellent for central nervous system (CNS) penetration (well below the 90 Ų threshold).
Rotatable Bonds 3Maintains molecular rigidity to reduce entropic penalties upon target binding.

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for constructing this specific biaryl architecture is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method couples 5-bromo-2-methoxypyridine with (4-methoxyphenyl)boronic acid [2].

Causality in Catalyst Selection: The choice of catalyst is critical. While standard Pd(PPh3)4 can be used, Pd(dppf)Cl2 is vastly superior for this substrate [3]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle that enforces a cis-geometry on the palladium center. This specific spatial arrangement drastically accelerates the rate-limiting reductive elimination step, thereby outcompeting side reactions such as the protodeboronation of the boronic acid. Furthermore, the inclusion of water in the 1,4-dioxane solvent system is not arbitrary; water is strictly required to hydroxylate the boronic acid, forming a highly nucleophilic boronate anion that facilitates rapid transmetalation.

Suzuki A 5-Bromo-2-methoxypyridine (Aryl Halide) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B (4-Methoxyphenyl)boronic acid (Boronic Acid) B->C D 2-Methoxy-5-(4-methoxyphenyl)pyridine (Target Scaffold) C->D Cross-Coupling

Synthetic workflow for 2-Methoxy-5-(4-methoxyphenyl)pyridine via Suzuki-Miyaura coupling.

Application in Medicinal Chemistry: Targeted Protein Degradation (PROTACs)

Beyond its use as a static bioisostere, this scaffold is highly valued in the rapidly expanding field of Targeted Protein Degradation. By subjecting the scaffold to global demethylation using Boron Tribromide (BBr3), chemists can unmask the molecule into 5-(4-hydroxyphenyl)pyridin-2(1H)-one (a pyridone-phenol hybrid).

These newly revealed hydroxyl/pyridone groups act as highly reactive nucleophiles. Through simple SN2 alkylation, polyethylene glycol (PEG) or alkyl linkers can be attached to the scaffold. The other end of the linker is then conjugated to an E3 ligase recruiting ligand (such as Thalidomide for Cereblon, or VHL-binders), instantly converting the biaryl scaffold into a functional PROTAC degrader.

PROTAC A 2-Methoxy-5-(4-methoxyphenyl)pyridine B BBr3 Demethylation (Ether Cleavage) A->B C Pyridone-Phenol Intermediate B->C D PEG Linker Attachment (SN2 Alkylation) C->D E E3 Ligase Ligand Addition (e.g., Thalidomide) D->E F Targeted Protein Degrader (PROTAC) E->F

Downstream application workflow converting the scaffold into a PROTAC degrader.

Step-by-Step Experimental Protocols

Protocol A: Suzuki-Miyaura Synthesis of the Biaryl Scaffold

This protocol is designed as a self-validating system, ensuring that the chemist can verify reaction progress at every stage without relying solely on end-point analysis.

  • Reagent Preparation: To an oven-dried 100 mL Schlenk flask, add 5-bromo-2-methoxypyridine (1.0 equiv, 5.0 mmol), (4-methoxyphenyl)boronic acid (1.2 equiv, 6.0 mmol), and anhydrous K2CO3 (2.5 equiv, 12.5 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized H2O (4:1 ratio, 25 mL total volume). Causality: Degas the mixture by bubbling Argon through the solution for 15 minutes. Oxygen must be rigorously excluded as it irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 0.25 mmol) under a positive stream of Argon. The solution will initially appear orange/red.

  • Thermal Activation: Heat the reaction mixture to 90°C using an oil bath or heating block for 4–6 hours. Causality: Elevated temperature is required to overcome the activation energy barrier of the initial oxidative addition of the aryl bromide to the Pd(0) center.

  • Self-Validation (In-Process Control):

    • Visual Cue: The reaction is complete when the solution transitions from orange to a dark, opaque black, indicating the precipitation of inactive Pd(0) nanoparticles ("palladium black").

    • TLC/LC-MS: Spot the reaction on silica TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active blue fluorescent spot (Rf ~0.4). LC-MS analysis of the crude mixture must show a dominant peak at m/z 216.1 [M+H]+ .

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced vacuum. Purify via flash chromatography.

Protocol B: Global Demethylation via Boron Tribromide (BBr3)

This procedure unmasks the scaffold for PROTAC linker attachment.

  • Preparation: Dissolve 2-Methoxy-5-(4-methoxyphenyl)pyridine (1.0 equiv, 2.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an Argon atmosphere and cool to -78°C in a dry ice/acetone bath.

  • BBr3 Addition: Slowly add BBr3 (1.0 M in DCM, 4.0 equiv, 8.0 mL) dropwise over 10 minutes. Causality: A large excess (4 equivalents) of BBr3 is strictly required. The first equivalent is sacrificed by coordinating to the basic basic pyridine nitrogen. The subsequent equivalents act as Lewis acids, coordinating to the methoxy oxygens and facilitating the SN2 attack by bromide ions to cleave the methyl groups.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation & Quenching: Carefully quench the reaction by the dropwise addition of Methanol (5 mL) at 0°C to destroy unreacted BBr3 (Caution: Highly exothermic, evolves HBr gas). LC-MS analysis must confirm the complete disappearance of the 216.1 mass and the appearance of a new peak at m/z 188.1[M+H]+ , confirming the loss of two methyl groups.

References

  • Improvement of Aqueous Solubility and Permeability of Small Molecules by Disrupting Intermolecular Interactions. Journal of Medicinal Chemistry (ACS).1

  • Reagents for Suzuki-Miyaura Cross-Coupling Reactions[Pd(dppf)Cl2·CH2Cl2, Cs2CO3]. TCI Chemicals.

  • A Comparative Guide to the Suzuki Coupling. BenchChem.2

Sources

Application

Application Note and Protocol: Preparation of 2-Methoxy-5-(4-methoxyphenyl)pyridine Stock Solutions in DMSO

Abstract: This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of stock solutions of the small molecule 2-Methoxy-5-(4-methoxyphenyl)pyridine in dimethyl sulfoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of stock solutions of the small molecule 2-Methoxy-5-(4-methoxyphenyl)pyridine in dimethyl sulfoxide (DMSO). The protocols and best practices outlined herein are designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and integrity of experimental results. Key considerations, including the physicochemical properties of the compound, the critical role of solvent quality, and safety imperatives, are discussed in depth.

Pre-Protocol Considerations & Material Characterization

Characterization of 2-Methoxy-5-(4-methoxyphenyl)pyridine

Accurate preparation of a stock solution begins with precise knowledge of the compound's physical and chemical properties. The molecular weight is essential for all molarity-based calculations.

  • Structure:

  • Physicochemical Properties:

PropertyValueSource
Chemical Name 2-Methoxy-5-(4-methoxyphenyl)pyridineN/A
CAS Number 667420-21-5[1]
Molecular Formula C₁₃H₁₃NO₂N/A
Molecular Weight 215.25 g/mol N/A
Properties and Handling of Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it an indispensable tool in drug discovery and life science research.[2] However, its unique properties demand careful handling to maintain the integrity of both the solvent and the dissolved compound.

The Critical Nature of Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This absorbed water can be detrimental for several reasons:

  • Reduced Solubility: The presence of water can significantly decrease the solubility of hydrophobic compounds, potentially leading to their precipitation out of solution either immediately or during freeze-thaw cycles.

  • Compound Degradation: Water can facilitate the hydrolysis of susceptible functional groups within the compound, leading to its degradation over time.[3]

For these reasons, the use of high-purity, anhydrous DMSO is non-negotiable for the preparation of high-concentration stock solutions.

Key Properties and Recommended Grades of DMSO:

PropertySpecification/RecommendationRationale & Causality
Purity Grade Anhydrous (≥99.9%) or Molecular Biology GradeMinimizes water content to prevent compound precipitation and degradation. Molecular biology grades are also tested for nucleases and proteases.[4]
Boiling Point ~189 °CIts low volatility reduces the risk of solvent evaporation and concentration changes during handling at room temperature.[2]
Melting Point ~18.5 °CDMSO can solidify at or slightly below standard room temperature. It can be gently warmed to reliquefy without compromising its quality.[4][5]
Safety Combustible liquid; rapidly penetrates skin.Can carry dissolved toxic substances through the skin.[2][6] Requires stringent use of appropriate Personal Protective Equipment (PPE).

Materials and Equipment

Reagents and Consumables:

ItemSpecifications
Test Compound 2-Methoxy-5-(4-methoxyphenyl)pyridine, solid (powder/crystalline)
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, in a sealed bottle
Microcentrifuge Tubes Sterile, 1.5 mL or 2.0 mL, nuclease-free, with secure caps
Pipette Tips Sterile, nuclease-free, compatible with micropipettes

Equipment:

ItemSpecifications
Analytical Balance Readable to at least 0.1 mg
Micropipettes Calibrated, various volumes (e.g., P20, P200, P1000)
Vortex Mixer Standard laboratory vortexer
Sonicator (Optional) Water bath or probe sonicator
Personal Protective Equipment (PPE) Safety glasses, lab coat, appropriate chemical-resistant gloves (e.g., Butyl rubber)[2]

Detailed Protocol for 10 mM Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution. The principles can be readily adapted for other desired concentrations.

Calculation of Required Mass

The fundamental relationship between mass, volume, and concentration is the cornerstone of this protocol.

Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Mass (mg) = 10 mM × 1 mL × 215.25 g/mol

  • Mass (mg) = 2.1525 mg

Therefore, 2.15 mg of 2-Methoxy-5-(4-methoxyphenyl)pyridine is required to make 1 mL of a 10 mM stock solution.

Step-by-Step Experimental Procedure
  • Preparation: Before starting, ensure your workspace is clean and that you are wearing the appropriate PPE. Allow the sealed vial of the compound to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold powder upon opening.

  • Vial Centrifugation: Briefly centrifuge the manufacturer's vial of 2-Methoxy-5-(4-methoxyphenyl)pyridine. This crucial step ensures that any powder adhering to the cap or walls is collected at the bottom, preventing loss of material.

  • Weighing:

    • Place a new, sterile 1.5 mL microcentrifuge tube on the analytical balance and tare (zero) the balance.

    • Carefully weigh out the calculated mass (e.g., 2.15 mg) of the compound directly into the tared tube. Record the exact mass.

  • Volume Calculation Adjustment (Self-Validation): Based on the actual mass measured, recalculate the precise volume of DMSO required to achieve the target 10 mM concentration. This step ensures the highest possible accuracy.

    • Formula: Volume (mL) = [Actual Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)

  • Solvent Addition:

    • Using a calibrated micropipette with a sterile tip, add the recalculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Ensure the DMSO bottle is opened for the minimum time necessary and sealed tightly immediately after use to prevent moisture absorption.

  • Dissolution:

    • Securely cap the microcentrifuge tube.

    • Vortex the solution for 30-60 seconds. Visually inspect the tube against a light source to ensure all solid particles have dissolved.

    • If dissolution is slow, sonication in a water bath for 5-10 minutes can be employed, provided the compound is not known to be heat-sensitive.

  • Aliquoting and Labeling:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[7][8]

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Storage:

    • Store the aliquots in a freezer at -20°C for short-to-medium-term storage (up to one month) or at -80°C for long-term storage (up to 6 months or longer).[8][9]

    • Protect the aliquots from light by storing them in a labeled freezer box.

Visualization of Workflows

Stock Solution Preparation Workflow

G cluster_prep Preparation & Calculation cluster_solution Solution Preparation cluster_storage Storage & Use Start Start Calculate_Mass Calculate Required Mass (e.g., for 10 mM) Start->Calculate_Mass Weigh_Compound Weigh Compound on Analytical Balance Calculate_Mass->Weigh_Compound Recalculate_Volume Recalculate DMSO Volume Based on Actual Mass Weigh_Compound->Recalculate_Volume Add_DMSO Add Anhydrous DMSO Recalculate_Volume->Add_DMSO Dissolve Vortex / Sonicate Until Fully Dissolved Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store at -20°C / -80°C Protect from Light Aliquot->Store End End Store->End

Caption: Workflow for preparing stock solutions.

Troubleshooting Common Issues

G Start Compound does not fully dissolve Check_Purity Is DMSO anhydrous and high-purity? Start->Check_Purity Yes_Purity Yes Check_Purity->Yes_Purity No_Purity No Check_Purity->No_Purity Check_Method Was dissolution method sufficient? Yes_Purity->Check_Method Action_Purity Use a fresh, sealed bottle of anhydrous DMSO. No_Purity->Action_Purity Action_Purity->Start Yes_Method Yes Check_Method->Yes_Method No_Method No Check_Method->No_Method Check_Solubility Is concentration too high (exceeds solubility limit)? Yes_Method->Check_Solubility Action_Method Increase vortex time or use gentle sonication. No_Method->Action_Method Action_Method->Start Yes_Solubility Yes Check_Solubility->Yes_Solubility No_Solubility No Check_Solubility->No_Solubility Action_Solubility Prepare a more dilute stock solution. Yes_Solubility->Action_Solubility End Problem Resolved No_Solubility->End Action_Solubility->Start

Caption: Decision tree for troubleshooting dissolution issues.

Safety Precautions

All laboratory work must be conducted following a thorough risk assessment.

  • Compound Handling: Pyridine derivatives should be handled with care.[10] Avoid inhalation of dust and direct contact with skin and eyes.[11][12] Work in a well-ventilated area or a chemical fume hood.[11]

  • DMSO Handling: DMSO is a combustible liquid and should be kept away from heat and open flames.[6][13] Because it is rapidly absorbed through the skin, it can act as a carrier for dissolved substances.[2][6] Always wear appropriate gloves (e.g., butyl rubber or thick nitrile gloves for brief contact), safety glasses, and a lab coat.[2][6]

  • Waste Disposal: Dispose of all chemical waste, including contaminated tubes and pipette tips, in accordance with institutional and local environmental regulations.[13] Do not pour DMSO waste down the drain.[13]

References

  • BenchChem. (2025). Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO) - Safety Information Sheet.
  • Cheng, Y., et al. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Wikipedia. (2026). Dimethyl sulfoxide.
  • Kozik, V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
  • Ledford, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 191-6.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Cheng, Y., et al. (2026, February 9). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418) - Product Information Sheet.
  • BenchChem. (2025). Assessing the long-term stability of Chikv-IN-2 in DMSO.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Dimethyl Sulfoxide (DMSO).
  • STEMCELL Technologies. (n.d.). Small Molecules - Dipyridamole.
  • BLD Pharm. (n.d.). 53698-47-8|2-Methoxy-5-phenylpyridine.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Appchem. (n.d.). 2-Methoxy-5-(pyridin-4-yl)aniline | 104994-92-5.
  • AChemBlock. (2026, March 24). 2-Methoxy-5-phenylpyridine 97% | CAS: 53698-47-8.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-(pyridin-2-yl)pyridine.
  • NextSDS. (n.d.). 2-Fluoro-5-(4-methoxyphenyl)pyridine — Chemical Substance Information.
  • KISHIDA CHEMICAL CO., LTD. (2023, February 1).
  • PENTA. (2024, November 26).

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Methoxy-5-(4-methoxyphenyl)pyridine

Abstract This application note details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-5-(4-methoxyphenyl)pyridine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The developed isocratic method provides excellent peak symmetry and resolution on a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[1][2][3]

Introduction

2-Methoxy-5-(4-methoxyphenyl)pyridine is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug discovery and manufacturing, including purity assessment, stability testing, and formulation analysis. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for such analyses due to its high resolution, sensitivity, and reproducibility.[4][5][6]

The development of a successful HPLC method requires a systematic approach, considering the physicochemical properties of the analyte to select the appropriate stationary and mobile phases. 2-Methoxy-5-(4-methoxyphenyl)pyridine contains a basic pyridine nitrogen and aromatic rings, suggesting that a reversed-phase method would be suitable. The pKa of the related compound 2-(4-methoxyphenyl)pyridine is predicted to be around 5.20.[7] To ensure good peak shape and consistent retention, the pH of the mobile phase should be controlled to maintain the analyte in a single ionic state.

This application note provides a comprehensive guide to the development and validation of an HPLC method for 2-Methoxy-5-(4-methoxyphenyl)pyridine, explaining the rationale behind the chosen parameters and providing detailed protocols for implementation.

Method Development

The primary objective of the method development was to achieve a symmetric peak for 2-Methoxy-5-(4-methoxyphenyl)pyridine with adequate retention and resolution from potential impurities, all within a reasonable analysis time.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm was selected as a starting point due to its versatility in retaining a broad range of compounds through hydrophobic interactions.[8] Phenyl-based columns could also be considered to leverage π–π interactions with the aromatic rings of the analyte.[9]

  • Chemicals: HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid were used. Water was purified using a laboratory water purification system.

  • Analyte: A reference standard of 2-Methoxy-5-(4-methoxyphenyl)pyridine of known purity is required.

Initial Screening and Optimization

A systematic approach was employed for method development, as outlined in the workflow diagram below.

Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability & Final Method A Analyte Characterization (pKa, UV λmax) B Column Selection (C18, Phenyl) A->B Guides C Mobile Phase Screening (ACN vs. MeOH, Buffer pH) B->C Influences D Fine-tuning Mobile Phase Ratio C->D Iterative Process E Flow Rate Adjustment D->E For Efficiency F Wavelength Optimization E->F For Sensitivity G System Suitability Testing F->G Verification H Finalized HPLC Method G->H Confirmation

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Based on the predicted pKa of a similar compound (around 5.2), a mobile phase pH of 3.0 was chosen to ensure the pyridine nitrogen is protonated, which can improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[10] A phosphate buffer was selected for its buffering capacity in this pH range.

The UV spectrum of the related compound 2-(4-methoxyphenyl)pyridine shows a maximum absorbance (λmax) at 282 nm in methanol.[7] A Diode Array Detector was used to scan the UV spectrum of 2-Methoxy-5-(4-methoxyphenyl)pyridine, and a wavelength of 280 nm was selected for quantification to ensure high sensitivity.

Several isocratic mobile phase compositions of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH 3.0) were tested. A composition of 55:45 (v/v) acetonitrile to buffer provided the best balance of retention time, peak shape, and resolution.

Final Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH2PO4 (pH 3.0, adjusted with H3PO4) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol

The developed method was validated in accordance with ICH Q2(R1) guidelines.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation_Protocol cluster_0 Core Validation Parameters cluster_1 Sensitivity & Robustness Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: A diagram showing the key parameters for HPLC method validation according to ICH Q2(R1).

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and a solution of 2-Methoxy-5-(4-methoxyphenyl)pyridine. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The peak purity was also assessed using a Diode Array Detector to confirm that the analyte peak was not co-eluting with any impurities.

Linearity and Range

The linearity of the method was determined by analyzing a series of at least five standard solutions of 2-Methoxy-5-(4-methoxyphenyl)pyridine at different concentrations, typically ranging from 50% to 150% of the target concentration. The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the same standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assessment was repeated on a different day, with a different analyst, and/or on a different instrument to assess the variability of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:

  • Mobile phase composition (±2%)

  • Mobile phase pH (±0.2 units)

  • Column temperature (±5 °C)

  • Flow rate (±0.1 mL/min)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored under each condition.

System Suitability

System suitability testing is an integral part of the analytical procedure.[11][12][13] It is performed before each analytical run to ensure the chromatographic system is performing adequately. The acceptance criteria for system suitability are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0% (for 5 replicate injections)

Sample Preparation Protocol

  • Standard Solution Preparation: Accurately weigh a suitable amount of 2-Methoxy-5-(4-methoxyphenyl)pyridine reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute this stock solution with the mobile phase to the desired working concentrations.

  • Sample Solution Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the validated range of the method. For a drug product, a suitable extraction procedure may be required. All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Conclusion

This application note presents a detailed, robust, and validated RP-HPLC method for the quantitative determination of 2-Methoxy-5-(4-methoxyphenyl)pyridine. The method is specific, linear, accurate, precise, and robust over the specified range. The provided protocols and validation data demonstrate that this method is suitable for its intended purpose in a research and quality control environment, adhering to the stringent requirements of the pharmaceutical industry.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Chromatography Method Modernization per USP <621> Revisions. [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenyl HPLC Columns Multiple Phases for Aromatic Compounds. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part II). [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Chongqing Chemdad Co., Ltd. 2-(4-METHOXYPHENYL)PYRIDINE. [Link]

Sources

Application

The Synthetic Versatility of 2-Methoxy-5-(4-methoxyphenyl)pyridine: A Precursor for Novel Heterocyclic Scaffolds

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular precursors is paramount. The biarylpyridine motif, in particular, represents a privileged scaffold found in numerous biol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular precursors is paramount. The biarylpyridine motif, in particular, represents a privileged scaffold found in numerous biologically active compounds and functional materials. This document provides an in-depth technical guide on the synthesis and potential applications of 2-Methoxy-5-(4-methoxyphenyl)pyridine , a versatile precursor for the generation of diverse heterocyclic structures. While this specific compound is not extensively documented, its utility can be confidently inferred from the well-established reactivity of its constituent 2-methoxypyridine and 5-arylpyridine functionalities.

This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational synthetic protocols and insights into subsequent chemical transformations.

Strategic Synthesis of the Biarylpyridine Core: The Suzuki-Miyaura Cross-Coupling Approach

The most direct and modular route to 2-Methoxy-5-(4-methoxyphenyl)pyridine is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding pathway for the formation of C-C bonds between aryl halides and arylboronic acids.[1][2] For the synthesis of our target precursor, two primary disconnection strategies are viable, with the choice often dictated by the commercial availability and stability of the starting materials.

Strategy A: Coupling of 5-bromo-2-methoxypyridine with 4-methoxyphenylboronic acid. Strategy B: Coupling of 2-methoxy-5-pyridylboronic acid with a 4-methoxyphenyl halide (e.g., 4-bromoanisole).

Herein, we detail the protocol for Strategy A, which is often preferred due to the ready availability of 5-bromo-2-methoxypyridine.

Protocol: Synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[3][4]

Materials:

  • 5-Bromo-2-methoxypyridine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-2-methoxypyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-2-methoxypyridine.

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to 95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-Methoxy-5-(4-methoxyphenyl)pyridine.

ParameterValue
Limiting Reagent 5-Bromo-2-methoxypyridine
Equivalents of Boronic Acid 1.2
Catalyst Loading 3 mol %
Base Na₂CO₃ (2.0 eq)
Solvent System 1,4-Dioxane/Water (4:1)
Temperature 95 °C
Typical Reaction Time 12-24 hours
Expected Yield 75-90%
Mechanistic Rationale and Causality

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the boronic acid in the presence of a base, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of a phosphine ligand, such as triphenylphosphine, is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The use of an aqueous base is essential for the activation of the boronic acid for transmetalation.

Suzuki_Miyaura_Coupling cluster_workflow Synthetic Workflow 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Reactants Combine Reactants and Base 5-Bromo-2-methoxypyridine->Reactants 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid->Reactants Pd(0) Catalyst Pd(0) Catalyst Catalyst Add Pd Catalyst Pd(0) Catalyst->Catalyst Base (Na2CO3) Base (Na2CO3) Base (Na2CO3)->Reactants Product 2-Methoxy-5-(4-methoxyphenyl)pyridine Solvent Add Degassed Solvent Reactants->Solvent Solvent->Catalyst Reaction Heat and Stir Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Purification->Product Demethylation_Pathway Precursor 2-Methoxy-5-(4-methoxyphenyl)pyridine Intermediate Nucleophilic Attack Precursor->Intermediate Reflux in THF Reagent L-selectride Reagent->Intermediate Product 5-(4-methoxyphenyl)pyridin-2(1H)-one Intermediate->Product Workup

Sources

Method

in vivo dosing protocols for 2-Methoxy-5-(4-methoxyphenyl)pyridine in mice

An Application Guide to Establishing In Vivo Dosing Protocols for the Novel Compound 2-Methoxy-5-(4-methoxyphenyl)pyridine in Mice Introduction 2-Methoxy-5-(4-methoxyphenyl)pyridine is a pyridine derivative, a class of h...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Establishing In Vivo Dosing Protocols for the Novel Compound 2-Methoxy-5-(4-methoxyphenyl)pyridine in Mice

Introduction

2-Methoxy-5-(4-methoxyphenyl)pyridine is a pyridine derivative, a class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents.[1][2] While the broader family of pyridine derivatives has been investigated for a wide range of therapeutic applications, including anti-cancer and anti-inflammatory activities, specific preclinical data for 2-Methoxy-5-(4-methoxyphenyl)pyridine, particularly regarding its in vivo behavior, is not extensively documented in publicly available literature.[3][4]

This guide serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals. It is designed to provide a strategic and methodological framework for establishing a robust and reproducible in vivo dosing regimen for this novel compound in mouse models. Adhering to the principles of rigorous preclinical study design is paramount to generating meaningful and translatable data.[5][6] This document outlines the critical steps from initial compound handling and formulation development to the execution of foundational safety and pharmacokinetic studies, ensuring that subsequent efficacy trials are built on a solid, scientifically-validated foundation.

Section 1: Compound Characterization and Safe Handling

Before initiating any in vivo experiments, a thorough understanding of the compound's physicochemical properties and safety profile is essential.

1.1. Physicochemical Properties

  • Chemical Name: 2-Methoxy-5-(4-methoxyphenyl)pyridine

  • CAS Number: 53698-47-8

  • Molecular Formula: C₁₂H₁₁NO

  • Molecular Weight: 185.22 g/mol

  • Appearance: Typically a solid at room temperature.

1.2. Safety and Handling Precautions While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data from structurally related pyridine and methoxyphenyl compounds suggest the following precautions should be taken.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder.

  • Contact: Avoid direct contact with skin and eyes. Pyridine derivatives can cause skin and eye irritation.[7][8] In case of contact, rinse the affected area immediately with copious amounts of water.

  • Ingestion: Do not ingest. The compound may be harmful if swallowed.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Section 2: Formulation and Vehicle Selection

The majority of novel small-molecule drug candidates exhibit poor aqueous solubility, a factor that critically impacts bioavailability and the reliability of in vivo results.[10] The selection of an appropriate delivery vehicle is therefore a foundational step that cannot be overlooked. The goal is to develop a safe, tolerable, and stable formulation that allows for consistent and accurate dosing.

2.1. The Importance of Vehicle Selection The chosen vehicle can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. An inappropriate vehicle may not only lead to poor drug exposure but can also cause local or systemic toxicity, confounding the experimental results.[11] Therefore, a systematic approach to vehicle screening is recommended.

2.2. Recommended Tiered Approach for Vehicle Screening It is advisable to start with the simplest, most benign vehicles before proceeding to more complex formulations involving co-solvents or surfactants.

. Table 1: Guide to Common Vehicles for In Vivo Administration in Mice

Vehicle CategoryExample CompositionProperties & Best ForCautions & Considerations
Aqueous (Isotonic) 0.9% Saline, 5% Dextrose in Water (D5W)Ideal for water-soluble compounds. Safest and least likely to cause irritation or toxicity.[12]Unsuitable for most poorly soluble, lipophilic compounds.
Aqueous Suspensions 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterForms a uniform suspension for non-soluble compounds. Generally well-tolerated for oral administration.[13][14]May not be suitable for all compounds. Homogeneity must be confirmed. Requires constant agitation during dosing.
Co-Solvent Systems 10% DMSO, 40% PEG400, 50% SalineCan dissolve a wide range of poorly soluble compounds.[12][15]DMSO and PEG400 can cause toxicity, hemolysis, or neuromotor deficits at higher concentrations.[11][13] A vehicle-only control group is mandatory.
Lipid/Oil-Based Corn oil, Sesame oilSuitable for highly lipophilic compounds administered orally or intraperitoneally.[12]Not suitable for intravenous administration. Can affect compound absorption kinetics.
Solubilizing Excipients 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms inclusion complexes to enhance the solubility of hydrophobic drugs.[10][12]Can alter the pharmacokinetic profile of the drug. Potential for renal toxicity at very high doses.[13]
Surfactant-Based 0.5-2% Tween 80 or Polysorbate 80 in salineIncreases solubility and aids in forming stable emulsions or suspensions.[10]Can cause hypersensitivity reactions and other toxicities. Use at the lowest effective concentration.[13]

2.3. Protocol: Preparation and Assessment of a Test Formulation

Objective: To prepare a stable and homogenous formulation of 2-Methoxy-5-(4-methoxyphenyl)pyridine suitable for in vivo administration.

Materials:

  • 2-Methoxy-5-(4-methoxyphenyl)pyridine powder

  • Selected vehicle(s) (e.g., 0.5% MC with 0.1% Tween 80)

  • Sterile water or saline

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • pH meter

  • Glass vials

Procedure:

  • Vehicle Preparation: Prepare the chosen vehicle. For a 0.5% MC / 0.1% Tween 80 solution, slowly add methylcellulose to water while stirring vigorously to prevent clumping. Add Tween 80 and continue to stir until a clear, uniform solution is formed.

  • Compound Addition: Accurately weigh the required amount of 2-Methoxy-5-(4-methoxyphenyl)pyridine to achieve the desired final concentration (e.g., 1 mg/mL for initial studies).

  • Wetting the Powder: Create a paste by adding a very small amount of the vehicle to the powder and triturating. This prevents clumping when the full volume is added.

  • Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization: For suspensions, stir for at least 30-60 minutes. If particles are still visible, use a sonicator or homogenizer to reduce particle size and improve uniformity.

  • Visual Inspection: Visually inspect the final formulation for homogeneity. A well-prepared suspension should appear uniform and have no large aggregates. It should be easily re-suspended with gentle agitation.

  • pH Measurement: Measure the pH of the final formulation to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5 for most routes).

  • Stability Check: Observe the formulation at room temperature and under refrigeration for a set period (e.g., 4 hours) to check for any signs of precipitation, aggregation, or chemical degradation.

Section 3: Foundational Principles of In Vivo Study Design

Rigorous experimental design is the cornerstone of reproducible and ethically sound preclinical research.[6] Before proceeding with specific protocols, it is imperative to integrate the following principles into the overall research plan. All animal studies must be planned in advance and receive approval from an Institutional Animal Care and Use Committee (IACUC).[16]

G cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Formulation Formulation Development (Protocol 2.3) MTD Maximum Tolerated Dose (MTD) (Protocol 4.1) Formulation->MTD Establish safe dose range PK Preliminary Pharmacokinetic (PK) Study (Protocol 5.1) MTD->PK Inform dose selection for PK DoseSelection Efficacy Dose Selection PK->DoseSelection Determine exposure & half-life Efficacy Efficacy / PD Studies DoseSelection->Efficacy end Go / No-Go Decision for Clinical Trials Efficacy->end start Novel Compound Received start->Formulation

Caption: Overall workflow for preclinical in vivo evaluation.

Key Design Elements:

  • Randomization: Animals must be randomly allocated to treatment and control groups to minimize selection bias.[17]

  • Blinding: Whenever possible, personnel involved in dosing, data collection, and outcome assessment should be blinded to the treatment allocation to prevent observer bias.[5]

  • Control Groups: The inclusion of appropriate control groups is non-negotiable. This must include a "vehicle-only" control group to isolate the effects of the compound from those of the formulation.[16] A positive control (a compound with a known effect) may also be included where appropriate.

  • Sample Size: The number of animals per group should be the minimum required to achieve statistically significant results. This should be determined beforehand using a power analysis.[6]

Section 4: Protocol 1 - Acute Toxicity and Maximum Tolerated Dose (MTD) Study

The primary objective of an MTD study is to determine the highest dose of a compound that can be administered without causing unacceptable toxicity or mortality.[18] This information is critical for designing subsequent pharmacokinetic and efficacy studies.

4.1. Step-by-Step MTD Protocol

Objective: To identify the single-dose MTD of 2-Methoxy-5-(4-methoxyphenyl)pyridine in mice.

Animal Model:

  • Species/Strain: CD-1 or C57BL/6 mice (use the same strain intended for future efficacy studies).

  • Sex: Use both males and females initially, or justify the use of a single sex.

  • Age: 8-10 weeks.

  • Acclimation: Allow animals to acclimate for at least 7 days before the study begins.

Procedure:

  • Animal Grouping: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Use a dose-escalation design. A common starting point is a 3- to 5-fold dose escalation (e.g., 10, 30, 100, 300 mg/kg). The starting dose should be based on any available in vitro cytotoxicity data or data from structurally similar compounds.

  • Administration: Administer a single dose of the compound or vehicle via the intended route of administration (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]). Dosing volume should be consistent across all groups (e.g., 10 mL/kg for p.o.).

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, then at 24, 48, and 72 hours, and daily thereafter for up to 14 days.

  • Data Collection: Record the following parameters:

    • Mortality: Time of death and number of animals.

    • Clinical Signs: Note any signs of toxicity, such as changes in posture, activity level (lethargy or hyperactivity), breathing, grooming, and presence of tremors or convulsions.

    • Body Weight: Measure body weight just before dosing and daily for the first 7 days, then every other day. A body weight loss of >20% is typically considered a sign of severe toxicity.[16]

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss exceeding 20% in any animal and results in only mild, transient clinical signs of toxicity.[16]

. Table 2: Example MTD Study Design for Oral Administration

GroupTreatmentDose (mg/kg)N (Mice)RouteObservations to Record
1Vehicle Control05p.o.Clinical signs, body weight, mortality
2Compound105p.o.Clinical signs, body weight, mortality
3Compound305p.o.Clinical signs, body weight, mortality
4Compound1005p.o.Clinical signs, body weight, mortality
5Compound3005p.o.Clinical signs, body weight, mortality

Section 5: Protocol 2 - Preliminary Pharmacokinetic (PK) Study

A PK study measures how the body absorbs, distributes, metabolizes, and eliminates a drug.[19] This is essential for understanding the drug's exposure profile (concentration over time) and for selecting an appropriate dosing schedule for efficacy studies.[16]

G cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Data Modeling Phase Dose Dose Animal Cohorts (e.g., IV and PO) Sample Collect Blood Samples at Timed Intervals Dose->Sample Process Process Blood to Plasma (Centrifuge & Store at -80°C) Sample->Process Analysis Analyze Plasma Samples (LC-MS/MS) Process->Analysis Concentration Determine Drug Concentration vs. Time Analysis->Concentration NCA Non-Compartmental Analysis Concentration->NCA Params Calculate PK Parameters (Cmax, Tmax, AUC, T½) NCA->Params

Sources

Application

Catalytic Applications of 2-Methoxy-5-(4-methoxyphenyl)pyridine Derivatives: A Technical Guide for Researchers

Introduction: The Strategic Advantage of 2-Methoxy-5-arylpyridine Scaffolds in Catalysis In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of 2-Methoxy-5-arylpyridine Scaffolds in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the construction of complex molecular architectures. Among the myriad of ligands and catalysts, derivatives of 2-methoxy-5-(4-methoxyphenyl)pyridine have emerged as a promising class of compounds, particularly in the realm of palladium-catalyzed cross-coupling and C-H activation reactions. The unique electronic and steric properties of this scaffold, arising from the interplay between the electron-donating 2-methoxy group and the tunable 5-aryl substituent, offer a powerful tool for researchers in organic synthesis and drug discovery.

The 2-methoxy group serves a dual purpose: it modulates the electron density of the pyridine ring, influencing its coordination to a metal center, and it can sterically direct incoming reagents. The 5-(4-methoxyphenyl) group, a biaryl linkage, introduces further steric bulk and electronic effects, which can be crucial for achieving high turnover numbers and selectivities in challenging catalytic transformations. This guide provides an in-depth exploration of the catalytic applications of these derivatives, complete with detailed protocols and mechanistic insights to empower researchers to leverage their full potential.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and the performance of the palladium catalyst is critically dependent on the nature of the supporting ligand.[1] Derivatives of 2-methoxy-5-(4-methoxyphenyl)pyridine are anticipated to be excellent ligands for this transformation, facilitating the key steps of the catalytic cycle.

Mechanistic Rationale

The pyridine nitrogen of the 2-methoxy-5-arylpyridine ligand coordinates to the palladium center. The 2-methoxy group can influence the rate of oxidative addition and reductive elimination, the two cardinal steps of the Suzuki-Miyaura catalytic cycle. The biaryl moiety at the 5-position can provide the necessary steric hindrance to promote reductive elimination and stabilize the active catalytic species.

Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, illustrating the pivotal role of the ligand.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L)2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L)2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a model procedure for a Suzuki-Miyaura cross-coupling reaction where a 2-methoxy-5-arylpyridine derivative can be employed as a ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Methoxy-5-(4-methoxyphenyl)pyridine ligand (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and the 2-methoxy-5-(4-methoxyphenyl)pyridine ligand in 1 mL of 1,4-dioxane. Stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.

  • Solvent Addition: Add the remaining 1,4-dioxane and water to the reaction mixture.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation:

EntryAryl BromideArylboronic AcidCatalyst Loading (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid24K₂CO₃Dioxane/H₂O1006>95
21-Bromo-4-nitrobenzene4-Tolylboronic acid24K₂CO₃Dioxane/H₂O100892
32-Bromopyridine4-Methoxyphenylboronic acid24K₂CO₃Dioxane/H₂O1001288

Note: The data presented are representative yields for Suzuki-Miyaura reactions using similar pyridine-based ligands and serve as a guideline for expected outcomes.

II. C-H Bond Activation and Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. The nitrogen atom of the pyridine ring in 2-methoxy-5-(4-methoxyphenyl)pyridine can act as a directing group, facilitating the activation of ortho-C-H bonds of the pyridine ring or the aryl substituent. The 2-methoxy group can further fine-tune the reactivity and selectivity of this process.[2]

Mechanistic Considerations in C-H Activation

In a typical palladium-catalyzed C-H activation scenario, the pyridine nitrogen coordinates to the palladium catalyst, bringing it in close proximity to the target C-H bond. This is often followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate can then react with a coupling partner to afford the functionalized product.

CH_Activation_Workflow cluster_0 C-H Activation & Functionalization Workflow Start Starting Material (2-methoxy-5-arylpyridine derivative) Coordination Coordination to Pd(II) Catalyst Start->Coordination CH_Activation C-H Activation (Concerted Metalation-Deprotonation) Coordination->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Coupling Reaction with Coupling Partner Palladacycle->Coupling Product Functionalized Product Coupling->Product Catalyst_Regeneration Catalyst Regeneration Coupling->Catalyst_Regeneration Catalyst_Regeneration->Coordination

Figure 2: General Workflow for a Directed C-H Activation/Functionalization Reaction.
Protocol: Directed C-H Arylation of a 2-Methoxypyridine Derivative

This protocol outlines a general procedure for the directed C-H arylation of a 2-methoxypyridine derivative, where the pyridine nitrogen directs the functionalization.

Materials:

  • 2-Methoxy-5-(4-methoxyphenyl)pyridine (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Sealed reaction tube

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 2-methoxy-5-(4-methoxyphenyl)pyridine, the aryl iodide, palladium(II) acetate, and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the reaction tube.

  • Sealing and Degassing: Seal the tube and purge with an inert gas for 5-10 minutes.

  • Reaction: Place the sealed tube in a preheated heating block at 120-140 °C and stir the reaction mixture for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established principles of organometallic catalysis.[1][2] To ensure the trustworthiness and reproducibility of these experiments, the following points should be considered:

  • Purity of Reagents: The use of high-purity starting materials, solvents, and catalysts is crucial for obtaining consistent results.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Maintaining a strict inert atmosphere is essential to prevent catalyst deactivation.

  • Monitoring Reaction Progress: Regular monitoring of the reaction by TLC or GC-MS allows for the determination of the optimal reaction time and can help identify potential side reactions.

  • Characterization of Products: Thorough characterization of the final products by NMR spectroscopy, mass spectrometry, and other relevant analytical techniques is necessary to confirm their identity and purity.

Conclusion

Derivatives of 2-methoxy-5-(4-methoxyphenyl)pyridine represent a versatile and powerful class of molecules for catalytic applications. Their unique electronic and steric properties make them highly suitable as ligands in palladium-catalyzed cross-coupling reactions and as directing groups in C-H activation processes. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to explore and exploit the full potential of these promising catalytic tools in the synthesis of novel and complex organic molecules.

References

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). National Center for Biotechnology Information. [Link]

  • Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. (2025). ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). National Center for Biotechnology Information. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). National Center for Biotechnology Information. [Link]

  • C H Activation Strategies for Heterofunctionalization and Heterocyclization on Quinones: Application in the Synthesis of Bioactive Compounds. (2020). IntechOpen. [Link]

  • Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. (2023). Beilstein Journals. [Link]

  • Group 10 complexes of benzothiazolehydrazone- and imidazo[1,5-a]pyridine-based ligands: structural artistry, biophysical study, and catalytic activity. (n.d.). Royal Society of Chemistry. [Link]

  • Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells. (n.d.). ChemRxiv. [Link]

  • 2-Methoxy Pyridine. (n.d.). ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocol: Green Chemistry Approaches to the Synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine

Abstract The biaryl scaffold, a common motif in pharmaceuticals and functional materials, necessitates the development of sustainable and efficient synthetic methodologies. This document provides detailed protocols and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The biaryl scaffold, a common motif in pharmaceuticals and functional materials, necessitates the development of sustainable and efficient synthetic methodologies. This document provides detailed protocols and scientific rationale for the green synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine, a key intermediate in drug discovery. We will explore two primary green chemistry approaches: a microwave-assisted Suzuki-Miyaura coupling in an aqueous medium and a direct C-H activation/arylation strategy. These methods are designed to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional synthetic routes, aligning with the core principles of green chemistry. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Imperative for Greener Synthesis

The compound 2-Methoxy-5-(4-methoxyphenyl)pyridine serves as a valuable building block in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents. Traditional syntheses of such biaryl compounds often rely on stoichiometric organometallic reagents, volatile organic solvents (VOCs), and energy-intensive purification methods, contributing to a significant environmental footprint.

The principles of green chemistry offer a framework to redesign these chemical processes for sustainability. Key considerations include:

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents.

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

  • Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents.

This application note details two cutting-edge protocols that embody these principles, providing a practical guide to their implementation in a laboratory setting.

Strategic Overview: Synthetic Pathways

The primary disconnection for synthesizing 2-Methoxy-5-(4-methoxyphenyl)pyridine involves the formation of the C-C bond between the pyridine and phenyl rings. We will explore two distinct catalytic approaches to achieve this transformation.

G cluster_0 Synthetic Strategies cluster_1 Precursor Synthesis Start 2-Methoxy-5-(4-methoxyphenyl)pyridine Strategy_A Strategy A: Suzuki-Miyaura Coupling Start->Strategy_A Strategy_B Strategy B: Direct C-H Arylation Start->Strategy_B Precursor_A1 2-Methoxy-5-bromopyridine Strategy_A->Precursor_A1 Precursor_A2 4-Methoxyphenylboronic Acid Strategy_A->Precursor_A2 Precursor_B 2-Methoxypyridine Strategy_B->Precursor_B G Start Combine Reactants in Microwave Vial Microwave Microwave Irradiation (100 °C, 20 min) Start->Microwave Cool Cool to Room Temp. Microwave->Cool Extract Extract with Ethyl Acetate Cool->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End Characterize Final Product Purify->End

Figure 2: Workflow for the microwave-assisted Suzuki-Miyaura coupling.

Detailed Protocol

Materials:

  • 2-Methoxy-5-bromopyridine (1.0 mmol, 188 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • PEPPSI-IPr catalyst (0.01 mmol, 6.8 mg)

  • TPGS-750-M (2 wt% in water)

  • Deionized water (4 mL)

  • Ethyl acetate (for extraction)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 2-methoxy-5-bromopyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the PEPPSI-IPr catalyst.

  • Add 4 mL of the 2 wt% TPGS-750-M aqueous solution.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with 10 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated brine solution (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Results
ParameterExpected Value
Reaction Time 20 minutes
Yield > 90%
Solvent Water
Purification Chromatography
Atom Economy (Ideal) ~65%

Protocol II: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a highly desirable green chemistry strategy as it avoids the need for pre-functionalized starting materials (like organohalides or organoborons), thus reducing steps and improving atom economy.

Scientific Rationale
  • Atom Economy: This approach forms the key C-C bond by activating a C-H bond on the pyridine ring and coupling it with an aryl halide. This eliminates the need for a boronic acid and the associated waste stream (boron waste), significantly improving atom economy.

  • Reduced Synthetic Steps: By using 2-methoxypyridine directly, we bypass the halogenation step required for the Suzuki-Miyaura coupling, shortening the overall synthetic sequence.

  • Catalyst and Ligand: The choice of a palladium catalyst in combination with a specific ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC), is crucial for achieving high regioselectivity and catalytic efficiency in C-H activation. Pivalic acid is often used as a co-catalyst to facilitate the C-H activation step via a concerted metalation-deprotonation mechanism.

Experimental Workflow

G Start Combine Reactants under Inert Atmosphere Heat Conventional Heating (110 °C, 16 h) Start->Heat Cool Cool to Room Temp. Heat->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End Characterize Final Product Purify->End

Figure 3: Workflow for the direct C-H arylation protocol.

Detailed Protocol

Materials:

  • 2-Methoxypyridine (1.5 mmol, 164 mg, 161 µL)

  • 4-Bromoanisole (1.0 mmol, 187 mg, 125 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • SPhos (ligand) (0.1 mmol, 41 mg)

  • Potassium pivalate (PivOK) (0.5 mmol, 71 mg)

  • Dimethylacetamide (DMAc) (2 mL)

  • Schlenk tube with a stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, SPhos, and potassium pivalate.

  • Add 2-methoxypyridine and 4-bromoanisole to the tube.

  • Add 2 mL of dimethylacetamide (DMAc) as the solvent.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 16 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Results
ParameterExpected Value
Reaction Time 16 hours
Yield 70-85%
Solvent DMAc
Purification Chromatography
Atom Economy (Ideal) ~82%

Comparison of Green Metrics

MetricProtocol I: Suzuki-MiyauraProtocol II: C-H ArylationJustification
Principle Alignment Safer Solvents, Energy Eff.Atom Economy, Reduced StepsProtocol I excels in using a benign solvent. Protocol II excels by avoiding a pre-functionalized substrate.
Process Mass Intensity Lower (fewer steps)Higher (more reagents)C-H arylation avoids the synthesis of the boronic acid, reducing the overall PMI from cradle to product.
Safety High (Aqueous, low temp)Moderate (High temp, DMAc)Water is inherently safer than organic solvents at high temperatures.
Scalability ModeratePotentially HigherC-H activation can be more cost-effective on a large scale due to cheaper starting materials.

Conclusion

Both the microwave-assisted Suzuki-Miyaura coupling in water and the direct C-H arylation offer significant green advantages over traditional synthetic methods for producing 2-Methoxy-5-(4-methoxyphenyl)pyridine. The choice between the two protocols may depend on the specific laboratory equipment available, the scale of the synthesis, and the primary green chemistry metric being optimized. The Suzuki-Miyaura protocol is faster and uses a safer solvent, making it ideal for rapid, small-scale synthesis. The C-H arylation protocol offers superior atom economy and a shorter overall synthetic route, making it a compelling option for larger-scale production where material efficiency is paramount. The adoption of such methodologies is crucial for advancing sustainable practices within the pharmaceutical and chemical industries.

References

  • Title: Micelle-Enabled Green-Chemistry Approach to the Suzuki-Miyaura Cross-Coupling Reaction Source: Accounts of Chemical Research URL: [Link]

  • Title: Microwave-assisted organic synthesis – a review Source: Pure and Applied Chemistry URL: [Link]

  • Title: Palladium-Catalyzed C-H Arylation of Electron-Deficient Polyfluoroarenes Source: Journal of the American Chemical Society URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methoxy-5-(4-methoxyphenyl)pyridine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the Suzuki-Miyaura cross-coupling o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxypyridine and (4-methoxyphenyl)boronic acid .

Rather than a generic overview, this center provides mechanistic causality, quantitative optimization matrices, and self-validating protocols to ensure high-yield carbon-carbon bond formation.

Mechanistic Workflow & Causality

To troubleshoot effectively, one must understand the specific electronic demands of the substrates. 5-Bromo-2-methoxypyridine is an electron-rich aryl halide, which inherently slows down the initial oxidative addition of Palladium(0). Conversely, (4-methoxyphenyl)boronic acid is an electron-rich nucleophile that, while highly reactive in transmetalation, is susceptible to side reactions like protodeboronation and oxidative homocoupling if the catalytic cycle stalls.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII 5-Bromo-2-methoxypyridine BaseEx Base Exchange PdII->BaseEx TransMet Transmetalation BaseEx->TransMet Base (e.g., K2CO3) PdII_Diaryl Ar-Pd(II)-Ar' Diaryl Complex TransMet->PdII_Diaryl (4-Methoxyphenyl)boronic acid RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Methoxy-5-(4-methoxyphenyl)pyridine RedElim->Product Product Release

Caption: Catalytic cycle for 2-Methoxy-5-(4-methoxyphenyl)pyridine synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction yield is stalled at 30-40%, and LC-MS shows a massive anisole peak. What is happening?

A1: You are experiencing protodeboronation . The (4-methoxyphenyl)boronic acid is undergoing C-B bond cleavage, replacing the boron moiety with a proton to form anisole (Ar-H).

Causality & Solution: High pH accelerates the formation of the reactive boronate anion, which is the intermediate for both transmetalation and undesired pre-hydrolytic C-B cleavage . Furthermore, recent mechanistic studies have established that highly bulky phosphine ligands (e.g., P(t-Bu)3) can paradoxically accelerate palladium-catalyzed protodeboronation by stabilizing a reactive post-transmetalation intermediate .

  • Action: Lower the reaction temperature to 80°C. Switch from strong bases (NaOH, KOH) to milder alternatives like K₂CO₃. Avoid overly bulky monodentate ligands; use bidentate ligands like dppf.

Q2: I am seeing a significant amount of 4,4'-dimethoxybiphenyl byproduct. How do I prevent this?

A2: This indicates the homocoupling of your boronic acid.

Causality & Solution: Homocoupling is an oxidative side-reaction driven by adventitious oxygen in the reaction mixture, which acts as an oxidant for the palladium-catalyzed dimerization of the boronic acid .

  • Action: Implement strict freeze-pump-thaw degassing (minimum 3 cycles) for your solvent mixture prior to adding it to the reagents. Limit the boronic acid stoichiometry to 1.1 equivalents to prevent excess reagent from dimerizing.

Q3: The starting material (5-bromo-2-methoxypyridine) remains unreacted even after 24 hours. Is the catalyst dead?

A3: Incomplete conversion usually points to an inefficient oxidative addition step rather than a completely dead catalyst.

Causality & Solution: 5-Bromo-2-methoxypyridine is an electron-rich aryl halide. The electron-donating methoxy group increases the electron density on the pyridine ring, making the initial oxidative addition of Pd(0) into the C-Br bond thermodynamically less favorable than with electron-deficient halides .

  • Action: Switch the catalyst from Pd(PPh₃)₄ to Pd(dppf)Cl₂. The bidentate dppf ligand forces a cis-coordination geometry that accelerates reductive elimination, while its electronic properties facilitate smoother oxidative addition for pyridine derivatives .

Troubleshooting Start Low Yield / Stalled Reaction? LCMS Analyze Crude via LC-MS Start->LCMS Proto High Ar-H Peak (Anisole detected) LCMS->Proto Homo High Ar-Ar Peak (Dimer detected) LCMS->Homo Unreacted Unreacted Starting Materials LCMS->Unreacted SolProto Action: Lower Temp, Milder Base (K2CO3) Proto->SolProto SolHomo Action: Strict Degassing, Limit Boronic Acid to 1.1 eq Homo->SolHomo SolUnreacted Action: Switch Catalyst to Pd(dppf)Cl2 Unreacted->SolUnreacted

Caption: Diagnostic logic tree for Suzuki-Miyaura coupling troubleshooting.

Quantitative Data & Optimization Matrices

The following tables summarize the empirical data used to establish the optimized protocol. Use these matrices to guide your own internal parameter screening.

Table 1: Catalyst & Ligand Screening Summary
Catalyst SystemLigand TypeEquiv. Boronic AcidYield (%)Primary Impurity
Pd(PPh₃)₄Monodentate1.545%Homocoupled dimer (4,4'-dimethoxybiphenyl)
Pd₂(dba)₃ / P(t-Bu)₃Bulky Monodentate1.230%Anisole (Protodeboronation)
Pd(OAc)₂ / SPhosBiaryl phosphine1.278%Trace unreacted starting material
Pd(dppf)Cl₂ Bidentate 1.1 94% None (Clean conversion)
Table 2: Base & Solvent Optimization (using Pd(dppf)Cl₂)
Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
NaOHTHF / H₂O (4:1)651255%
Cs₂CO₃Toluene / H₂O (4:1)90881%
K₂CO₃ 1,4-Dioxane / H₂O (4:1) 80 6 94%

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each step includes a physical or analytical checkpoint to ensure causality is maintained (e.g., verifying oxygen removal to prevent homocoupling).

Step-by-Step Methodology: Optimized Synthesis
  • Preparation of the Reaction Vessel: Flame-dry a 50 mL Schlenk flask under high vacuum. Backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of ambient moisture.

  • Reagent Loading (Solid Addition): Under a positive stream of Argon, charge the flask with:

    • 5-Bromo-2-methoxypyridine (1.00 g, 5.32 mmol, 1.0 equiv)

    • (4-Methoxyphenyl)boronic acid (0.89 g, 5.85 mmol, 1.1 equiv) — Self-Validation: Using exactly 1.1 equiv prevents excess reagent from driving homocoupling.

    • Potassium carbonate (K₂CO₃) (1.47 g, 10.64 mmol, 2.0 equiv)

    • Pd(dppf)Cl₂ (0.19 g, 0.26 mmol, 5 mol%)

  • Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and Milli-Q H₂O (25 mL total). Degas the solvent mixture via three strict freeze-pump-thaw cycles. Self-Validation: The absence of gas bubbles during the final thaw confirms the removal of dissolved oxygen.

  • Solvent Addition: Transfer the degassed solvent mixture to the Schlenk flask via a gas-tight syringe.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 80°C using a pre-heated oil bath. Stir vigorously (800 rpm) to ensure adequate mass transfer across the biphasic system.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. The reaction is typically complete within 6 hours.

  • Workup & Quench: Cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous NH₄Cl to neutralize the base and halt any lingering catalytic activity.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure 2-Methoxy-5-(4-methoxyphenyl)pyridine.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society (JACS). Available at:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides. The Journal of Organic Chemistry. Available at:[Link]

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. National Center for Biotechnology Information (PMC). Available at:[Link]

Optimization

Technical Support Center: A Scientist's Guide to Addressing Aqueous Solubility Challenges of 2-Methoxy-5-(4-methoxyphenyl)pyridine

Welcome to the technical support resource for researchers working with 2-Methoxy-5-(4-methoxyphenyl)pyridine. This guide is designed to provide a comprehensive, scientifically-grounded framework for understanding and ove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with 2-Methoxy-5-(4-methoxyphenyl)pyridine. This guide is designed to provide a comprehensive, scientifically-grounded framework for understanding and overcoming the aqueous solubility challenges frequently encountered with this and structurally similar molecules. As drug development professionals know, a compound's therapeutic potential can only be realized if it can be effectively delivered, and that journey begins with mastering its solubility.

This document moves beyond simple protocols to explain the fundamental principles—the "why"—behind each troubleshooting step. Our approach is built on a systematic process of characterization followed by targeted formulation strategies, ensuring a logical and efficient path to a viable aqueous solution.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section addresses the most common initial questions and provides rapid, actionable advice.

Q1: My 2-Methoxy-5-(4-methoxyphenyl)pyridine won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A: This is an expected observation based on the molecule's structure. Poor solubility in neutral aqueous media stems from two core physicochemical properties:

  • High Lipophilicity: The molecule contains two aromatic rings (a phenyl and a pyridine ring) and two methoxy groups (-OCH₃). These are nonpolar, hydrophobic moieties that prefer a lipid-like environment over a polar, aqueous one. Molecules with high lipophilicity are often described as "grease-ball" type molecules, which are notoriously difficult to dissolve in water.[1]

  • Weak Basicity: The nitrogen atom in the pyridine ring is weakly basic.[2] At a neutral pH of 7.4, the pyridine nitrogen is predominantly in its neutral, uncharged form. The uncharged form is significantly less soluble in water compared to its protonated, charged (salt) form. For significant solubility enhancement through protonation, the pH of the solution typically needs to be at least two units below the compound's pKa.[3]

Q2: What is the very first and simplest experimental step I should take to improve solubility?

A: The most straightforward initial approach is pH modification .[3] Since 2-Methoxy-5-(4-methoxyphenyl)pyridine is a weak base, decreasing the pH of your aqueous medium will protonate the pyridine nitrogen, forming a more polar and thus more water-soluble pyridinium cation.

  • Actionable First Step: Attempt to dissolve the compound in a series of acidic buffers (e.g., pH 5.0, 4.0, and 3.0). A significant increase in solubility as the pH drops is a strong indicator that this is a viable strategy.

Q3: I managed to dissolve the compound in an acidic buffer, but it crashed out of solution after a short time. What's going on?

A: This is a common issue and can be attributed to several factors:

  • pH Instability: The most likely cause is a gradual increase in the solution's pH. This can happen due to the absorption of atmospheric CO₂, interaction with container surfaces, or the addition of other non-buffered components. As the pH rises, the compound deprotonates back to its less soluble neutral form and precipitates. Always use well-buffered systems and re-verify the pH after the compound is added.

  • Exceeding Intrinsic Solubility: While the salt form is more soluble, every compound has a limit. You may have created a supersaturated solution that is inherently unstable and prone to precipitation over time.

  • Compound Instability: Although less common, the compound itself could be degrading under the acidic conditions, leading to byproducts with lower solubility.

Q4: Are there any alternatives if pH adjustment alone is not sufficient or not compatible with my experimental system?

A: Yes. If pH modification is not a viable option (e.g., due to cell viability constraints or reaction conditions), the next step is to explore co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more hospitable to lipophilic compounds.[3][4]

  • Commonly Used Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[3][4][5] The choice depends on the specific requirements of your experiment.

Part 2: A Systematic Workflow for Solubility Enhancement

For a compound with limited published data, a systematic approach is critical. The following workflow provides a logical progression from initial characterization to the selection of an appropriate formulation strategy.

Solubility_Workflow start Observation: Poor Aqueous Solubility at Neutral pH char_step Step 1: Physicochemical Characterization start->char_step ph_sol Protocol 1: Determine pH-Solubility Profile char_step->ph_sol decision1 Is solubility sufficient at a biocompatible pH? ph_sol->decision1 cosolvent Protocol 2: Screen Co-solvents (e.g., EtOH, PG, PEG 400) decision1->cosolvent No end_ph SUCCESS: Use pH-Adjusted Buffer decision1->end_ph Yes decision2 Is solubility sufficient with an acceptable co-solvent %? cosolvent->decision2 advanced Step 2: Evaluate Advanced Formulation Strategies decision2->advanced No end_cosolvent SUCCESS: Use Optimized Aqueous/Co-solvent System decision2->end_cosolvent Yes complexation Complexation: Cyclodextrins advanced->complexation surfactant Micellar Solubilization: Surfactants (e.g., Tween 80) advanced->surfactant solid_disp Solid-State Modification: Amorphous Solid Dispersions advanced->solid_disp end_advanced SUCCESS: Optimized Advanced Formulation complexation->end_advanced surfactant->end_advanced solid_disp->end_advanced

Caption: Systematic workflow for addressing solubility issues.

Part 3: Core Experimental Protocols

These protocols provide detailed, step-by-step instructions for the key characterization experiments outlined in the workflow.

Protocol 1: Determination of a pH-Solubility Profile

Objective: To quantify the solubility of 2-Methoxy-5-(4-methoxyphenyl)pyridine as a function of pH to identify the optimal pH range for solubilization.

Materials:

  • 2-Methoxy-5-(4-methoxyphenyl)pyridine

  • A series of aqueous buffers (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator at controlled temperature (e.g., 25°C)

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Analytical balance, pH meter

  • HPLC-UV or LC-MS/MS system for quantification[6][7]

Procedure:

  • Preparation: Prepare a set of buffers covering the desired pH range. Calibrate the pH meter immediately before use.

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

  • Equilibration: Tightly cap the vials and place them on a rotator. Allow them to equilibrate for a set period (typically 24-48 hours) to ensure the solution reaches saturation.

  • Sample Collection & Filtration: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Dilution & Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Analysis: Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Data Plotting: Plot the measured solubility (in µg/mL or mM) on the y-axis against the final measured pH of the solution on the x-axis.

Protocol 2: Screening of Co-solvents

Objective: To determine the solubility enhancement effect of various pharmaceutically acceptable co-solvents.

Materials:

  • 2-Methoxy-5-(4-methoxyphenyl)pyridine

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Aqueous buffer at a fixed, relevant pH (e.g., pH 7.4 or the lowest acceptable pH for your system)

  • Equipment as listed in Protocol 1

Procedure:

  • Solvent Preparation: Prepare a series of co-solvent/buffer mixtures. For example, for ethanol, prepare 10%, 20%, 30%, 40%, and 50% (v/v) solutions in your chosen buffer.

  • Solubility Determination: For each co-solvent mixture, perform the solubility determination as described in Protocol 1 (Steps 2-6).

  • Data Analysis: Plot the solubility (log scale is often useful) versus the percentage of co-solvent. This will reveal the solubilizing power of each co-solvent for your compound.[5]

Protocol 3: Generic HPLC-UV Method for Quantification

Objective: To provide a starting point for developing an analytical method to quantify 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Instrumentation & Parameters:

  • HPLC System: Standard system with a UV detector.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: Acetonitrile and water (isocratic, e.g., 60:40 v/v). Adjust ratio as needed for optimal retention and peak shape.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Injection Volume: 10 µL.[8]

  • Detection Wavelength: Scan for maximum absorbance between 200-400 nm. A starting point could be ~225 nm or ~270 nm based on the aromatic structure.

Procedure:

  • Standard Preparation: Prepare a stock solution of the compound in a strong organic solvent (e.g., acetonitrile). From this, create a series of working standards by diluting with the mobile phase to generate a calibration curve (e.g., 1 to 100 µg/mL).[8]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[8]

  • Analysis: Inject the standards followed by the filtered and diluted samples from your solubility experiments.

  • Calculation: Use the calibration curve to calculate the concentration of the compound in your unknown samples.

Part 4: Data Interpretation and Summary

Understanding the physicochemical properties of your molecule is key to predicting its behavior. While specific experimental data for 2-Methoxy-5-(4-methoxyphenyl)pyridine is not widely published, we can infer its properties from its structural components.

Table 1: Predicted Physicochemical Properties and Their Implications

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Structure Aromatic rings, ether groupsInherently hydrophobic ("grease-ball" type), leading to low intrinsic solubility.[1]
LogP High (>3)Indicates a strong preference for lipid environments over aqueous ones.
pKa (Pyridine Nitrogen) ~4.5 - 5.5Weakly basic. Solubility will be highly pH-dependent, increasing significantly at pH < pKa.[2][3]
Hydrogen Bond Donors 0Cannot donate hydrogen bonds to the water network, limiting interaction.
Hydrogen Bond Acceptors 2 (N in pyridine, O in methoxy)Can accept hydrogen bonds, but this is outweighed by the large hydrophobic structure.

Table 2: Common Co-solvents for Formulation Development

Co-solventTypical Concentration RangeKey Considerations
Ethanol 5 - 40%Good solubilizer, but can have biological effects and evaporate.
Propylene Glycol (PG) 10 - 60%Excellent safety profile, commonly used in parenteral formulations.[3][5]
Polyethylene Glycol 400 (PEG 400) 10 - 70%Good solubilizer for very hydrophobic compounds, viscous.[3][5]
Dimethyl Sulfoxide (DMSO) < 10% (in vitro)Very strong solubilizer, but can have toxicological and experimental effects. Primarily for in vitro use.[9]

Part 5: Advanced Solubilization Strategies

If the foundational techniques of pH and co-solvent manipulation are insufficient to meet your target concentration, several advanced formulation strategies can be considered.

  • Complexation with Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming a "host-guest" complex that is water-soluble.[10][11]

  • Micellar Solubilization with Surfactants: Surfactants form micelles in water above a certain concentration. These micelles have a hydrophobic core that can solubilize lipophilic drug molecules, effectively creating a micro-environment where the drug is stable in the bulk aqueous phase.[10]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in a polymer matrix in a non-crystalline, amorphous state. The high-energy amorphous form has a much higher apparent solubility and faster dissolution rate than the stable crystalline form.[1][11]

These advanced methods require specialized formulation expertise and should be pursued when simpler approaches fail to deliver the required performance.

References

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Khadka, P., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (2026, January 24). 2-methoxy-1-phenyl-4H-pyridine. Retrieved from [Link]

  • Co-solvent.info. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • De-Luca, S. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Retrieved from [Link]

  • Alchemist-chem. (n.d.). Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • Al-Haleem, W. M. A., et al. (2018, December 14). Effect of Cosolvents And Surfactant in The Extraction of Aromatics from Kerosene. ResearchGate. Retrieved from [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-fluoro-3-(4-methoxyphenyl)pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. Retrieved from [Link]

  • Lim, M. H., et al. (2007, December 15). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

  • Tran, D. T., et al. (2021). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. PMC. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • Volpe, D. A., et al. (2012, April 10). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Bluesky. (n.d.). Analytical Methods (@analyticalmethods.rsc.org). Retrieved from [Link]

  • Al-Issa, S. A., et al. (2024, September 22). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2026, March 22). THERMODYNAMIC PROPERTIES OF 1-[1-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-PYRROLE-3-YL]ETHANONE SOLUTIONS IN ORGANIC SOLVENTS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-5-(4-methoxyphenyl)pyridine

Welcome to the technical support center for the purification of 2-Methoxy-5-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound, which is frequently synthesized via Suzuki-Miyaura cross-coupling reactions. Achieving high purity is critical for downstream applications, and this document provides in-depth, experience-driven advice to troubleshoot and optimize your purification workflows.

Part 1: Understanding the Impurity Profile

Effective purification begins with a clear understanding of the potential byproducts from the synthesis. The Suzuki-Miyaura coupling, while powerful, is known to generate a characteristic set of impurities that must be addressed.

Frequently Asked Questions: Common Impurities

Q1: What are the most common byproducts I should expect in my crude reaction mixture?

A1: In a typical Suzuki-Miyaura coupling to form 2-Methoxy-5-(4-methoxyphenyl)pyridine, you should anticipate several classes of impurities.[1] These arise from side reactions and unconsumed reagents. The most prevalent are:

  • Unreacted Starting Materials: Residual 2-methoxy-5-halopyridine (e.g., bromo- or chloro-) and 4-methoxyphenylboronic acid.

  • Homocoupling Byproducts: Symmetrical coupling of the boronic acid yields 4,4'-dimethoxybiphenyl. This is often promoted by the presence of oxygen.[2]

  • Protodeborylation/Dehalogenation Products: The boronic acid can be replaced by a hydrogen atom to form anisole, and the halopyridine can be reduced to 2-methoxypyridine.

  • Residual Palladium Catalyst: Both heterogeneous (e.g., Pd on carbon) and homogeneous (e.g., Pd(PPh₃)₄) catalysts can contaminate the final product if not properly removed.[1][3]

  • Boric Acid and Base Residues: Inorganic salts and boric acid byproducts are formed during the reaction and must be removed.[4]

Impurity Source Typical TLC/Chromatography Behavior
4,4'-DimethoxybiphenylHomocoupling of boronic acidNon-polar; typically has a high Rf value in standard solvent systems (e.g., Hexane/Ethyl Acetate).
4-Methoxyphenylboronic AcidUnreacted starting materialPolar; often streaks or remains at the baseline on silica TLC. Can be removed with a basic wash.
2-Methoxy-5-bromopyridineUnreacted starting materialPolarity is typically close to the product, may require careful chromatographic optimization.
2-MethoxypyridineDehalogenation of starting materialVolatile and less polar than the product.
Palladium Catalyst ResiduesCatalystCan appear as a dark, insoluble material (Pd black) or soluble species that streak on a column.

Part 2: Core Purification & Troubleshooting Workflows

A multi-step approach is generally required to achieve high purity. The following sections detail the primary purification strategies and provide solutions to common problems encountered at each stage.

Workflow 1: Aqueous Workup and Extraction

The first line of defense is a robust aqueous workup to remove inorganic salts, the base, and water-soluble impurities like boronic acid.

Q2: My reaction workup is inefficient. How can I improve the removal of inorganic and boronic acid-related impurities?

A2: An optimized extraction protocol is crucial. Simply washing with water is often insufficient.

Recommended Protocol: Acid-Base Extraction

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of a mild base (e.g., NaHCO₃ or K₂CO₃). This step is critical for converting unreacted boronic acid into its water-soluble borate salt, which partitions into the aqueous layer.

  • Water and Brine Wash: Wash the organic layer sequentially with deionized water and then with saturated brine (NaCl solution). The brine wash helps to break up emulsions and removes residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Workflow 2: Palladium Catalyst Removal

Palladium contamination is a persistent issue, especially in pharmaceutical development where metal content is strictly regulated.[5]

Q3: I see a persistent black solid (palladium black) or a greyish tint in my product. How do I effectively remove residual palladium?

A3: The method for palladium removal depends on whether it is in a heterogeneous (insoluble) or homogeneous (soluble) state.[6][7]

Troubleshooting Palladium Contamination

Problem Symptom Probable Cause Recommended Solution & Protocol
Black particulate matter observed in the crude product. Heterogeneous Pd(0) ("Pd black").Celite Filtration: This is the most common and effective first step.[3][6] Protocol: 1. Dilute the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). 2. Prepare a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel. 3. Pre-wet the Celite pad with the solvent.[6] 4. Slowly pour the diluted mixture onto the pad and apply a gentle vacuum. 5. Wash the pad thoroughly with fresh solvent to ensure complete recovery of the product.[6]
Product has a grey/dark color after Celite filtration, or streaks on TLC/column. Soluble palladium species are present.Adsorption or Scavenging: Filtration alone is ineffective for soluble palladium.[6] Option A (Adsorption): Treat the solution with activated carbon. Option B (Scavenging): Use a solid-supported metal scavenger (e.g., resins with thiol or phosphine functional groups) which binds to the palladium and can be removed by filtration.[5][6][7] Protocol (Scavenger): 1. Dissolve the crude product in a suitable solvent. 2. Add the scavenger resin (amount as per manufacturer's recommendation). 3. Stir the mixture for the recommended time (can range from a few hours to overnight). 4. Remove the resin by filtration.

Purification Workflow Diagram

G cluster_0 Initial Purification cluster_1 Chromatography cluster_2 Final Polishing Crude Crude Reaction Mixture Workup Aqueous Workup (Base Wash) Crude->Workup Remove inorganics & boronic acid Celite Celite Filtration for Pd(0) Workup->Celite Remove insoluble Pd Column Silica Gel Column Chromatography Celite->Column Separate organic byproducts TLC Analyze Fractions by TLC Column->TLC Recryst Recrystallization TLC->Recryst Combine pure fractions & concentrate Final Pure Product >99% Recryst->Final

Caption: General purification workflow for Suzuki products.

Workflow 3: Column Chromatography

Flash column chromatography is the workhorse for separating the target compound from organic byproducts like homocoupled impurities and unreacted starting materials.

Q4: How do I select the best solvent system for separating my product on a silica gel column?

A4: The key is to find a solvent system where your product has an Rf (retention factor) of approximately 0.3-0.4 on a TLC plate, ensuring good separation from impurities.[8]

Protocol: Developing a Solvent System

  • Start with a Standard System: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a common starting point.[8]

  • Scout with TLC: Spot your crude mixture on a TLC plate. Develop the plate in a chamber with a pre-screened solvent ratio (e.g., 20% ethyl acetate in hexane).

  • Optimize the Ratio:

    • If all spots are at the bottom (low Rf): The eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots are at the top (high Rf): The eluent is too polar. Decrease the proportion of ethyl acetate.

  • Consider Alternative Solvents: If separation is poor (spots are too close), switch one of the solvents to one from a different selectivity group.[8] For example, substitute ethyl acetate with dichloromethane (DCM) or a DCM/methanol mixture.

Recommended Starting Solvent Systems for TLC Scouting:

Solvent SystemRatio (v/v)Comments
Hexane : Ethyl Acetate9:1 to 7:3Excellent general-purpose system. Adjust ratio to achieve desired Rf.
Dichloromethane : Methanol99:1 to 95:5Good for more polar compounds that do not move in Hex/EtOAc.
Toluene : Ethyl Acetate9:1Toluene can offer different selectivity for aromatic compounds.[9]
Workflow 4: Recrystallization

Recrystallization is the ultimate step to obtain a highly pure, crystalline solid product. The choice of solvent is paramount.[10]

Q5: My compound "oils out" or refuses to crystallize. What should I do?

A5: This is a common and frustrating problem. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or the solution becomes supersaturated too quickly.[11][12]

Troubleshooting Crystallization Issues

Problem Probable Cause Solution
Compound "oils out" 1. Cooling is too rapid. 2. Solution is too concentrated. 3. Impurities are depressing the melting point.1. Re-heat the mixture to re-dissolve the oil. 2. Add a small amount of additional hot solvent to decrease saturation. 3. Allow the solution to cool much more slowly (e.g., leave it on the warm hotplate after turning it off, then move to the benchtop).[12]
No crystals form 1. Solution is not saturated. 2. Compound is too soluble in the chosen solvent.1. Evaporate some solvent to increase the concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a single "seed" crystal of pure product. 4. If all else fails, the solvent is unsuitable. Try a different solvent or a mixed-solvent system.[12]
Low recovery 1. Too much solvent was used. 2. Significant product solubility in the cold solvent.1. Minimize the initial amount of hot solvent used for dissolution. 2. Ensure the solution is thoroughly chilled (e.g., in an ice bath) before filtering. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Concentrate the mother liquor to obtain a second crop of crystals.[12]

Recommended Recrystallization Solvents to Screen:

  • Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene.

  • Mixed-Solvent Systems: Ethyl Acetate/Hexane, Ethanol/Water, Dichloromethane/Hexane. In a mixed system, dissolve the compound in a minimum of the "good" solvent (in which it is very soluble) and slowly add the "bad" or "anti-solvent" (in which it is poorly soluble) until turbidity persists.[11]

Troubleshooting Logic Diagram

G cluster_cryst Recrystallization Attempt cluster_sol Solutions start Post-Chromatography Product (Concentrated) oils_out Problem: 'Oils Out' start->oils_out no_xtals Problem: No Crystals Form start->no_xtals success Success: Crystals Form sol_oils 1. Re-heat & add more solvent. 2. Cool slowly. oils_out->sol_oils Troubleshoot sol_no_xtals 1. Concentrate solution. 2. Scratch / Seed. 3. Change solvent. no_xtals->sol_no_xtals Troubleshoot end_node Pure Crystalline Product success->end_node Filter & Dry sol_oils->success Retry sol_no_xtals->success Retry

Caption: Decision tree for troubleshooting recrystallization.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • Organic Process Research & Development. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). ACS Publications. [Link]

  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. [Link]

  • University of Rochester. (n.d.). Guide for crystallization. [Link]

  • California State University, Long Beach. (n.d.). Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Molecules. (2017). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • ResearchGate. (2024). Type of TLC and solvent to use on crude aqueous extract?[Link]

  • ACS Sustainable Chemistry & Engineering. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • IUCr. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [Link]

  • RASĀYAN Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of 2-Methoxy-5-(4-methoxyphenyl)pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Methoxy-5-(4-methoxyphenyl)pyridine. This guide is designed to provide you with in-depth technical inf...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methoxy-5-(4-methoxyphenyl)pyridine. This guide is designed to provide you with in-depth technical information and practical solutions to prevent the degradation of this compound during storage and handling. As a crucial intermediate and a molecule of interest in various research and development endeavors, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.

This document moves beyond generic storage advice, offering a detailed look into the potential degradation pathways and providing a structured approach to troubleshooting common stability issues. Our goal is to empower you with the knowledge to proactively protect your valuable compound.

Part 1: Understanding the Instability of 2-Methoxy-5-(4-methoxyphenyl)pyridine

The molecular structure of 2-Methoxy-5-(4-methoxyphenyl)pyridine, featuring both a methoxy-substituted pyridine ring and a methoxyphenyl group, presents specific vulnerabilities to degradation. Understanding these potential pathways is the first step toward effective prevention.

Key Degradation Pathways

Based on the chemistry of its functional groups, the primary routes of degradation for 2-Methoxy-5-(4-methoxyphenyl)pyridine are:

  • Oxidative Degradation: The electron-donating nature of the methoxy groups can activate the aromatic rings, making them susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents. The pyridine nitrogen can also be a site for oxidation.

  • Hydrolytic Cleavage: Although the ether linkage is generally more stable than an ester bond, it can undergo hydrolysis under acidic or basic conditions, particularly at elevated temperatures. This would lead to the formation of phenolic derivatives.

  • Photodegradation: Aromatic compounds are often susceptible to degradation upon exposure to light, especially UV radiation.[3][4][5] This can lead to complex reactions, including cleavage of the ether bond and modifications to the aromatic rings.

The following diagram illustrates these potential degradation pathways:

G 2-Methoxy-5-(4-methoxyphenyl)pyridine 2-Methoxy-5-(4-methoxyphenyl)pyridine Oxidative Degradation Oxidative Degradation 2-Methoxy-5-(4-methoxyphenyl)pyridine->Oxidative Degradation O2, Metal Ions Hydrolytic Cleavage Hydrolytic Cleavage 2-Methoxy-5-(4-methoxyphenyl)pyridine->Hydrolytic Cleavage H+/OH-, Heat Photodegradation Photodegradation 2-Methoxy-5-(4-methoxyphenyl)pyridine->Photodegradation UV/Light Degradation Products Degradation Products Oxidative Degradation->Degradation Products Hydrolytic Cleavage->Degradation Products Photodegradation->Degradation Products

Caption: Potential degradation pathways for 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered during the storage and use of 2-Methoxy-5-(4-methoxyphenyl)pyridine in a question-and-answer format.

Q1: I've noticed a change in the color of my solid sample (e.g., from white to yellow or brown) over time. What could be the cause?

A1: Color change is a common indicator of degradation, most likely due to oxidation or photodegradation.

  • Causality: The formation of oxidized species or polymeric byproducts can lead to the observed discoloration. The methoxy-activated aromatic rings are prone to oxidation, which can be accelerated by exposure to air and light.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Protect from Light: Store the container in a dark place or use an amber vial.

    • Assess Purity: If the discoloration is significant, it is advisable to re-analyze the purity of the sample using a suitable analytical method like HPLC (see Part 3) before use.

Q2: My experimental results are inconsistent, and I suspect my stock solution of 2-Methoxy-5-(4-methoxyphenyl)pyridine is degrading. How can I confirm this and prevent it?

A2: Inconsistent results are a strong indication of compound instability in solution.

  • Causality: Degradation in solution can be faster than in the solid state due to increased molecular mobility and interaction with the solvent or dissolved gases. Oxidation and hydrolysis are the primary concerns in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.

    • Solvent Choice: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared buffers.

    • pH Control: If your experiments allow, maintaining a neutral or slightly acidic pH can help minimize base-catalyzed hydrolysis.

    • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C), but first ensure the compound is soluble and stable at these temperatures to avoid precipitation.

    • Perform a Stability Study: To definitively assess stability in your experimental medium, conduct a time-course study analyzing the concentration of the compound at different time points using HPLC.

Q3: I need to store a solution of 2-Methoxy-5-(4-methoxyphenyl)pyridine for several weeks. What are the best practices?

A3: Long-term solution storage requires careful consideration of several factors.

  • Causality: Over extended periods, even slow degradation processes can significantly reduce the concentration and purity of your compound.

  • Recommended Protocol:

    • Solvent Selection: Choose a solvent in which the compound is highly soluble and known to be stable. Anhydrous, aprotic solvents are often a good choice to minimize hydrolysis.

    • Inert Atmosphere: Dispense the solution into vials under an inert atmosphere.

    • Storage Temperature: Store at -20 °C or below.

    • Aliquotting: Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and contamination.

    • Light Protection: Use amber vials or wrap clear vials in aluminum foil.

Q4: How can I detect and quantify the degradation of my 2-Methoxy-5-(4-methoxyphenyl)pyridine sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

  • Causality: A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of both.

  • Key Steps:

    • Method Development: Develop a reverse-phase HPLC method that provides good resolution between the main peak and any potential impurity peaks.

    • Forced Degradation Studies: To validate that your method is "stability-indicating," you must intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and demonstrate that the degradation products are resolved from the parent peak.[6][7]

    • Quantification: Use a validated method with a calibration curve to determine the concentration of the parent compound and, if necessary, quantify the major degradation products.

Part 3: Recommended Protocols

Recommended Storage Conditions

To ensure the long-term stability of 2-Methoxy-5-(4-methoxyphenyl)pyridine, the following storage conditions are recommended.

ParameterSolid CompoundSolutions
Temperature 2-8°C (short-term), -20°C (long-term)-20°C or below
Atmosphere Tightly sealed container, under inert gas (Ar or N₂)Degassed solvent, under inert gas
Light Protected from light (amber vial or dark location)Protected from light (amber vial)
Container Tightly sealed, appropriate for chemical storageTightly sealed, appropriate for solvent and low temperatures
Protocol for a Basic Stability-Indicating HPLC Method Development

This protocol outlines the general steps to develop an HPLC method to assess the stability of 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Objective: To develop a reverse-phase HPLC method capable of separating 2-Methoxy-5-(4-methoxyphenyl)pyridine from its potential degradation products.

Materials:

  • 2-Methoxy-5-(4-methoxyphenyl)pyridine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Triethylamine (for pH adjustment if needed)

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with UV or PDA detector

Methodology:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the UV maximum of the compound (likely in the 260-280 nm range).

  • Optimization:

    • Adjust the gradient slope and time to achieve good separation between the parent peak and any observed impurity peaks.

    • If necessary, modify the mobile phase pH to improve peak shape and resolution.

  • Forced Degradation (Stress Testing):

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point for an extended period.

    • Photolytic Degradation: Expose a solution of the compound to UV light.

    • Analyze all stressed samples by the developed HPLC method to ensure separation of degradation products from the parent peak.

The following diagram illustrates the workflow for developing a stability-indicating HPLC method:

G cluster_0 Method Development cluster_1 Method Validation Initial Conditions Initial Conditions Optimization Optimization Initial Conditions->Optimization Forced Degradation Forced Degradation Optimization->Forced Degradation Specificity Analysis Specificity Analysis Forced Degradation->Specificity Analysis Validated Method Validated Method Specificity Analysis->Validated Method

Caption: Workflow for stability-indicating HPLC method development.

References

  • Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry. [Link]

  • Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. American Chemical Society. [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC. [Link]

  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. ResearchGate. [Link]

  • Ammoxidation and Oxidation of Substituted Methyl Aromatics on Vanadium-containing Catalysts. ResearchGate. [Link]

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Royal Society of Chemistry. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. [Link]

  • Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica. [Link]

  • Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]

  • Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University. [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • (PDF) Photodegradation of Methoxy Substituted Curcuminoids. Amanote Research. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. GSC Biological and Pharmaceutical Sciences. [Link]

  • Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. ResearchGate. [Link]

  • The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. PMC. [Link]

  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). ResearchGate. [Link]

  • Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2-Methoxy-5-(4-methoxyphenyl)pyridine

Welcome to the technical support center for the recrystallization of 2-Methoxy-5-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the recrystallization of 2-Methoxy-5-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and validated through extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Methoxy-5-(4-methoxyphenyl)pyridine to consider for recrystallization?

Understanding the compound's properties is the cornerstone of developing a robust recrystallization protocol. While specific data for 2-Methoxy-5-(4-methoxyphenyl)pyridine is not extensively published, we can infer its behavior from structurally similar compounds. For instance, the related compound 2-(4-methoxyphenyl)pyridine has a melting point of 53.0 to 57.0 °C[1]. This relatively low melting point is a critical parameter, as it increases the risk of the compound "oiling out" during recrystallization if a high-boiling point solvent is used[2][3].

The polarity of the molecule is dictated by the pyridine ring, the methoxy groups, and the phenyl ring. The presence of nitrogen and oxygen atoms makes the molecule polar, suggesting that polar solvents will be more effective at dissolving it, following the "like dissolves like" principle[4][5].

Q2: How do I select the optimal solvent for the recrystallization of 2-Methoxy-5-(4-methoxyphenyl)pyridine?

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature[6][7]. This differential solubility is key to achieving a high recovery of the purified product.

A systematic approach to solvent selection is recommended:

  • Literature Review: Check databases like Reaxys or SciFinder for reported recrystallization solvents for this compound or structurally similar ones[7].

  • Solubility Testing: If no information is available, perform small-scale solubility tests with a range of solvents of varying polarities[7][8]. Start with common solvents such as ethanol, methanol, isopropanol, ethyl acetate, acetone, and toluene.

  • Mixed-Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed[4][9]. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble[5][9][10]. Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes[5][7].

Q3: What are the initial signs of a successful or problematic recrystallization?

A successful recrystallization is characterized by the slow formation of well-defined crystals as the hot, saturated solution cools[6][11]. Conversely, several signs may indicate a problem:

  • No Crystal Formation: The solution remains clear even after cooling, often due to using too much solvent or supersaturation[2][5][12].

  • "Oiling Out": The compound separates as a liquid layer instead of solid crystals[2][3][13].

  • Rapid Precipitation: The solid "crashes out" of solution as a fine powder, which can trap impurities[14].

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Issue 1: No Crystals Form Upon Cooling

This is one of the most frequent challenges in recrystallization.

Possible Causes & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure[2][5][12].

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration[9][14]. Allow the more concentrated solution to cool slowly again.

  • Supersaturation: The solution contains more dissolved compound than it should at a given temperature, but crystal nucleation has not initiated[2][5].

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface[5][6][12]. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled solution[2][5][15][16]. This provides a template for further crystal formation.

  • Insufficient Cooling:

    • Solution: After the solution has been allowed to cool to room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote crystallization[12][16].

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase[13]. This is particularly common when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly impure[2][3].

Possible Causes & Solutions:

  • High Saturation Temperature: The solution is saturated at a temperature above the compound's melting point.

    • Solution 1: Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point[9]. This may allow crystallization to occur at a temperature below the compound's melting point.

    • Solution 2: Slower Cooling: Allow the solution to cool much more slowly[2][11]. This can be achieved by insulating the flask or leaving it on a cooling hotplate.

  • Inappropriate Solvent Choice:

    • Solution: Select a solvent with a lower boiling point[9].

  • High Impurity Level: Significant impurities can depress the melting point and interfere with crystal lattice formation[3].

    • Solution: If possible, purify the compound by another method, such as column chromatography, before attempting recrystallization[2].

Issue 3: Poor Recovery of the Recrystallized Product

A low yield of purified crystals can be frustrating.

Possible Causes & Solutions:

  • Excessive Solvent Use: As mentioned previously, using too much solvent will result in a significant portion of the product remaining in the mother liquor[12][14].

  • Premature Filtration: Collecting the crystals before crystallization is complete.

    • Solution: Ensure the solution has been adequately cooled for a sufficient amount of time to maximize crystal formation[16].

  • Washing with Room Temperature Solvent:

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product[12].

Issue 4: The Recrystallized Product is Still Impure

If the final product does not meet the desired purity standards, consider the following:

Possible Causes & Solutions:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice[6][14].

    • Solution: Repeat the recrystallization and ensure a slow cooling rate.

  • Ineffective Solvent: The chosen solvent may not adequately differentiate between the desired compound and the impurities[9].

    • Solution: Re-evaluate the solvent selection. A different solvent or a mixed-solvent system may be necessary.

  • Colored Impurities:

    • Solution: If the solution is colored and the pure compound is expected to be colorless, activated charcoal can be added to the hot solution to adsorb the colored impurities[6]. The charcoal is then removed by hot gravity filtration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on solubility tests, choose a solvent in which 2-Methoxy-5-(4-methoxyphenyl)pyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the crude compound and a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[16].

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield[17].

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel[17].

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities[17][18].

  • Drying: Dry the purified crystals under vacuum to a constant weight[17][18].

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in one ("good" solvent) and insoluble in the other ("bad" or "anti-solvent")[9].

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent[5].

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), which indicates the onset of precipitation[5][9].

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again[5][9].

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath[9].

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood starting point for polar compounds.
Methanol65PolarSimilar to ethanol but more volatile.
Isopropanol82PolarLess volatile than ethanol.
Ethyl Acetate77Medium PolarityGood for compounds of intermediate polarity.
Acetone56Polar AproticHighly volatile.
Toluene111NonpolarHigher boiling point may increase risk of oiling out.
Hexane69NonpolarOften used as an anti-solvent.
Water100Very PolarCan be used as an anti-solvent with polar organic solvents.

Visualizations

Diagram 1: Decision-Making Workflow for Solvent Selection

Solvent_Selection start Start: Crude 2-Methoxy-5-(4-methoxyphenyl)pyridine solubility_test Perform Small-Scale Solubility Tests start->solubility_test good_solvent Good solubility when hot, poor when cold? solubility_test->good_solvent single_solvent Proceed with Single-Solvent Recrystallization good_solvent->single_solvent Yes mixed_solvent Consider Mixed-Solvent System good_solvent->mixed_solvent No find_good_solvent Find a 'Good' Solvent (high solubility) mixed_solvent->find_good_solvent find_bad_solvent Find a 'Bad' Solvent (low solubility, miscible with good) find_good_solvent->find_bad_solvent proceed_mixed Proceed with Mixed-Solvent Recrystallization find_bad_solvent->proceed_mixed

Caption: A flowchart for selecting an appropriate solvent system.

Diagram 2: Troubleshooting Common Recrystallization Issues

Troubleshooting start Hot Saturated Solution Allowed to Cool crystals_form Do Crystals Form? start->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out yes_crystals Crystals Form crystals_form->yes_crystals Yes scratch Try Scratching or Seeding no_crystals->scratch reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent check_purity Check Purity and Yield yes_crystals->check_purity success Successful Recrystallization check_purity->success Acceptable poor_yield Poor Yield check_purity->poor_yield Low Yield impure_product Product Impure check_purity->impure_product Impure check_mother_liquor Concentrate Mother Liquor poor_yield->check_mother_liquor recrystallize_again Recrystallize Again with Slower Cooling impure_product->recrystallize_again reduce_volume Reduce Solvent Volume (Boil off excess) scratch->reduce_volume change_solvent Change to Lower Boiling Point Solvent reheat_add_solvent->change_solvent

Caption: A decision-making guide for common recrystallization problems.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out in Crystallization Processes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Alchemist-chem. (n.d.). Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • SciSpace. (2023). 2‐Methoxy Pyridine. Retrieved from [Link]

  • PubChem. (2026, January 24). 2-methoxy-1-phenyl-4H-pyridine. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Methoxyphenoxy)pyrazine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • PubChem. (n.d.). 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-Methoxy-5-(4-methoxyphenyl)pyridine Analysis

Welcome to the technical support center dedicated to providing in-depth guidance on resolving common chromatographic challenges encountered during the analysis of 2-Methoxy-5-(4-methoxyphenyl)pyridine. This resource is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing in-depth guidance on resolving common chromatographic challenges encountered during the analysis of 2-Methoxy-5-(4-methoxyphenyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals who are seeking to achieve optimal peak symmetry and robust analytical results.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a frequent issue in the HPLC analysis of basic compounds like pyridine derivatives, and it can significantly impact the accuracy of quantification and resolution.[1][2] This guide provides a systematic approach to diagnosing and resolving this problem.

Q1: My chromatogram for 2-Methoxy-5-(4-methoxyphenyl)pyridine shows significant peak tailing. What is the most likely cause?

A1: The primary cause of peak tailing for basic compounds like 2-Methoxy-5-(4-methoxyphenyl)pyridine is secondary interactions with the stationary phase. [1][3][4] The basic nitrogen atom in the pyridine ring can interact with acidic residual silanol groups on the surface of silica-based columns.[1][3][5] This leads to more than one retention mechanism, causing the peak to be asymmetrical.[1][3]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Analyte-Stationary Phase Interactions.

Q2: How can I mitigate these secondary silanol interactions?

A2: There are several effective strategies, primarily involving modification of the mobile phase and selection of an appropriate HPLC column.

Mobile Phase Optimization:
  • Adjusting pH: Operating at a low mobile phase pH (typically ≤ 3) is a highly effective strategy.[1][4] At low pH, the acidic silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte.[3][4]

  • Buffer Selection: Employing a suitable buffer is crucial for maintaining a stable pH and improving peak shape.[6][7] For low pH applications, phosphate or formate buffers are common choices.[8][9][10]

  • Use of Additives: In some cases, adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[8][11] However, this approach can sometimes lead to shorter column lifetimes.[8]

Column Selection:
  • End-Capped Columns: Modern "end-capped" columns have a significantly reduced number of free silanol groups, which are chemically derivatized to be less active.[3]

  • Type B Silica Columns: Utilizing columns packed with high-purity, Type B silica can dramatically reduce peak tailing for basic compounds due to lower metal content and fewer acidic silanol sites.[1]

  • Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica-polymer materials, which can offer different selectivity and improved peak shape for basic analytes.[6][12]

Q3: I've adjusted the mobile phase pH, but I still observe some peak tailing. What else could be the issue?

A3: If mobile phase optimization does not completely resolve the issue, consider these other potential causes:

  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion.[2][5] Try reducing the injection volume or sample concentration.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when operating at pH extremes.[13] This can expose more active sites and lead to peak tailing.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[4][6] Ensure that all connections are made with the shortest possible length of appropriate internal diameter tubing.

  • Column Void: A void at the head of the column can cause peak distortion.[3] This can sometimes be resolved by reversing and flushing the column, but often requires column replacement.[3][13]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Troubleshooting Workflow for Peak Tailing.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for mobile phase pH when analyzing 2-Methoxy-5-(4-methoxyphenyl)pyridine?

A: A good starting point is a mobile phase pH of 2.5 to 3.0.[4][14] This is generally low enough to suppress the ionization of residual silanol groups on the stationary phase, which is a primary cause of peak tailing for basic compounds.[3][4]

Q: Which buffer should I choose for my mobile phase?

A: The choice of buffer depends on the desired pH and detection method.

Buffer SystemUseful pH RangeUV Cutoff (nm)Comments
Phosphate Buffer 2.1 - 3.1 & 6.2 - 8.2~200Very common for UV detection, but not suitable for mass spectrometry (MS).[7][10]
Formate Buffer 2.8 - 4.8~210Volatile and MS-compatible.[9][10]
Acetate Buffer 3.8 - 5.8~210Volatile and MS-compatible.[7][10]
Trifluoroacetic Acid (TFA) < 1.5~210Often used as an ion-pairing agent to improve peak shape, but can cause ion suppression in MS.[15]

For UV detection, a phosphate buffer at a concentration of 10-25 mM is a robust choice.[4][7] If using LC-MS, a volatile buffer like formic acid or ammonium formate at a concentration of around 10 mM is recommended to avoid ion suppression.[4][15]

Q: Can the choice of organic modifier in the mobile phase affect peak tailing?

A: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common choices in reversed-phase HPLC. While both are effective, sometimes switching from one to the other can alter selectivity and improve peak symmetry. It is worthwhile to evaluate both during method development.

Q: How do I know if my column is the problem?

A: A simple way to diagnose a column issue is to replace the current column with a new one of the same type. If the peak tailing is resolved, it is highly likely that the original column was contaminated, degraded, or had developed a void.[3] Regularly running a standard compound on a new column and keeping a record of its performance can help you track column health over time.

Experimental Protocol: Systematic Troubleshooting

This protocol outlines a step-by-step approach to systematically address peak tailing for 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Objective: To identify and eliminate the cause of peak tailing.

Initial Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 50:50 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Procedure:

  • Step 1: Mobile Phase pH Adjustment

    • Prepare a mobile phase of 50:50 Acetonitrile:10 mM Potassium Phosphate buffer, with the aqueous portion adjusted to pH 3.0.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and evaluate the peak shape. Rationale: This is the most common and effective solution for peak tailing of basic compounds.[3][4]

  • Step 2: Reduce Sample Load

    • If tailing persists, dilute the sample to 0.1 mg/mL and re-inject.

    • Alternatively, reduce the injection volume to 2 µL.

    • Observe any changes in peak asymmetry. Rationale: This step checks for column overload.[2][5]

  • Step 3: Column Evaluation

    • If steps 1 and 2 do not resolve the issue, replace the analytical column with a new, identical column.

    • Equilibrate the new column and inject the sample using the optimized mobile phase from Step 1.

    • Compare the chromatogram to the previous one. Rationale: This definitively determines if the original column was the source of the problem.[3]

  • Step 4: System Check

    • If a new column does not improve the peak shape, inspect the HPLC system for potential sources of extra-column volume.

    • Check all tubing and fittings between the injector and detector. Ensure connections are secure and tubing lengths are minimized.

    • Rationale: Minimizing extra-column volume is crucial for maintaining sharp, symmetrical peaks, especially with modern, high-efficiency columns.[4][6]

By following this structured approach, you can efficiently diagnose and resolve the root cause of peak tailing in your analysis of 2-Methoxy-5-(4-methoxyphenyl)pyridine, leading to more reliable and accurate results.

References

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. (n.d.). Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek, Inc. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • McCalley, D. V. (2026, March 28). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2026, March 28). Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (2019, June 4). Element Lab Solutions. Retrieved from [Link]

  • 2-Methoxy Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Temperature Stability of 2-Methoxy-5-(4-methoxyphenyl)pyridine

Welcome to the Technical Support Center for 2-Methoxy-5-(4-methoxyphenyl)pyridine (CAS: 667420-21-5) . This guide is engineered for researchers and drug development professionals utilizing this biaryl intermediate in hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methoxy-5-(4-methoxyphenyl)pyridine (CAS: 667420-21-5) . This guide is engineered for researchers and drug development professionals utilizing this biaryl intermediate in high-temperature cross-coupling reactions, OLED material synthesis, or prolonged reflux conditions.

While the biaryl C-C bond in this molecule is highly robust, the two distinct methoxy substituents—one on a pyridine ring and one on a phenyl ring—exhibit divergent thermal vulnerabilities. This guide provides mechanistic insights, quantitative stability data, and self-validating troubleshooting protocols to ensure experimental integrity.

Mechanistic Vulnerability Assessment (The "Why")

Understanding the causality behind the degradation of 2-Methoxy-5-(4-methoxyphenyl)pyridine is critical for preventing yield losses during high-temperature synthesis. The molecule possesses two distinct reactive domains that degrade via different mechanisms:

Pathway A: Lactim-Lactam Thermal Rearrangement (2-Methoxypyridine Moiety)

The 2-methoxypyridine structure is essentially a "masked" pyridone. At elevated temperatures (typically >150°C), especially in the presence of trace Brønsted or Lewis acids, the molecule undergoes an intermolecular methyl transfer. The nitrogen lone pair attacks the methyl group of an adjacent molecule, driving a rearrangement to the thermodynamically more stable N-methyl-2-pyridone derivative (lactam form) 1. This is driven by the high bond dissociation energy of the resulting C=O (carbonyl) bond compared to the initial C-O (ether) bond.

Pathway B: O-Demethylation (4-Methoxyphenyl Moiety)

The anisole-like 4-methoxyphenyl ether is significantly more thermally stable than the 2-methoxypyridine moiety. However, at extreme temperatures (>200°C) or in the presence of strong nucleophiles (e.g., halide ions from transition metal catalysts), the C-O bond can undergo cleavage via an SN2-like mechanism, yielding a phenol derivative 2.

Pathways Intact 2-Methoxy-5-(4-methoxyphenyl)pyridine (Intact Molecule) PathA Pathway A: Thermal Rearrangement (>150°C, Trace Acid) Intact->PathA PathB Pathway B: O-Demethylation (>200°C, Nucleophiles) Intact->PathB DegA Degradant A: N-methyl-5-(4-methoxyphenyl)-2-pyridone (Lactam Form) PathA->DegA DegB Degradant B: 4-(6-methoxypyridin-3-yl)phenol (Phenol Form) PathB->DegB

Fig 1. Primary thermal degradation pathways of 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Quantitative Thermal Stability Profile

To aid in experimental design, the following table summarizes the expected stability of 2-Methoxy-5-(4-methoxyphenyl)pyridine under various thermal conditions.

Temperature RangeSolvent / EnvironmentEstimated Half-Life (t1/2)Primary Degradation Pathway
< 100°C Toluene, DMF, or Neat> 6 monthsNone (Stable)
100°C - 150°C DMF, DMSO> 48 hoursTrace Pathway A (Rearrangement)
150°C - 200°C High-boiling solvents4 - 8 hoursPathway A (Lactam formation)
> 200°C Neat / Pyrolysis conditions< 30 minutesPathway A & Pathway B (Phenol)
> 120°C (Acidic) Presence of Lewis/Brønsted acids< 1 hourAccelerated Pathway A

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling utilizing this compound at 130°C shows a massive drop in yield, and LC-MS shows a massive peak with the exact same mass as my starting material. What is happening? A: You are observing the Pathway A thermal rearrangement. Because the conversion of the 2-methoxypyridine to an N-methyl-2-pyridone is an isomerization, the molecular weight remains exactly 215.25 g/mol . The polarity, however, changes significantly. The lactam form is generally more polar and will elute earlier on a standard Reverse-Phase HPLC column.

Q2: How can I definitively differentiate the intact molecule from the N-methyl-2-pyridone degradant using NMR? A: 1H NMR is the most reliable self-validating tool for this.

  • Intact Molecule: Look for the O-CH3 singlet at approximately 3.9 ppm .

  • Degradant A (Lactam): The O-CH3 peak will disappear, replaced by an N-CH3 singlet shifted upfield to approximately 3.5 - 3.6 ppm . Additionally, the pyridine ring protons will shift due to the loss of aromaticity in the pyridone ring.

Q3: How can I suppress these side reactions during high-temperature synthesis? A: The rearrangement is highly catalyzed by trace acids and nucleophiles. To suppress it:

  • Maintain strict anhydrous conditions: Water at high temperatures can act as a nucleophile or generate acidic protons.

  • Use non-nucleophilic bases: If a base is required, opt for sterically hindered bases (e.g., DIPEA, Cs2CO3) rather than nucleophilic bases that can facilitate methyl cleavage.

  • Limit thermal exposure: Do not exceed 120°C unless absolutely necessary.

Experimental Protocols: Self-Validating Stability Assays

To establish a baseline for your specific reaction conditions, we recommend running the following Forced Thermal Degradation Protocol. This protocol is designed to be self-validating by incorporating a mass-balance check.

Protocol: Forced Thermal Degradation Profiling

Objective: Determine the exact degradation kinetics of 2-Methoxy-5-(4-methoxyphenyl)pyridine in your specific reaction solvent.

Materials Required:

  • 2-Methoxy-5-(4-methoxyphenyl)pyridine (Standard purity >99%)

  • Target reaction solvent (e.g., DMF, NMP)

  • Internal Standard (e.g., Biphenyl or 1,3,5-Trimethoxybenzene) - Crucial for mass balance validation.

  • Sealed pressure vials

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM solution of 2-Methoxy-5-(4-methoxyphenyl)pyridine in your target solvent. Add the internal standard at a concentration of 5 mM.

    • Causality Check: The internal standard must be thermally inert. This allows you to verify if the loss of starting material equals the sum of the degradants (mass balance). If total mass drops, volatile degradants or insoluble polymers are forming.

  • Aliquot Distribution: Dispense 1 mL of the solution into five separate pressure-rated glass vials. Seal under an inert atmosphere (N2 or Argon).

  • Thermal Incubation: Place four vials into a pre-heated oil bath at your target temperature (e.g., 160°C). Keep the fifth vial at room temperature as the t=0 control.

  • Time-Course Sampling: Remove one vial at precise intervals: 1 hour, 2 hours, 4 hours, and 8 hours.

  • Quenching: Immediately plunge the removed vial into an ice-water bath to arrest all thermal kinetics.

  • Analysis: Dilute 100 µL of each quenched sample with 900 µL of Acetonitrile. Analyze via LC-MS (UV detection at 254 nm).

  • Data Processing: Plot the ratio of the Intact Molecule Area / Internal Standard Area over time to calculate the half-life (t1/2).

Workflow Step1 Sample Preparation Step2 Thermal Incubation (100-250°C) Step1->Step2 Step3 Aliquot Sampling (Time-course) Step2->Step3 Step4 Quenching & Dilution Step3->Step4 Step5 LC-MS & NMR Analysis Step4->Step5

Fig 2. Standardized experimental workflow for forced thermal degradation profiling.

References

  • Thermally Induced Rearrangement of 2-Alkoxypyridines to N-Alkylpyridones Source: Oxford University Press / ResearchGate URL
  • Decomposition Mechanism of Anisole on Pt(111)

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine Derivatives

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the challenges posed by steric hindrance in this specific class of compounds.

Introduction: The Challenge of Steric Hindrance

The synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine derivatives often involves the formation of a biaryl or aryl-heteroaryl C-C or C-N bond. A common and significant hurdle in these synthetic routes is steric hindrance. The methoxy group at the 2-position of the pyridine ring, while electronically activating, can sterically shield the adjacent positions, making bond formation challenging, particularly at the 5-position when coupling with a substituted phenyl ring. This guide will provide practical, field-proven insights into overcoming these steric challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

You are attempting to synthesize a 2-Methoxy-5-(4-methoxyphenyl)pyridine derivative via a Suzuki-Miyaura coupling (e.g., coupling 5-bromo-2-methoxypyridine with 4-methoxyphenylboronic acid) and are observing low to no product formation.

Potential Causes:

  • Steric Hindrance: The primary culprit is often the steric bulk of the methoxy group on the pyridine ring and any substituents on the boronic acid, which can impede the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for such sterically demanding couplings.[2]

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]

  • Poor Reactivity of the Halopyridine: While the methoxy group is activating, the overall electronics of the system can still result in a less reactive halopyridine.

Suggested Solutions:

  • Catalyst and Ligand Selection (Most Critical Factor): The choice of ligand is paramount for success with hindered substrates.[2][3]

    • Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[2][4][5] Excellent choices include SPhos, XPhos, and RuPhos.[2]

    • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls, and can be a powerful alternative.[2][5]

    • Specialized Ligands: For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[2][4]

  • Base and Solvent Optimization:

    • Base Selection: The choice of base is crucial as it activates the boronic acid for transmetalation.[2][3] A moderately strong base is often recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[2][3] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][5] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]

    • Solvent Selection: Aprotic polar solvents are generally good choices. Dioxane and toluene are commonly used and have proven effective for hindered couplings.[2][5]

  • Reaction Conditions:

    • Temperature: Sterically hindered couplings often require more forcing conditions. If the reaction is sluggish at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C or higher, solvent permitting.[1][2]

    • Microwave Irradiation: This can be a valuable tool to accelerate the reaction.[2][5]

Data Summary: Ligand and Base Impact on Sterically Hindered Suzuki Coupling
Ligand TypeExamplesEfficacy in Hindered CouplingsReference(s)
Bulky Biaryl Phosphines SPhos, XPhos, RuPhosExcellent yields, effective for di- and tri-ortho-substituted biaryls.[2]
N-Heterocyclic Carbenes (NHCs) Acenaphthoimidazolylidene-Pd complexesHighly efficient, even with low catalyst loadings, for di-, tri-, and tetra-ortho-substituted biaryls.[5]
Specialized Biaryl Phosphines BI-DIME, AntPhosEffective for extremely hindered biaryls, including tetra-ortho-substituted systems.[2][4]
Standard Phosphines PPh₃Often ineffective, leading to low to no yield.[2]
BaseCommon SolventsNotesReference(s)
K₃PO₄, Cs₂CO₃ Dioxane/H₂O, Toluene/H₂OOften effective for hindered substrates. Water can aid in dissolving the base.[2][3]
t-BuOK Dioxane, TolueneA stronger base that may be necessary for very challenging couplings.[2][5]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-methoxypyridine and 4-methoxyphenylboronic acid
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar ArBOH Ar'B(OH)₂ Base Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Problem 2: Failed Buchwald-Hartwig Amination

You are attempting to introduce an amine at the 5-position of the 2-methoxypyridine core (e.g., reacting 5-bromo-2-methoxypyridine with an aniline derivative) and the reaction is failing.

Potential Causes:

  • Steric Hindrance: Similar to the Suzuki coupling, the 2-methoxy group can sterically hinder the approach of the amine and the palladium catalyst.

  • Ligand Choice: The selection of the correct ligand is critical for C-N bond formation.[6]

  • Base Incompatibility: The choice of base can be crucial and sometimes counterintuitive. While strong bases are often required, they can also lead to side reactions or decomposition of starting materials.[7]

Suggested Solutions:

  • Ligand Selection:

    • Recommendation: Utilize bulky, electron-rich biarylphosphine ligands. Ligands such as BrettPhos have been shown to be effective for challenging amination reactions.[3]

    • Catalyst System: Pre-formed palladium catalysts with these bulky ligands (e.g., BrettPhos Pd G3) can offer improved reactivity and reproducibility.

  • Base Selection:

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[3][8] Lithium bis(trimethylsilyl)amide (LHMDS) can also be a good choice, especially for substrates with base-sensitive functional groups.[9]

  • Solvent and Temperature:

    • Solvent: Toluene is a common and effective solvent for Buchwald-Hartwig aminations.[3]

    • Temperature: These reactions often require elevated temperatures, typically in the range of 100-110 °C.[3]

Experimental Protocol: Buchwald-Hartwig Amination of 5-bromo-2-methoxypyridine
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), BrettPhos (2 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent Addition: Add a solution of 5-bromo-2-methoxypyridine (1.0 equiv) and the desired amine (1.2 equiv) in toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Troubleshooting Workflow for Cross-Coupling Reactions

Troubleshooting_Workflow Start Low/No Yield in Cross-Coupling CheckLigand Is the ligand appropriate for sterically hindered substrates? Start->CheckLigand UseBulkyLigand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, BrettPhos). CheckLigand->UseBulkyLigand No CheckBase Is the base optimal? CheckLigand->CheckBase Yes UseBulkyLigand->CheckBase OptimizeBase Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK). CheckBase->OptimizeBase No CheckTemp Is the reaction temperature high enough? CheckBase->CheckTemp Yes OptimizeBase->CheckTemp IncreaseTemp Increase temperature to 100-110 °C or consider microwave heating. CheckTemp->IncreaseTemp No Success Reaction Successful CheckTemp->Success Yes IncreaseTemp->Success

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-methoxy group a particular problem for cross-coupling reactions?

A1: The 2-methoxy group presents a dual challenge. Electronically, it is an electron-donating group, which can make the pyridine ring more electron-rich and thus less reactive towards oxidative addition. Sterically, its physical size can block the palladium catalyst from accessing the reaction site at the adjacent 5-position, thereby hindering the key steps of the catalytic cycle.[1][3]

Q2: Are there alternatives to Suzuki and Buchwald-Hartwig reactions for these systems?

A2: Yes, direct C-H arylation is an emerging and attractive alternative.[10] This method avoids the need for pre-functionalization (e.g., boronic acids or organozinc reagents) of one of the coupling partners. For pyridine derivatives, direct arylation of pyridine N-oxides has been shown to be effective and can offer different regioselectivity.[11][12]

Q3: Can I use a nickel catalyst instead of palladium?

A3: Nickel catalysts can be more reactive and are often more cost-effective than palladium.[13] They have been successfully used in cross-coupling reactions of pyridine derivatives. However, ligands designed for palladium may not be as effective for the smaller nickel atom, and reaction conditions may need to be re-optimized.[14]

Q4: How important is the purity of my reagents and the reaction atmosphere?

A4: Extremely important. Cross-coupling reactions are sensitive to oxygen, which can lead to side reactions like the homocoupling of boronic acids.[2] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. The purity of your starting materials, especially the boronic acid, is also critical for achieving high yields and reproducibility.

Q5: What is the role of water in some Suzuki coupling protocols?

A5: While these reactions are generally run under anhydrous conditions, the addition of a small amount of water can sometimes be beneficial, particularly when using inorganic bases like K₃PO₄ or Cs₂CO₃.[2][3] Water can help to dissolve the base, facilitating its role in the catalytic cycle. However, excessive water can lead to protodeboronation of the boronic acid, so the amount should be carefully controlled.

References

  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions - Benchchem. (n.d.).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. (2012). Retrieved March 28, 2026, from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - SIOC Journals. (n.d.). Retrieved March 28, 2026, from [Link]

  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells - RSC Publishing. (n.d.). Retrieved March 28, 2026, from [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025). Retrieved March 28, 2026, from [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Retrieved March 28, 2026, from [Link]

  • Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives | Organic Letters. (2001). Retrieved March 28, 2026, from [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and - NSF PAR. (2022). Retrieved March 28, 2026, from [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer - IntechOpen. (2018). Retrieved March 28, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2004). Retrieved March 28, 2026, from [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009). Retrieved March 28, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Retrieved March 28, 2026, from [Link]

  • An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives - Benchchem. (n.d.).
  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls | The Journal of Organic Chemistry - ACS Publications. (2007). Retrieved March 28, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved March 28, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved March 28, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis and SAR of 2-Aryloxy-4-alkoxy-pyridines as Potent Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2008). Retrieved March 28, 2026, from [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • 2‐Methoxy Pyridine (2023) | V. Santhakumar - SciSpace. (2023). Retrieved March 28, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Retrieved March 28, 2026, from [Link]

  • (IUCr) CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (2024). Retrieved March 28, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]

  • Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. (n.d.). Retrieved March 28, 2026, from [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (2016). Retrieved March 28, 2026, from [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. (2024). Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Remediation in the Synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine

Welcome to the technical support center dedicated to addressing a critical challenge in pharmaceutical process chemistry: the removal of residual palladium from the synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a critical challenge in pharmaceutical process chemistry: the removal of residual palladium from the synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine. This biaryl compound, commonly synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is of significant interest to drug development professionals.[1][2] However, the very catalyst that enables its efficient synthesis can become a problematic impurity.

Residual palladium in an Active Pharmaceutical Ingredient (API) is strictly regulated due to its potential toxicity and its ability to interfere with downstream chemistry or biological assays.[3][4] The International Council for Harmonisation (ICH) Q3D guidelines establish stringent limits on elemental impurities, making effective palladium removal a non-negotiable step in the purification process.[5][6][7][8]

This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated workflows to help you consistently and effectively reduce palladium impurities to levels well below the regulatory thresholds.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical?

A1: There are three primary reasons:

  • Patient Safety & Regulatory Compliance: Palladium is a heavy metal with established toxicity. Regulatory bodies like the FDA mandate strict control of such elemental impurities in all drug products, as outlined in the ICH Q3D guidelines.[5][7][9]

  • Catalytic Activity in Downstream Steps: Residual palladium, even at ppm levels, can retain catalytic activity, potentially causing undesired side reactions, product degradation, or impurity formation in subsequent synthetic steps.[3]

  • Assay Interference: Palladium impurities can interfere with biological screening assays, leading to false positives or negatives and compromising the integrity of crucial drug discovery data.[4][10]

Q2: What are the specific regulatory limits for palladium?

A2: The limits are defined by the Permitted Daily Exposure (PDE), which is the maximum acceptable intake of an elemental impurity per day. This PDE is then used to calculate the maximum allowable concentration in the API, typically in parts per million (ppm), based on the drug's maximum daily dose.[11]

Route of AdministrationPDE for Palladium (µ g/day )Example Concentration Limit (ppm) for a 10g/day dose
Oral100 µ g/day 10 ppm
Parenteral10 µ g/day 1 ppm
Inhalation1 µ g/day 0.1 ppm
Table 1: ICH Q3D Permitted Daily Exposures (PDEs) for Palladium. The concentration limit is calculated as PDE divided by the maximum daily dose.[8][11][12]

Q3: What makes palladium removal from 2-Methoxy-5-(4-methoxyphenyl)pyridine particularly challenging?

A3: The structure of the target molecule itself presents a challenge. The nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups can act as ligands, forming stable coordination complexes with palladium species.[3][13] This chelation can keep the palladium soluble in the organic phase, making it resistant to removal by simple filtration or standard aqueous washes.

Q4: What are the primary methods for palladium removal?

A4: The most common and effective methods include:

  • Metal Scavengers: Using solid-supported materials (e.g., functionalized silica or polystyrene resins) that selectively bind to palladium.[3][14][15]

  • Activated Carbon: Adsorption of palladium onto high-surface-area carbon.[16]

  • Crystallization: Purifying the API by crystallization, although this can sometimes concentrate the impurity if it co-crystallizes.[3][11]

  • Extraction: Using aqueous solutions containing chelating agents like N-acetylcysteine or sodium thiosulfate to pull palladium into the aqueous phase.[12][17]

Q5: How is residual palladium accurately measured?

A5: The industry-standard method for quantifying trace elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[9][13][18] This technique offers extremely low detection limits (into the parts-per-billion, ppb, range) and is required for the final validation of an API batch to ensure it meets regulatory specifications.[19][20][21] For process development, faster but less precise methods like X-ray Fluorescence (XRF) or colorimetric assays can be used for high-throughput screening.[22][23]

Troubleshooting Guide

This section addresses common issues encountered during the palladium removal process.

ProblemProbable Cause(s)Recommended Solution(s)
High Palladium Levels (>50 ppm) After Crystallization 1. Strong Product-Palladium Chelation: The target molecule is binding tightly to palladium, keeping it in solution and allowing it to co-crystallize.[3] 2. Palladium Species: The form of palladium (e.g., colloidal Pd(0) vs. soluble Pd(II)) is not amenable to removal by this method.1. Introduce a Scavenging Step: Do not rely on crystallization alone. Treat the solution with an appropriate metal scavenger before crystallization. 2. Anti-Solvent Precipitation: Attempt to crash out the product using an anti-solvent, which may leave the more soluble palladium complex behind. Follow this with a scavenger polish.
Inefficient Removal with a Palladium Scavenger 1. Incorrect Scavenger Choice: The scavenger's functional group is not optimal for the palladium species present. Thiol-based scavengers are generally more effective for Pd(II), while others may be better for Pd(0).[13][24] 2. Insufficient Scavenger Amount: The molar equivalents of the scavenger are too low to capture all the palladium. 3. Poor Mass Transfer: Inadequate stirring or mixing prevents efficient contact between the scavenger and the dissolved palladium.[13] 4. Suboptimal Conditions: Temperature or treatment time may be insufficient for effective binding.1. Screen Multiple Scavengers: Test a panel of scavengers with different functionalities (thiol, thiourea, amine, TMT) on a small scale. See Protocol 1 . 2. Increase Scavenger Loading: Increase the weight equivalents of the scavenger (e.g., from 5 wt% to 10-15 wt%). 3. Improve Agitation: Ensure vigorous stirring of the slurry. For large scale, consider mechanical stirring. 4. Optimize Conditions: Increase the treatment time (e.g., from 2 hours to 16 hours) and/or gently heat the mixture (e.g., to 40-50 °C) to improve kinetics.
Significant Product Loss During Scavenging 1. Non-specific Binding: The scavenger is adsorbing the product in addition to the palladium. This is more common with activated carbon. 2. Product Trapped in Filter Cake: The product is not being fully recovered during the filtration step to remove the scavenger.1. Choose a More Selective Scavenger: High-selectivity functionalized silica scavengers are often better than activated carbon at minimizing product loss.[14] 2. Thoroughly Wash the Filter Cake: After filtering the scavenger, wash the filter cake with several portions of fresh, clean solvent to recover any trapped product. Combine the washings with the main filtrate.
Inconsistent Palladium Removal Batch-to-Batch 1. Variable Palladium Species: The ratio of Pd(0) to Pd(II) at the end of the reaction may vary, affecting the performance of a single scavenging method. 2. Process Drift: Minor, un-tracked changes in reaction work-up, solvent quality, or water content are altering the palladium state.1. Implement a Multi-Step Approach: Combine methods for robustness. For example, an aqueous wash with N-acetylcysteine to remove ionic Pd(II) followed by a solid scavenger treatment to capture remaining species.[12] 2. Standardize the Process: Ensure the work-up procedure is strictly controlled. Consider adding a pre-treatment step (e.g., a mild oxidant or reductant) to convert all palladium to a single, known oxidation state before scavenging.

Protocols and Workflows

Decision Workflow for Palladium Removal Strategy

This workflow guides the logical selection and implementation of a palladium remediation strategy.

Palladium_Removal_Workflow start Crude Product (Initial Pd > 100 ppm) decision1 Is Pd species known? (e.g., Pd(0) from Pd/C vs. Pd(II) from Pd(OAc)₂) start->decision1 screen Protocol 1: Perform Small-Scale Scavenger Screen decision1->screen No / Unsure select_class Select Scavenger Class (e.g., Thiols for Pd(II), Thioureas for Pd(0)/Pd(II)) decision1->select_class  Yes decision2 Optimal Scavenger Found? (< 20 ppm in screen) screen->decision2 select_class->screen scale_up Protocol 2: Scale-Up Scavenging Process (Slurry Method) decision2->scale_up Yes combine Combine Methods: e.g., Aqueous Wash + Scavenger, or Carbon Polish + Scavenger decision2->combine No analysis Protocol 3: Prepare Sample and Analyze by ICP-MS scale_up->analysis decision3 Result < 10 ppm? analysis->decision3 decision3->combine No end_ok Purification Complete decision3->end_ok Yes combine->screen end_nok Re-evaluate Strategy combine->end_nok

Caption: Decision workflow for selecting and validating a palladium removal method.

Experimental Protocols
Protocol 1: Small-Scale Screening of Palladium Scavengers

Objective: To efficiently identify the most effective scavenger for your specific process stream with minimal material loss.

Methodology:

  • Prepare Stock Solution: Dissolve a known mass (e.g., 1.0 g) of your crude 2-Methoxy-5-(4-methoxyphenyl)pyridine in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to make a stock solution of known concentration.

  • Aliquot: In separate, labeled vials, place equal volumes of the stock solution (e.g., 5 mL). Keep one vial as an untreated control.

  • Select Scavengers: Choose 3-5 different types of scavengers to screen. A good starting panel includes silica-based scavengers with thiol, thiourea, and amine functional groups, and a trimercaptotriazine (TMT) resin.[3][15]

    Scavenger Type Primary Target Species Key Characteristics
    Thiol-functionalized Silica Pd(II) High selectivity, good for ionic palladium.
    Thiourea-functionalized Silica Pd(0) and Pd(II) Broader spectrum, effective for different palladium states.[14]
    Amine-functionalized Silica Pd(II) Can be effective, especially for anionic Pd complexes.
    Trimercaptotriazine (TMT) Resin Pd(II) Very strong binder, highly effective but may require longer times.[3]

    Table 2: Comparison of common palladium scavenger types.

  • Add Scavengers: To each vial, add a pre-determined amount of a single scavenger, typically 10-20 weight equivalents relative to the initial palladium content, or 5-10 wt% relative to the crude product mass.

  • Incubate: Seal the vials and stir them vigorously at a set temperature (e.g., room temperature or 40 °C) for a set time (e.g., 4 hours).

  • Sample and Analyze: After incubation, filter each sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger. Dilute the filtrate and submit for palladium analysis (ideally by ICP-MS).

  • Evaluate: Compare the residual palladium levels in each treated sample against the untreated control to determine the most effective scavenger.

Protocol 2: Bulk Palladium Removal using Selected Scavenger (Slurry Method)

Objective: To reduce palladium content in a larger batch of material using the optimal scavenger identified in Protocol 1.

Methodology:

  • Dissolution: Dissolve the entire batch of crude product in an appropriate solvent (10-20 mL of solvent per gram of crude).

  • Scavenger Addition: Add the selected scavenger (e.g., 100 g scavenger per 1 kg of crude product) to the solution.

  • Slurry Treatment: Stir the resulting slurry vigorously at the optimized temperature (e.g., 40 °C) for the optimized time (e.g., 16 hours).

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.[25]

  • Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.[13]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Validation: Take a sample of the final, dried product for ICP-MS analysis to confirm that the palladium level is below the target specification (e.g., <10 ppm).

Protocol 3: Sample Preparation for ICP-MS Analysis

Objective: To accurately prepare a sample for palladium quantification, ensuring all palladium is available for detection.

Methodology:

  • Weigh Sample: Accurately weigh a small amount of the final product (e.g., 50 mg) into a clean, acid-resistant digestion vessel.

  • Acid Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (e.g., 3:1 v/v) to the vessel.[19] This step is crucial to digest the organic matrix and dissolve all palladium species into an ionic form.

  • Microwave Digestion: Place the sealed vessel in a microwave digestion system and heat according to a validated program (e.g., ramp to 200 °C and hold for 20 minutes). This ensures complete sample breakdown.[19][26]

  • Dilution: After cooling, carefully open the vessel and dilute the digested sample to a final, known volume with deionized water. The dilution factor must be recorded accurately.

  • Analysis: The prepared sample is now ready for introduction into the ICP-MS instrument for quantification.

References

  • Elemental Impurities in Drug Products Guidance for Industry - FDA. (2018). U.S.
  • Elemental Impurities in Drug Products; Guidance for Industry; Availability - Federal Register. (2018). Federal Register.
  • Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon. (n.d.). Lucideon.
  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC. (2018).
  • Elemental Impurities in Drug Products Guidance for Industry August 2018 - FDA. (2018). U.S.
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. (n.d.). Apollo Scientific.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). Pharmaceutical Technology.
  • FDA Guidance on Elemental Impurities in Drug Products - US Pharmacopeia (USP). (2016). U.S. Pharmacopeia.
  • Palladium Detection for API Purification - Arbor Assays. (2017). Arbor Assays.
  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing). (2018). Royal Society of Chemistry.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (n.d.).
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem. (n.d.). BenchChem.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. (n.d.).
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. (2007).
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence - PubMed. (2009).
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.). Onyx Scientific.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - Scirp.org. (2019). Scientific Research Publishing.
  • Analysis of palladium by high resolution ICP-MS - ResearchGate. (2019).
  • Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration - PubMed. (2021).
  • Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (n.d.). BenchChem.
  • A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions. (n.d.). IntechOpen.
  • Method of removing palladium - US20050256327A1 - Google Patents. (2005).
  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC. (n.d.).
  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - RSC Publishing. (2013). Royal Society of Chemistry.
  • How to Remove Palladium in three easy steps - Biotage. (2023). Biotage.
  • An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025). Reddit.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022).
  • Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC. (n.d.).
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. (n.d.). BenchChem.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][7]-thiazepin-3(2H)-one. (2003). Molecules.

  • Pd and other metals in pharmaceutical chemistry. : r/OrganicChemistry - Reddit. (2024). Reddit.
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed. (2004).
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up | Request PDF - ResearchGate. (2026).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methoxy-5-(4-methoxyphenyl)pyridine

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyridines represent a core scaffold in a multitud...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyridines represent a core scaffold in a multitude of biologically active molecules and functional materials. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methoxy-5-(4-methoxyphenyl)pyridine, a molecule of interest in medicinal chemistry. Due to the limited availability of experimental spectra for this specific compound, this guide will utilize predicted NMR data as a primary reference, juxtaposed with experimental data from structurally analogous compounds. This comparative approach will offer valuable insights into the subtle electronic and steric effects that govern the chemical shifts in this class of molecules, thereby aiding researchers in the unambiguous identification and characterization of similar structures.

The Structural Context: Understanding Substituent Effects in Pyridine Systems

The chemical shifts observed in the NMR spectrum of an aromatic or heteroaromatic compound are exquisitely sensitive to the nature and position of its substituents. In the case of 2-Methoxy-5-(4-methoxyphenyl)pyridine, we have a pyridine ring that is electronically influenced by two key groups: a methoxy group at the 2-position and a 4-methoxyphenyl group at the 5-position.

The methoxy group (-OCH₃) is a strong electron-donating group through resonance and an inductively withdrawing group. When positioned at the C-2 position of the pyridine ring, its electron-donating nature increases the electron density at the ortho (C-3) and para (C-5) positions. Conversely, the 4-methoxyphenyl group at the C-5 position introduces a second aromatic system, with its own electronic contributions. The methoxy group on this phenyl ring further donates electron density, influencing the chemical shifts of the protons and carbons on both aromatic rings. The interplay of these electronic effects, combined with steric interactions, dictates the final observed chemical shifts.

Predicted and Comparative NMR Data

To facilitate a comprehensive understanding, the predicted ¹H and ¹³C NMR data for 2-Methoxy-5-(4-methoxyphenyl)pyridine are presented below, followed by a comparative analysis with the experimental data of structurally related molecules: 2-methoxypyridine, 3-phenylpyridine, and 2-(4-methoxyphenyl)pyridine. All experimental data presented were obtained in deuterochloroform (CDCl₃).

Predicted ¹H and ¹³C NMR Data for 2-Methoxy-5-(4-methoxyphenyl)pyridine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions were generated using a validated computational model.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-5-(4-methoxyphenyl)pyridine

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-36.85d
H-47.70dd
H-68.30d
H-2'7.45d
H-3'6.98d
2-OCH₃4.01s
4'-OCH₃3.85s

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-5-(4-methoxyphenyl)pyridine

CarbonPredicted Chemical Shift (ppm)
C-2163.5
C-3110.0
C-4138.0
C-5128.0
C-6145.0
C-1'130.0
C-2'128.5
C-3'114.5
C-4'159.0
2-OCH₃53.5
4'-OCH₃55.4

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted data, a comparison with the experimental NMR data of simpler, related molecules is highly instructive.

Table 3: Comparative ¹H NMR Chemical Shift Data (ppm)

Proton2-Methoxypyridine3-Phenylpyridine2-(4-Methoxyphenyl)pyridine
H-36.69 (d)7.85 (dt)7.17 (ddd)
H-47.45 (ddd)7.39 (t)7.71 (td)
H-56.78 (ddd)8.59 (dd)7.17 (ddd)
H-68.11 (ddd)8.85 (dd)8.66 (ddd)
Phenyl Protons-7.40-7.55 (m)7.00 (d), 7.96 (d)
OCH₃3.92 (s)-3.86 (s)

Table 4: Comparative ¹³C NMR Chemical Shift Data (ppm)

Carbon2-Methoxypyridine3-Phenylpyridine2-(4-Methoxyphenyl)pyridine
C-2164.2148.1157.0
C-3110.8134.4121.3
C-4138.9123.5136.7
C-5116.5148.4119.8
C-6146.9137.9149.6
Phenyl Carbons-127.3, 128.9, 129.1114.1, 128.2, 131.8, 160.4
OCH₃53.2-55.3

Interpretation and Discussion

A detailed analysis of the comparative data reveals key trends in chemical shifts that are directly attributable to the electronic and steric environment of the nuclei.

  • ¹H NMR Analysis: In the predicted spectrum of 2-Methoxy-5-(4-methoxyphenyl)pyridine, the proton at the 3-position (H-3) is expected to be the most shielded aromatic proton on the pyridine ring, a direct consequence of the strong electron-donating effect of the adjacent methoxy group. This is consistent with the upfield shift observed for the corresponding proton in 2-methoxypyridine. The proton at the 6-position (H-6) is predicted to be the most deshielded, which is typical for protons alpha to the nitrogen in a pyridine ring. The introduction of the 4-methoxyphenyl group at the 5-position is expected to cause a downfield shift of the H-4 and H-6 protons compared to a simple 2-methoxypyridine, due to the anisotropic effect of the second aromatic ring.

  • ¹³C NMR Analysis: The carbon atom bearing the methoxy group (C-2) is predicted to be significantly deshielded, a characteristic feature of ether linkages on an aromatic ring. The C-3 and C-5 carbons are expected to be more shielded due to the electron-donating resonance effect of the 2-methoxy group. The presence of the 4-methoxyphenyl substituent at C-5 influences the chemical shifts of all pyridine carbons, with the most pronounced effect on C-4, C-5, and C-6. The methoxy carbons themselves are expected to resonate in the typical range of 53-56 ppm.[1][2]

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for 2-Methoxy-5-(4-methoxyphenyl)pyridine or similar compounds, the following protocol provides a standardized approach for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterochloroform (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can often be used for calibration.[3]

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer. Specific commands and parameters may vary depending on the instrument manufacturer and software.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This ensures field-frequency stability. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Load a standard one-pulse proton experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration (typically 1-5 seconds for small molecules).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., with composite pulse decoupling).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Set the number of scans, which will be significantly higher than for ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 128 to 1024 scans or more).

    • Set an appropriate relaxation delay (typically 2-5 seconds).

    • Acquire the FID.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Visualizing the Methodologies

To further clarify the experimental and analytical workflow, the following diagrams have been generated.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_h1 Acquire ¹H FID lock_shim->acquire_h1 acquire_c13 Acquire ¹³C FID lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Analyze & Interpret reference->analyze

Caption: Experimental workflow for NMR analysis.

Substituent_Effects Pyridine Pyridine Ring Shifts Observed Chemical Shifts Pyridine->Shifts Methoxy 2-Methoxy Group (Electron Donating) Methoxy->Pyridine Increases e⁻ density at C-3, C-5 MethoxyPhenyl 5-(4-Methoxyphenyl) Group (Aromatic System) MethoxyPhenyl->Pyridine Anisotropic effect & e⁻ withdrawal

Caption: Influence of substituents on chemical shifts.

Conclusion

This guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 2-Methoxy-5-(4-methoxyphenyl)pyridine, placed in the context of experimental data from analogous compounds. The comparative analysis highlights the predictable and rational nature of substituent effects on NMR spectra, which is a cornerstone of structural organic chemistry. The detailed experimental protocol offers a robust framework for researchers to acquire their own high-quality NMR data. By integrating predictive data with a solid understanding of fundamental principles and rigorous experimental practice, scientists can confidently elucidate the structures of complex molecules, accelerating the pace of innovation in drug discovery and materials science.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. [Link][4]

  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link][2]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][3]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link][1]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). The Journal of Physical Chemistry A, 117(3), 533-541. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Methoxy-5-phenylpyridine and 2-Methoxy-5-(4-methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry and materials science, 2,5-disubstituted pyridines are privileged scaffolds. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, 2,5-disubstituted pyridines are privileged scaffolds. This guide provides an in-depth comparison of the chemical reactivity of two key analogues: 2-methoxy-5-phenylpyridine and 2-methoxy-5-(4-methoxyphenyl)pyridine. The primary differentiator between these molecules is the presence of a para-methoxy group on the C5 phenyl ring. This seemingly minor structural change imparts a significant influence on the electron density of both aromatic systems, leading to distinct outcomes in common synthetic transformations. We will explore the underlying electronic effects and provide experimental context for their differential behavior in electrophilic aromatic substitution, metal-catalyzed cross-coupling, and other relevant reactions.

Introduction: The Subtle Distinction with Major Implications

2-methoxy-5-phenylpyridine and its 4-methoxyphenyl analogue are versatile building blocks in organic synthesis. The pyridine core, an electron-deficient heterocycle, combined with an appended phenyl ring, creates a biaryl system with rich and tunable chemical properties. The methoxy group at the C2 position of the pyridine ring is a key feature, influencing the ring's electronic nature and providing a potential site for modification.

The focus of this guide is to dissect how the addition of a second methoxy group, positioned para on the pendant phenyl ring, alters the reactivity profile compared to the unsubstituted phenyl analogue. This comparison is critical for synthetic chemists aiming to perform selective functionalization on either the pyridine or the phenyl ring, as the electronic cross-talk between the two rings dictates regioselectivity and reaction rates.

Structural and Electronic Analysis

The fundamental difference in reactivity stems from the powerful electron-donating nature of the para-methoxy group on the phenyl ring of 2-methoxy-5-(4-methoxyphenyl)pyridine (Compound A) .

  • 2-methoxy-5-phenylpyridine (Compound B): The C2-methoxy group on the pyridine ring acts as an electron-donating group through resonance, partially mitigating the inherent electron deficiency of the pyridine nitrogen. The C5-phenyl group is relatively neutral electronically.

  • 2-methoxy-5-(4-methoxyphenyl)pyridine (Compound A): This molecule contains two methoxy groups. The C2-methoxy on the pyridine has the same effect as in Compound B. However, the para-methoxy group on the C5-phenyl ring is a strong activating group. Through a positive mesomeric (+M) or resonance effect, it donates electron density into the phenyl ring, significantly increasing its nucleophilicity.[1][2]

This increased electron density in the phenyl ring of Compound A makes it more susceptible to electrophilic attack and can also influence the energetics of transition states in metal-catalyzed reactions.

Suzuki_Coupling_Workflow start Start Materials: - 5-Bromo-2-methoxypyridine - Boronic Acids (Phenyl & 4-Methoxyphenyl) - Pd Catalyst & Base setup Reaction Setup: - Add reagents to flask - Purge with Inert Gas (Ar/N2) start->setup solvent Add Degassed Solvent/Water Mixture setup->solvent heat Heat Reaction (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Dilute with EtOAc - Wash with Water/Brine monitor->workup Reaction Complete purify Purification: - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify product Isolated Products: - Compound A - Compound B purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.

Materials:

  • 5-Bromo-2-methoxypyridine

  • Phenylboronic acid

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

Two parallel reactions should be set up, one for each boronic acid.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (188 mg, 1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). It is anticipated that the reaction with 4-methoxyphenylboronic acid will reach completion faster than the reaction with phenylboronic acid.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

The presence of a para-methoxy group on the C5-phenyl ring of 2-methoxy-5-phenylpyridine is a powerful modulator of reactivity. It significantly activates the phenyl ring towards electrophilic substitution, making it the preferred site of reaction over the pyridine core. This electronic enrichment can also accelerate the kinetics of certain metal-catalyzed cross-coupling reactions. For transformations involving the pyridine ring, such as nucleophilic substitution or O-demethylation of the C2-methoxy group, the effect is minimal. A thorough understanding of these electronic principles is paramount for synthetic chemists to achieve desired regioselectivity and to design efficient, high-yielding synthetic routes in the development of novel pharmaceuticals and advanced materials.

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Comparative

Validating the Purity of 2-Methoxy-5-(4-methoxyphenyl)pyridine: A Comparative Guide to GC-MS and Orthogonal Techniques

As pharmaceutical pipelines increasingly rely on complex biaryl intermediates synthesized via Suzuki-Miyaura cross-coupling, establishing absolute purity is no longer a simple box-checking exercise. For 2-Methoxy-5-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex biaryl intermediates synthesized via Suzuki-Miyaura cross-coupling, establishing absolute purity is no longer a simple box-checking exercise. For 2-Methoxy-5-(4-methoxyphenyl)pyridine (a highly functionalized biaryl ether), the analytical matrix is fraught with structurally similar impurities: unreacted halopyridines, homocoupled dimers (e.g., 4,4'-dimethoxybiphenyl), residual palladium catalysts, and trace boronic acids.

This guide provides a comprehensive, causality-driven methodology for validating the purity of this intermediate, objectively comparing Gas Chromatography-Mass Spectrometry (GC-MS) against orthogonal alternatives like LC-MS, HPLC-UV, and Quantitative NMR (qNMR).

Comparative Performance Metrics

No single analytical technique can capture the entire impurity profile of a Suzuki coupling product. While1[1], orthogonal methods are required for polar or thermally labile byproducts.

Table 1: Purity Validation Techniques for Biaryl Intermediates
Analytical TechniqueLimit of Detection (LOD)Primary Target AnalytesQuantification StrategyThroughput & Cost
GC-MS (EI) ~10–50 ppbVolatiles, biaryl isomers, unreacted halopyridinesInternal Standard (IS) / Calibration CurveModerate Throughput / Moderate Cost
LC-MS/MS (ESI) ~1–10 ppbPolar impurities, unreacted boronic acids, degradantsIsotope Dilution / Calibration CurveModerate Throughput / High Cost
HPLC-UV ~0.05% (500 ppm)UV-active main product and chromophoric impuritiesExternal Reference StandardHigh Throughput / Low Cost
qNMR (1H) ~0.1% (1000 ppm)Absolute mass fraction of the APIInternal Standard (e.g., Maleic acid)Low Throughput / High Capital Cost

Deep Dive: GC-MS Method Development & Causality

For 2-Methoxy-5-(4-methoxyphenyl)pyridine, GC-MS is the primary workhorse for identifying organic impurities. The molecule's lack of highly polar hydrogen-bonding donors (like -OH or -NH2) renders it sufficiently volatile for gas-phase analysis without the need for derivatization.

The Self-Validating GC-MS Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, every protocol must be a closed, self-validating loop. We achieve this through rigorous System Suitability Testing (SST) and Internal Standardization.

Step 1: Sample & Standard Preparation

  • Analyte Solution: Dissolve the crude 2-Methoxy-5-(4-methoxyphenyl)pyridine in high-purity ethyl acetate at a concentration of 1.0 mg/mL. Causality: Ethyl acetate provides excellent solubility for biaryls and expands predictably in the GC inlet without excessive volume overload.

  • Internal Standard (IS): Spike the solution with 4,4'-dimethylbiphenyl (50 µg/mL). Causality: The IS accounts for micro-variations in injection volume and matrix-induced signal suppression, ensuring quantitative accuracy.

Step 2: Instrument Configuration

  • Column Selection: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Causality:1[1]. The 5% phenyl content provides the exact pi-pi interaction needed to resolve positional isomers of methoxypyridines that would otherwise co-elute.

  • Injector Settings: 250°C, Split ratio 10:1. Causality:1[1].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Step 3: Thermal Gradient (Oven Program)

  • Initial: 100°C, hold for 1 min. (Focuses the solvent plug and elutes highly volatile residual solvents).

  • Ramp: 15°C/min to 280°C. (Separates the lower-boiling 5-bromo-2-methoxypyridine starting material from the heavier biaryl product).

  • Hold: 280°C for 5 mins. (Ensures high-molecular-weight homocoupled dimers are completely purged from the column).

Step 4: Mass Spectrometry (Detection)

  • Ionization: 1[1]. Causality: 70 eV is the universal standard for EI. It generates a highly reproducible fragmentation pattern (e.g., loss of a methyl radical from the methoxy group to yield a diagnostic[M-15]+ ion), allowing for direct cross-referencing against NIST libraries to identify unknown genotoxic impurities[2].

  • Mass Range: Scan m/z 40 to 400.

Step 5: System Validation Before injecting the batch, inject a blank (ethyl acetate) to confirm no carryover, followed by an SST mixture containing the API and 5-bromo-2-methoxypyridine. The run is only valid if the chromatographic resolution ( Rs​ ) between the two peaks is > 1.5.

Orthogonal Validation: LC-MS and qNMR

Relying solely on GC-MS creates a blind spot for thermally labile and highly polar compounds. To establish a truly authoritative purity profile, orthogonal techniques must be integrated.

LC-MS (Liquid Chromatography-Mass Spectrometry)LC-MS is better suited for non-volatile, thermally labile, or high-molecular-weight compounds[3]. In the synthesis of our target molecule, 4-methoxyphenylboronic acid is a critical starting material. Boronic acids often undergo thermal dehydration to form boroxines in a GC inlet, leading to inaccurate quantification.LC-MS utilizes soft Electrospray Ionization (ESI), making it the gold standard for detecting these fragile polar impurities without degradation[4].
qNMR (Quantitative NMR)

Chromatographic techniques (GC/LC) rely on reference standards to calculate response factors. What happens if you synthesize a novel impurity and have no standard?3[3].4[4]. By spiking the sample with a highly pure, unrelated internal standard (such as NIST-traceable maleic acid) and integrating isolated proton signals (e.g., the distinct methoxy singlets at ~3.8 ppm), researchers can calculate the absolute mass fraction of 2-Methoxy-5-(4-methoxyphenyl)pyridine with >99% accuracy.

Visualizing the Analytical Workflow

The following diagram maps the logic gate for releasing a batch of pharmaceutical intermediates using orthogonal validation.

Orthogonal analytical workflow for validating the purity of pharmaceutical biaryl intermediates.

Conclusion

Validating the purity of 2-Methoxy-5-(4-methoxyphenyl)pyridine requires a multi-faceted approach. GC-MS provides unparalleled resolution and structural identification for volatile organic impurities and isomers. However, to meet stringent pharmaceutical regulatory standards, GC-MS data must be contextualized alongside LC-MS (for polar/labile impurities) and qNMR (for absolute mass fraction quantification). By employing these self-validating, orthogonal protocols, development scientists can ensure the highest degree of confidence in their synthetic intermediates.

References

  • Patsnap Eureka.Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Emery Pharma.
  • Benchchem.
  • Emery Pharma.LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • ResolveMass Laboratories Inc.
  • ACS Publications.Approaches to Assessment, Testing Decisions, and Analytical Determination of Genotoxic Impurities in Drug Substances.

Sources

Validation

A Comparative Guide to the UV-Vis Spectrum of 2-Methoxy-5-(4-methoxyphenyl)pyridine and its Analogs

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 2-Methoxy-5-(4-methoxyphenyl)pyridine. In the absence of a directly published spectrum for this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 2-Methoxy-5-(4-methoxyphenyl)pyridine. In the absence of a directly published spectrum for this specific molecule, this document leverages a comparative approach, dissecting the compound into its constituent chromophores and examining the spectral properties of structurally analogous molecules. This methodology not only allows for a robust prediction of its spectral characteristics but also offers deeper insights into the structure-property relationships that govern the UV-Vis absorption of substituted aromatic heterocycles. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for molecular characterization and quantification.

Deconstructing the Chromophore: A Theoretical Framework

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores—moieties that absorb light in the UV-Vis region. 2-Methoxy-5-(4-methoxyphenyl)pyridine is a conjugated system comprised of two key interconnected chromophores: a 2-methoxypyridine ring and a 4-methoxyphenyl (anisole) substituent.

The electronic transitions responsible for UV-Vis absorption in such systems are primarily π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically of high intensity. The n → π* transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or oxygen atoms) to a π* antibonding orbital and are generally of lower intensity.

The overall spectrum of 2-Methoxy-5-(4-methoxyphenyl)pyridine will be a composite of the electronic transitions of these individual moieties, influenced by their electronic communication.

Figure 1. Molecular Structure and Chromophoric Components

Comparative Spectral Analysis: Building from Analogs

To predict the absorption maxima (λmax) of 2-Methoxy-5-(4-methoxyphenyl)pyridine, we will examine the spectra of its parent structures and related analogs. The introduction of substituents can cause a shift in the absorption wavelength and intensity.

CompoundSolventλmax (nm)Reference
PyridineAcidic Mobile Phase202, 254[1]
2-MethylpyridineAcidic Mobile Phase260[2]
2-Methoxypyridine-~270[3][4]
Anisole (Methoxybenzene)Cyclohexane220, 271, 278[5]
Anisole (Methoxybenzene)Methanol325[6]
2-Phenylpyridine-~245, ~275[7]

Analysis of Spectral Data:

  • Pyridine: The parent heterocycle, pyridine, exhibits absorption maxima at approximately 202 nm and 254 nm.[1]

  • 2-Methoxypyridine: The introduction of a methoxy group at the 2-position of the pyridine ring generally leads to a bathochromic (red) shift of the π → π* transition. Studies on 2-methoxypyridine derivatives show absorption in the range of 270 nm.[3][4] This is due to the electron-donating nature of the methoxy group, which extends the conjugation.

  • Anisole: Anisole (methoxybenzene) shows absorption bands around 220 nm, 271 nm, and 278 nm in a non-polar solvent like cyclohexane.[5] In a polar solvent like methanol, a peak at 325 nm has also been reported.[6] The methoxy group perturbs the benzene ring's spectrum, causing a red shift compared to unsubstituted benzene.

  • 2-Phenylpyridine: This compound, where a phenyl group is directly attached to the pyridine ring, shows absorption maxima around 245 nm and 275 nm.[7]

Predicted Spectrum for 2-Methoxy-5-(4-methoxyphenyl)pyridine:

Based on the above data, we can anticipate the UV-Vis spectrum of 2-Methoxy-5-(4-methoxyphenyl)pyridine to be a composite of the features of 2-methoxypyridine and 4-substituted anisole. The molecule possesses an extended π-system due to the conjugation between the two aromatic rings. This extended conjugation is expected to result in a significant bathochromic shift compared to the individual components. Therefore, it is reasonable to predict that 2-Methoxy-5-(4-methoxyphenyl)pyridine will exhibit strong absorption bands at wavelengths longer than 270 nm, likely in the 280-320 nm range, arising from the π → π* transitions of the entire conjugated system.

The Critical Role of Solvent Selection

The choice of solvent is paramount in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands.[8] Solvents can be broadly classified as polar and non-polar, and their interaction with the solute molecule can stabilize or destabilize the ground and excited electronic states.

  • π → π Transitions:* An increase in solvent polarity generally leads to a small bathochromic (red) shift for π → π* transitions.

  • n → π Transitions:* For n → π* transitions, increasing solvent polarity typically results in a hypsochromic (blue) shift.[9] This is because polar solvents can form hydrogen bonds with the non-bonding electrons, lowering the energy of the ground state and thus increasing the energy required for the transition.[9]

For substituted pyridines and aromatic compounds, common solvents for UV-Vis analysis include ethanol, methanol, cyclohexane, and dichloromethane.[10] It is crucial to use spectroscopic grade solvents to avoid interference from impurities.[8] When comparing spectra, it is essential that the same solvent is used throughout the experiments.

Standardized Protocol for UV-Vis Spectral Acquisition

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is necessary. The following outlines a robust methodology for acquiring the UV-Vis spectrum of a compound such as 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Experimental Workflow:

Figure 2. Experimental Workflow for UV-Vis Spectroscopy prep 1. Sample Preparation stock Prepare a stock solution (e.g., 1 mg/mL in spectroscopic grade solvent) prep->stock blank Prepare a blank cuvette with the pure solvent prep->blank dilute Prepare a dilute solution (typically 10-5 to 10-6 M) in a quartz cuvette stock->dilute measure Measure the absorbance spectrum of the sample dilute->measure baseline Record a baseline correction with the blank blank->baseline instrument 2. Instrument Setup instrument->baseline scan Set wavelength range (e.g., 200-800 nm) baseline->scan scan->measure acq 3. Data Acquisition acq->measure process 4. Data Processing measure->process identify Identify λmax and calculate molar absorptivity (ε) using the Beer-Lambert law (A = εcl) process->identify

Sources

Comparative

A Comparative Guide to the Analytical Standard Validation of 2-Methoxy-5-(4-methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Validated Analytical Standard In the landscape of pharmaceutical development and chemical manufacturing, the purity and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Validated Analytical Standard

In the landscape of pharmaceutical development and chemical manufacturing, the purity and identity of every component are paramount. 2-Methoxy-5-(4-methoxyphenyl)pyridine, a heterocyclic compound, serves as a crucial building block or intermediate in the synthesis of various target molecules. Its purity directly impacts the quality, safety, and efficacy of the final product. Therefore, a rigorously validated analytical standard is not merely a laboratory reagent; it is the cornerstone of quality control, ensuring the reliability and reproducibility of analytical data.

This guide provides an in-depth, experience-driven framework for the validation of a secondary (or in-house) analytical standard for 2-Methoxy-5-(4-methoxyphenyl)pyridine against a primary, certified reference standard. The methodologies and acceptance criteria described are grounded in the internationally recognized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" [1][2][3], and the principles outlined in the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" [4][5]. The objective is to demonstrate that a secondary standard is fit for its intended purpose, providing equivalent accuracy and reliability to a primary standard for routine use, which is often more cost-effective and readily available.[6][7]

The Validation Framework: Establishing Equivalence

The core principle of validating a secondary standard is to demonstrate its traceability and equivalence to a primary reference standard.[7][8] This process involves a head-to-head comparison across a series of analytical performance characteristics. For the purpose of this guide, we will consider the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for the assay of 2-Methoxy-5-(4-methoxyphenyl)pyridine. This falls under Category I of analytical procedures as defined by USP <1225>, which includes the quantitation of major components.[5][9]

The overall validation workflow is a systematic process where each step builds confidence in the method's performance.

G cluster_0 Phase 1: Method & Standard Preparation cluster_1 Phase 2: Core Validation Parameters (ICH Q2) cluster_2 Phase 3: Acceptance & Implementation PrimaryStd Procure Primary Reference Standard Specificity Specificity & Selectivity PrimaryStd->Specificity SecondaryStd Prepare Secondary Working Standard SecondaryStd->Specificity MethodDev Develop HPLC-UV Assay Method MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Evaluation Evaluate Data vs. Acceptance Criteria Robustness->Evaluation Report Generate Validation Report Evaluation->Report Implementation Approve Secondary Standard for Routine Use Report->Implementation G Validation Validation Parameters Specificity Linearity Accuracy Precision Robustness Purpose Purpose Ensures correct analyte is measured Confirms proportional response to concentration Verifies closeness to true value Measures result variability Assesses reliability with small changes Validation:f0->Purpose:f0 Validation:f1->Purpose:f1 Validation:f2->Purpose:f2 Validation:f3->Purpose:f3 Validation:f4->Purpose:f4 Relationship Relationship Foundation for all other tests Prerequisite for quantitation (Accuracy/Precision) Depends on Linearity & Specificity Assesses random error Tests method reliability for routine use Purpose:f0->Relationship:f0 Purpose:f1->Relationship:f1 Purpose:f2->Relationship:f2 Purpose:f3->Relationship:f3 Purpose:f4->Relationship:f4

Caption: Inter-relationship of core analytical validation parameters.

Conclusion: A Fit-for-Purpose Analytical Standard

The comprehensive validation study confirms that the in-house Secondary Standard of 2-Methoxy-5-(4-methoxyphenyl)pyridine performs equivalently to the Primary Certified Reference Material. The data demonstrates that the analytical method, when using the Secondary Standard, is specific, linear, accurate, and precise for its intended purpose of quantitative assay.

By successfully completing this validation, the Secondary Standard is qualified for routine use in quality control, release testing, and stability studies. This data-driven approach ensures that analytical results remain reliable and accurate, upholding the principles of scientific integrity and regulatory compliance while providing a practical and sustainable solution for laboratory operations.

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link] [4][5]2. International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link] [1][2][3]3. U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link] [10]4. European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link] [11]5. World Health Organization (WHO). General guidelines for the establishment, maintenance and distribution of chemical reference substances.[Link] [7]6. HELIX Chromatography. HPLC Methods for analysis of Pyridine.[Link] [12]7. ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance.[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Novel and Standard p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the investigational inhibitor 2-Methoxy-5-(4-methoxyphenyl)pyridine against established, standard inhibitors o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the investigational inhibitor 2-Methoxy-5-(4-methoxyphenyl)pyridine against established, standard inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). The objective is to offer a clear, data-driven analysis of their comparative efficacy, supported by detailed experimental protocols and mechanistic insights.

Introduction to the Therapeutic Target: p38 MAPK

p38 MAPKs are a family of enzymes central to intracellular signaling cascades that respond to extracellular stress signals, such as inflammatory cytokines, osmotic shock, and ultraviolet light.[1][2] These kinases play a critical role in regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[3][4] As such, the p38 MAPK pathway is a key therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers.[4] The activation of p38 kinases is mediated by a phosphorylation cascade involving upstream kinases, primarily MKK3 and MKK6.[1][5] Once activated, p38 MAPKs phosphorylate a variety of downstream targets, including other kinases and transcription factors, which in turn modulate inflammatory responses and other cellular processes like cell differentiation, apoptosis, and cell cycle regulation.[1][2][3]

The Inhibitors: A Head-to-Head Comparison

In the landscape of p38 MAPK inhibition, numerous compounds have been developed. This guide focuses on comparing a novel investigational compound, 2-Methoxy-5-(4-methoxyphenyl)pyridine , against two well-characterized standard inhibitors: SB203580 and Doramapimod (BIRB 796) .

  • 2-Methoxy-5-(4-methoxyphenyl)pyridine (Hypothetical NCE-1): This novel chemical entity represents a class of pyridine derivatives being investigated for anti-inflammatory properties. For the purpose of this guide, we will assign it plausible, competitive efficacy data to illustrate its potential in a research and development context.

  • SB203580: A first-generation, highly selective, and potent ATP-competitive inhibitor of p38α and p38β isoforms.[6] It is a widely used tool compound in research to probe the function of the p38 pathway.

  • Doramapimod (BIRB 796): A highly potent, second-generation inhibitor that binds to an allosteric site on p38 MAPK, utilizing a novel mechanism that confers high affinity and slow dissociation kinetics.[7][8] It is known for its broad-spectrum inhibition of p38 isoforms.[7][9]

Comparative Efficacy: In Vitro Inhibition Data

The primary metric for comparing the efficacy of kinase inhibitors in a cell-free context is the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.

InhibitorTarget IsoformIC50 (nM)Inhibition Mechanism
NCE-1 (Hypothetical) p38α45ATP-Competitive
SB203580 p38α (SAPK2a)34 - 50ATP-Competitive
SB203580 p38β (SAPK2b)500[6]ATP-Competitive
Doramapimod (BIRB 796) p38α38[7][9]Allosteric (DFG-out)
Doramapimod (BIRB 796) p38β65[7][9]Allosteric (DFG-out)
Doramapimod (BIRB 796) p38γ200[7][9]Allosteric (DFG-out)
Doramapimod (BIRB 796) p38δ520[7][9]Allosteric (DFG-out)

Analysis: The hypothetical data for NCE-1 places its potency against p38α in a range comparable to the standard inhibitors SB203580 and Doramapimod. While SB203580 shows strong selectivity for the α isoform over the β isoform, Doramapimod demonstrates broader activity across all four p38 isoforms, albeit with varying potency.[6][7][9] The key differentiator lies in the mechanism; Doramapimod's allosteric binding offers a distinct kinetic profile compared to the ATP-competitive nature of SB203580 and the hypothetical NCE-1.[8]

Mechanistic Insight: The p38 MAPK Signaling Pathway

The diagram below illustrates the canonical p38 MAPK signaling cascade. External stressors and inflammatory cytokines activate upstream MAPKKKs, which in turn phosphorylate and activate MAPKKs (MKK3/6). These kinases then activate p38 MAPK, leading to the phosphorylation of downstream substrates like ATF-2 and the subsequent cellular response. Inhibitors block this cascade at the p38 MAPK step, thereby preventing the downstream signaling that drives inflammation.

p38_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptors extracellular->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk Activation mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk Phosphorylation p38 p38 MAPK (α, β, γ, δ) mapkk->p38 Phosphorylation (Thr180/Tyr182) substrates Downstream Substrates (e.g., ATF-2, MK2) p38->substrates Phosphorylation response Cellular Response (e.g., Cytokine Production, Apoptosis) substrates->response inhibitor p38 Inhibitors (NCE-1, SB203580, Doramapimod) inhibitor->p38 Inhibition

Caption: p38 MAPK signaling cascade and point of inhibition.

Experimental Protocol: In Vitro p38α Kinase Assay for IC50 Determination

This protocol describes a robust, non-radioactive method for determining the IC50 value of a test compound against the p38α MAPK enzyme. The principle is to measure the phosphorylation of a specific substrate in the presence of varying concentrations of the inhibitor.

Causality: Each step is designed to isolate and quantify the specific inhibitory activity of the compound on the kinase. Pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts. The kinase reaction is initiated with ATP and a specific substrate (ATF-2), and the amount of phosphorylated substrate is measured, which is inversely proportional to the inhibitor's potency.

Materials:

  • Recombinant active p38α enzyme

  • ATF-2 (Activating Transcription Factor 2) substrate

  • Adenosine triphosphate (ATP)

  • Test Inhibitor (e.g., NCE-1) and Standard Inhibitors (SB203580, Doramapimod)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)[10]

  • Detection Reagents: Anti-phospho-ATF-2 (Thr71) primary antibody, secondary antibody conjugated to a reporter (e.g., HRP or fluorophore)[11][12]

  • 96-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Create a 10-point serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

  • Reaction Plate Setup: Add 2.5 µL of the diluted inhibitor solutions to the wells of a 96-well assay plate. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.

  • Enzyme Addition: Dilute the p38α enzyme to the desired working concentration (e.g., 5-10 ng/well) in kinase assay buffer. Add 12.5 µL of the diluted enzyme to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-20 minutes. This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Prepare a substrate/ATP master mix containing ATF-2 and ATP at 2x their final desired concentrations in kinase assay buffer. Add 10 µL of this master mix to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated ATF-2 using an appropriate method, such as ELISA, TR-FRET, or Western blot, following the manufacturer's instructions for the chosen detection reagents.[10][11][12]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow start Start prep_inhibitor 1. Prepare Serial Dilution of Inhibitor in DMSO start->prep_inhibitor add_inhibitor 2. Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme 3. Add Diluted p38α Enzyme add_inhibitor->add_enzyme pre_incubate 4. Pre-incubate (15-20 min) Inhibitor + Enzyme add_enzyme->pre_incubate initiate_reaction 5. Initiate with ATP + ATF-2 Substrate pre_incubate->initiate_reaction incubate_reaction 6. Incubate Reaction (30-60 min) initiate_reaction->incubate_reaction detect 7. Terminate & Detect Phospho-ATF-2 incubate_reaction->detect analyze 8. Analyze Data & Calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for IC50 determination of p38 MAPK inhibitors.

Conclusion

The comparative analysis reveals that the hypothetical investigational compound, 2-Methoxy-5-(4-methoxyphenyl)pyridine (NCE-1), exhibits a promising in vitro potency against p38α, placing it on par with established inhibitors like SB203580 and Doramapimod. While its efficacy is comparable, further characterization of its selectivity across p38 isoforms and other kinases, as well as its precise binding kinetics and mechanism of action, would be crucial next steps. Doramapimod remains a benchmark for potent, broad-spectrum p38 inhibition due to its unique allosteric binding mechanism. The provided experimental protocol offers a standardized framework for researchers to validate these findings and assess the efficacy of new chemical entities targeting the p38 MAPK pathway.

References

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC. [Link]

  • p38 MAPK Signaling Pathway. Sino Biological. [Link]

  • p38 MAPK inhibitor | BIRB 796. opnMe, Boehringer Ingelheim. [Link]

  • Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. PMC. [Link]

Sources

Comparative

elemental analysis results for 2-Methoxy-5-(4-methoxyphenyl)pyridine

An authoritative guide for researchers, analytical chemists, and drug development professionals. Executive Summary In modern drug discovery and pharmaceutical development, biaryl pyridine building blocks like 2-Methoxy-5...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, analytical chemists, and drug development professionals.

Executive Summary

In modern drug discovery and pharmaceutical development, biaryl pyridine building blocks like 2-Methoxy-5-(4-methoxyphenyl)pyridine are critical intermediates, frequently utilized in Suzuki-Miyaura cross-coupling reactions. However, the batch-to-batch reproducibility of these syntheses relies heavily on the absolute purity and exact elemental composition of the starting materials.

This guide objectively compares the performance of Combustion Elemental Analysis (CHN) against orthogonal techniques—Quantitative NMR (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) . By examining the theoretical elemental results, underlying physical mechanisms, and self-validating experimental protocols, this guide provides a comprehensive framework for validating the purity of 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Theoretical Elemental Analysis Results

Before conducting any empirical analysis, the theoretical mass fractions must be established. 2-Methoxy-5-(4-methoxyphenyl)pyridine possesses the chemical formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .

The theoretical elemental composition is calculated as follows:

  • Carbon (C): 72.54%

  • Hydrogen (H): 6.09%

  • Nitrogen (N): 6.51%

  • Oxygen (O): 14.87%

Analytical Standard: In pharmaceutical QA/QC, a synthesized batch is generally considered pure if the experimental CHN mass percentages fall within ±0.4% of these theoretical values[1]. Deviations beyond this threshold typically indicate the presence of residual solvents, inorganic salts, or incomplete combustion.

Methodological Comparison: CHN vs. qNMR vs. LC-MS

To establish a robust quality control pipeline, researchers must understand the causal strengths and blind spots of each analytical technique.

Combustion Elemental Analysis (CHN)

CHN analysis remains the gold standard for determining bulk elemental composition. The sample is subjected to high-temperature combustion in an oxygen-rich environment (typically 1000°C)[2][3].

  • The Causality of the Tin Capsule: Samples are weighed into tin capsules rather than standard weighing boats. The oxidation of tin is highly exothermic, creating a localized "flash" temperature of ~1800°C[2]. This extreme heat is mechanically necessary to break down stable aromatic systems like the biaryl pyridine core, ensuring complete conversion of carbon to CO₂, hydrogen to H₂O, and nitrogen to NOₓ (which is subsequently reduced to N₂)[3].

  • Performance: It provides an absolute mass fraction that accounts for everything in the sample, including "invisible" inorganic salts or water that UV and NMR techniques might miss[4].

Quantitative NMR (1H-qNMR)

Unlike chromatography, NMR is intrinsically quantitative because the intensity of a resonance line is directly proportional to the number of resonant nuclei[5][6].

  • The Causality of Relaxation Delays: qNMR uses an internal standard (e.g., benzoic acid) to determine absolute organic purity without requiring a matrix-matched reference standard[6]. However, its accuracy is entirely dependent on the longitudinal relaxation time (T₁). If the relaxation delay (D1) between pulses is not set to at least 5 × T₁ of the slowest relaxing proton, the magnetization will not fully recover, leading to truncated integrals and skewed purity results[7].

  • Performance: Excellent for absolute organic purity (dynamic range of 5,000:1)[8], but completely blind to inorganic ash or salts.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the physical separation power of liquid chromatography with the high molecular specificity of mass spectrometry[9].

  • The Causality of Ionization: While LC-MS is unparalleled for structural verification and identifying trace organic impurities (e.g., des-methoxy byproducts or unreacted boronic acids), it is a poor tool for absolute quantitation[10]. Different molecules exhibit vastly different ionization efficiencies in the Electrospray Ionization (ESI) source. A massive UV or MS peak does not necessarily equate to a high mass fraction.

  • Performance: Best used as a qualitative precursor to CHN or qNMR to map the impurity profile[9].

Quantitative Data Presentation
Analytical TechniqueTarget AnalytePrimary OutputDestructive?Typical Accuracy / VarianceKey Limitation
CHN Combustion C, H, NBulk Elemental Mass %Yes±0.3% to ±0.4%Cannot identify specific structural isomers or organic impurities.
1H-qNMR Protons (¹H)Absolute Organic Purity %No±0.5% to ±1.5%Blind to inorganic salts; requires high sample concentrations.
LC-MS (ESI) Ionizable OrganicsRelative Purity (Area %) & MWYesHighly variableSubject to ionization suppression; non-ionizable impurities missed.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol 1: CHN Elemental Analysis via Combustion
  • System Blanking: Run 3-4 empty tin capsules to establish a baseline for atmospheric nitrogen and residual carbon in the system[1].

  • K-Factor Calibration: Weigh exactly 2.0 ± 0.2 mg of a high-purity micro-analytical standard (e.g., Acetanilide, C₈H₉NO) into a tin capsule[1][3]. Run the standard to calculate the K-factor (detector response per microgram of element).

  • Sample Preparation: Accurately weigh 2.0 mg of 2-Methoxy-5-(4-methoxyphenyl)pyridine into a tin capsule using a microbalance (resolution of 0.0001 mg). Fold and crimp the capsule tightly to trap ambient air[2].

  • Combustion & Detection: Drop the sample into the 1000°C combustion furnace under a dynamic flow of O₂. Pass the resulting gases through a reduction column (copper at 640°C) to reduce NOₓ to N₂[1].

  • Validation Check: The differential signal from the thermal conductivity detector (TCD) is compared against the Acetanilide K-factor[2]. If the resulting C, H, and N percentages fall within ±0.4% of the theoretical values (C: 72.54%, H: 6.09%, N: 6.51%), the batch is validated.

Protocol 2: Absolute Purity Assessment via 1H-qNMR
  • Co-Weighing: Using a microbalance, accurately co-weigh ~10.0 mg of 2-Methoxy-5-(4-methoxyphenyl)pyridine and ~5.0 mg of a NIST-traceable internal standard (e.g., Benzoic acid, purity 99.99%)[6][11].

  • Dissolution: Dissolve the mixture entirely in 600 µL of CDCl₃. Ensure complete homogeneity; any undissolved particulates will distort the magnetic field shimming and broaden the signals[7].

  • Parameter Optimization: Set the NMR pulse program to a simple 90° pulse (zg program). Critically, measure the T₁ of the methoxy protons (~3.8 ppm) and set the relaxation delay (D1) to >30 seconds[7].

  • Acquisition & Processing: Acquire 16 to 32 scans. Apply manual phase correction and baseline correction over the entire spectral range[6].

  • Validation Check: Integrate the distinct methoxy singlet of the analyte against the aromatic protons of the benzoic acid standard. Strive for a 1:1 intensity ratio for maximum integration accuracy[7]. Calculate the absolute purity using the mass and integral ratios.

Analytical Workflow Visualization

The following diagram illustrates the logical decision-making workflow for validating the purity of pharmaceutical building blocks, ensuring that structural, organic, and bulk elemental purities are all confirmed before batch release.

PurityWorkflow Start 2-Methoxy-5-(4-methoxyphenyl)pyridine Batch Synthesis LCMS LC-MS Analysis (Trace Organic Impurities) Start->LCMS qNMR 1H-qNMR (Absolute Organic Purity) LCMS->qNMR Pass (>98% Area) Fail Repurification (Recrystallization/Chromatography) LCMS->Fail Fail CHN CHN Combustion Analysis (Bulk Elemental Composition) qNMR->CHN Pass (±1% Absolute) qNMR->Fail Fail Release Final QA/QC Release (Meets >99.0% Spec) CHN->Release Pass (±0.4% Theoretical) CHN->Fail Fail Fail->Start Rework

Caption: Sequential analytical workflow for validating biaryl pyridine building blocks.

References

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. School of Chemical Sciences, University of Illinois Urbana-Champaign. Available at:[Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. Available at:[Link]

  • Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. ASU Core Research Facilities. Available at:[Link]

  • Elemental analysis: operation & applications. Elementar. Available at:[Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace / Phytochem Anal. Available at: [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. PubMed. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Maniara, G., et al. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, qNMR Exchange. Available at:[Link]

  • Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-(4-methoxyphenyl)pyridine

This document provides a detailed protocol for the safe and compliant disposal of 2-Methoxy-5-(4-methoxyphenyl)pyridine, a substituted pyridine derivative. Given the unique chemical structure of this compound, this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-Methoxy-5-(4-methoxyphenyl)pyridine, a substituted pyridine derivative. Given the unique chemical structure of this compound, this guide synthesizes best practices from data on pyridine and related methoxypyridine compounds to ensure a robust and safety-centric approach. The procedures outlined herein are intended for use by trained laboratory personnel, including researchers, scientists, and professionals in the drug development field.

Hazard Identification and Risk Assessment

Pyridine and its derivatives are generally classified as hazardous substances.[1][2][3] Pyridine, the parent compound, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause severe skin and eye irritation.[2] Methoxypyridine compounds share some of these hazardous properties, including flammability and irritation potential.[4][5] Therefore, it is prudent to handle 2-Methoxy-5-(4-methoxyphenyl)pyridine with a similar level of caution.

Assumed Hazard Profile:

Hazard ClassAnticipated RiskRationale
Flammability Flammable liquid and vapor.[2][4]The pyridine and methoxy functional groups contribute to flammability.
Acute Toxicity (Oral) Harmful if swallowed.[2][6]A common characteristic of pyridine derivatives.
Skin Corrosion/Irritation Causes skin irritation.[4][6]The heterocyclic nitrogen can interact with skin.
Eye Damage/Irritation Causes serious eye irritation.[4][6]Direct contact is likely to cause damage.
Aquatic Toxicity Potentially harmful to aquatic life.[2]Discharge into the environment should be avoided.[4]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, a stringent adherence to the use of appropriate personal protective equipment and engineering controls is mandatory.

Engineering Controls

All handling and preparation for disposal of 2-Methoxy-5-(4-methoxyphenyl)pyridine must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3][7][8] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[3][5]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemically resistant gloves are essential. While nitrile gloves are a common laboratory choice, for pyridine and its derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves may offer better protection.[3] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required.[3]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (which is not recommended), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[9]

Spill Management and Decontamination

Accidental spills must be handled promptly and safely. The following workflow outlines the necessary steps for spill management.

Spill_Management_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Spill Spill of 2-Methoxy-5- (4-methoxyphenyl)pyridine Evacuate Evacuate immediate area Spill->Evacuate 1. Alert Alert supervisor and EH&S Evacuate->Alert 2. Ventilate Ensure adequate ventilation Alert->Ventilate 3. PPE Don appropriate PPE Ventilate->PPE 4. Contain Contain the spill with an inert absorbent material PPE->Contain 5. Collect Collect absorbed material into a labeled, sealed container Contain->Collect 6. Decontaminate Decontaminate the spill area Collect->Decontaminate 7. Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose 8.

Caption: Workflow for the safe management of a 2-Methoxy-5-(4-methoxyphenyl)pyridine spill.

For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert substance like vermiculite, dry sand, or earth.[2][10] The absorbed material should then be collected in a sealable, properly labeled container for hazardous waste.[2][3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.[3]

Disposal Procedures

The disposal of 2-Methoxy-5-(4-methoxyphenyl)pyridine and its contaminated materials must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4][11]

Waste Segregation and Collection

The following decision tree provides guidance on the proper segregation of waste containing 2-Methoxy-5-(4-methoxyphenyl)pyridine.

Waste_Segregation_Decision_Tree Start Waste Containing 2-Methoxy-5- (4-methoxyphenyl)pyridine IsLiquid Is the waste primarily liquid? Start->IsLiquid IsSolid Is the waste primarily solid? IsLiquid->IsSolid No LiquidWaste Collect in a labeled, sealed, and compatible liquid waste container. IsLiquid->LiquidWaste Yes SolidWaste Collect in a labeled, sealed, and compatible solid waste container. IsSolid->SolidWaste Yes ContaminatedPPE Is it contaminated PPE or labware? IsSolid->ContaminatedPPE No DoubleBag Double-bag and place in a designated solid waste container. ContaminatedPPE->DoubleBag Yes

Caption: Decision tree for the segregation of waste containing 2-Methoxy-5-(4-methoxyphenyl)pyridine.

  • Pure Compound and Solutions: Collect in a dedicated, sealed, and properly labeled hazardous waste container.[3] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Contaminated Labware: Disposable items such as pipette tips, and gloves that have come into contact with the compound should be collected in a designated hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines.

Final Disposal Method

The recommended method for the final disposal of pyridine and its derivatives is incineration.[1][4] This should be performed at a licensed hazardous waste disposal facility. Engage your institution's EH&S department to arrange for the pickup and disposal of the collected waste. All waste must be disposed of in accordance with local, regional, and national regulations.[1][4][12]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][13] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Jubilant Ingrevia Limited. (2024). 2-Methoxypyridine Safety Data Sheet.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia Limited. (2012). 2-Methoxy-5-nitropyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • GOV.UK. (2015). Incident management: pyridine. Retrieved from [Link]

  • Fisher Scientific Company. (2025). Safety Data Sheet: 4-Methoxypyridine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). Pyridine-4-aldehyde Safety Data Sheet.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: trans,trans-1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one.
  • Fisher Scientific. (2021). Safety Data Sheet: 2-(4-Methoxybenzylamino)pyridine.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methoxy-5-(4-methoxyphenyl)pyridine
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Reactant of Route 2
2-Methoxy-5-(4-methoxyphenyl)pyridine
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